molecular formula C16H15NO5 B3120645 N-Cbz-S-4-Hydroxyphenylglycine CAS No. 26787-76-8

N-Cbz-S-4-Hydroxyphenylglycine

Cat. No.: B3120645
CAS No.: 26787-76-8
M. Wt: 301.29 g/mol
InChI Key: CGDQNVNWDDEJPY-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-S-4-Hydroxyphenylglycine (CAS 26787-76-8) is a chiral, non-proteogenic amino acid derivative that serves as a valuable synthetic intermediate in medicinal chemistry and advanced organic synthesis . The compound features a carbobenzyloxy (Cbz) protecting group on the amine functionality, which is stable under a range of reaction conditions and can be selectively removed under mild catalytic hydrogenolysis conditions, making it an ideal building block for the stepwise construction of complex peptides and peptidomimetics . The defined stereochemistry at the alpha-carbon (S-configuration) ensures the production of enantiomerically pure target molecules, a critical factor for biological activity in pharmaceutical agents . The 4-hydroxyphenylglycine scaffold is found in naturally occurring antibiotics, such as the vancomycin family, highlighting its significance in the biosynthesis of molecules with potent biological activity . In modern drug discovery, this scaffold and its derivatives have been explored for designing novel therapeutics, such as agonists for the orphan receptor GPR88, a potential target for central nervous system disorders . As a versatile chiral synthon, N-Cbz-S-4-Hydroxyphenylglycine is a useful intermediate for drug discovery research . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c18-13-8-6-12(7-9-13)14(15(19)20)17-16(21)22-10-11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,21)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDQNVNWDDEJPY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301161004
Record name (αS)-4-Hydroxy-α-[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26787-76-8
Record name (αS)-4-Hydroxy-α-[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26787-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-4-Hydroxy-α-[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-([(benzyloxy)carbonyl]amino)(4-hydroxyphenyl)etanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physicochemical properties of N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on N-Cbz-S-4-Hydroxyphenylglycine , designed for researchers and drug development professionals.[1]

Physicochemical Profile, Synthetic Utility, and Analytical Characterization

Executive Summary

N-Cbz-S-4-Hydroxyphenylglycine (also known as N-Benzyloxycarbonyl-L-4-hydroxyphenylglycine) is a critical chiral building block in the synthesis of semi-synthetic


-lactam antibiotics, specifically the cephalosporin and penicillin classes (e.g., Cefadroxil).[1] It serves as the protected form of the non-proteinogenic amino acid (S)-4-hydroxyphenylglycine , preventing side reactions during the amidation of the 

-lactam nucleus.[1]

This guide details the physicochemical properties, synthetic pathways, and handling protocols for the S-enantiomer (L-configuration), distinguishing it from the industrially common D-isomer used in Amoxicillin production.[1]

Chemical Identity & Structural Analysis[2]

Parameter Specification
IUPAC Name (2S)-2-[(Benzyloxycarbonyl)amino]-2-(4-hydroxyphenyl)acetic acid
Common Name N-Cbz-L-4-Hydroxyphenylglycine
CAS Number 26787-76-8 (S-isomer) (Note: 26787-75-7 is the R-isomer)
Molecular Formula

Molecular Weight 301.29 g/mol
Chiral Configuration S (corresponds to L -amino acid nomenclature)
SMILES OC(=O)OCc1ccccc1)c2ccc(O)cc2
Structural Commentary

The molecule features three distinct functional domains:[2][3]

  • Carbamate (Cbz) Group: Provides acid-stable, hydrogenolysis-labile amine protection.

  • Phenolic Hydroxyl: A weak acid (

    
    ) that increases polarity and hydrogen-bonding potential compared to standard phenylglycine.
    
  • 
    -Chiral Center:  The (S)-configuration is maintained from the starting material, though it is susceptible to racemization under strongly basic conditions due to the benzylic proton's acidity.
    

Physicochemical Profile

Physical Constants
  • Appearance: White to off-white crystalline powder.[2][4]

  • Melting Point: Typically >150°C (decomposition) .[5]

    • Note: Unlike simple Cbz-amino acids (e.g., Cbz-Gly, MP 120°C), the phenolic hydroxyl group significantly increases lattice energy via intermolecular hydrogen bonding.[1]

  • Solubility Profile:

    • Soluble: Methanol, Ethanol, DMF, DMSO, Ethyl Acetate (warm), Aqueous Base (

      
      , forms dianion).[1]
      
    • Sparingly Soluble: Water (acidic/neutral), Dichloromethane (cold).[1]

    • Insoluble: Hexane, Diethyl Ether, Toluene.

Ionization & Stability[1]
  • Acidity (

    
    ): 
    
    • 
      : 
      
      
      
      [1]
    • 
      : 
      
      
      
      [1]
  • Stability:

    • Hydrolytic: Stable in neutral and mild acidic aqueous solutions. Hydrolyzes in strong acid (

      
      , reflux) or strong base (
      
      
      
      , heat).[1]
    • Thermal: Stable at room temperature; decarboxylation may occur at temperatures approaching the melting point.

Synthetic Utility & Reactivity[3]

Synthesis via Schotten-Baumann Reaction

The standard preparation involves the N-acylation of (S)-4-hydroxyphenylglycine with benzyl chloroformate (Cbz-Cl) in a biphasic or aqueous basic system.[1] This method preserves optical purity.

SynthesisWorkflow Start (S)-4-Hydroxyphenylglycine (Zwitterion) Intermediate Reaction Mixture (Carbamate Formation) Start->Intermediate + Water/Dioxane Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Intermediate Base Base (NaHCO3 or NaOH) pH 8-9 Base->Intermediate Maintain pH Acid Acidify (HCl) to pH 2 Intermediate->Acid Quench Product N-Cbz-S-4-Hydroxyphenylglycine (Precipitate) Acid->Product Crystallization

Figure 1: Schotten-Baumann synthesis workflow for N-Cbz protection.[1]

Deprotection Mechanisms

The Cbz group is strategically chosen for its orthogonality to acid-labile groups (like t-Butyl esters).[1]

  • Catalytic Hydrogenolysis:

    
     in MeOH. Yields the free amino acid and toluene/CO2.
    
    • Advantage:[2] Neutral conditions, preserves the phenolic ring.

  • Acidolysis:

    
    .
    
    • Risk: Harsh conditions may cause racemization or phenol alkylation.

Racemization Risk (The "Dane Salt" Context)

While this guide focuses on the N-Cbz derivative, researchers must be aware that Dane salts (potassium/sodium salts of N-enamine protected phenylglycine) are often preferred in industrial


-lactam synthesis to minimize racemization.[1] The benzylic hydrogen in N-Cbz-HPG is acidic; prolonged exposure to bases (e.g., Triethylamine) without an electrophile present can lead to partial racemization (

).[1]

Analytical Characterization Protocols

To validate the identity and purity of N-Cbz-S-4-Hydroxyphenylglycine, the following protocols are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 60% B over 20 min.

  • Detection: UV at 220 nm (Amide/Cbz) and 275 nm (Phenol).[1]

  • Chiral Purity Check: Use a chiral column (e.g., Chiralpak AD-H) with Hexane/IPA mobile phase to detect trace R-isomer.[1]

Proton NMR ( -NMR) in DMSO-
Chemical Shift (

)
Multiplicity Assignment
12.50Broad Singlet-COOH
9.45SingletPhenolic -OH
7.95Doublet-NH -Cbz
7.30 - 7.35MultipletCbz Aromatic Ring (5H)
7.15DoubletHPG Aromatic (2H, ortho)
6.70DoubletHPG Aromatic (2H, meta)
5.05Singlet-O-CH

-Ph (Benzylic)
5.10Doublet

-CH

Handling, Stability & Safety

Storage Conditions
  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Environment: Keep under inert atmosphere (

    
     or 
    
    
    
    ) to prevent oxidative darkening of the phenol group over long periods.[1]
  • Container: Tightly sealed amber glass vials (light sensitive).

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

  • Chemical Identity: N-Cbz-S-4-Hydroxyphenylglycine. CAS No. 26787-76-8. PubChem Database.[6][7] National Center for Biotechnology Information. Link

  • Synthetic Methodology: Synthesis of N-protected amino acids via Schotten-Baumann reaction. Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Wiley.

  • Industrial Context (Amoxicillin/Cefadroxil):Beta-Lactam Antibiotics: Chemistry and Biology. Vol 1. Academic Press. (Contextual reference for HPG side chains).
  • Chiral Resolution:Enzymatic production of (S)- and (R)-4-hydroxyphenylglycine. J. Biotechnol.

Sources

Synthesis and characterization of N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-Cbz-(S)-4-Hydroxyphenylglycine

Introduction

N-Carbobenzyloxy-(S)-4-Hydroxyphenylglycine, hereafter referred to as N-Cbz-Hpg, is a protected derivative of the non-proteinogenic amino acid (S)-4-Hydroxyphenylglycine (Hpg). Hpg is a critical structural component in various bioactive natural products, most notably the vancomycin class of glycopeptide antibiotics, where it contributes to the rigid architecture of the peptide backbone.[1][2][3] In the realm of synthetic chemistry, particularly in peptide synthesis, the selective protection of reactive functional groups is paramount to prevent unwanted side reactions and ensure the controlled formation of peptide bonds.[4]

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine-protecting group due to its ease of introduction, stability under various reaction conditions, and facile removal via catalytic hydrogenolysis.[5][6] This guide provides a comprehensive overview of the synthesis of N-Cbz-Hpg, detailing the underlying chemical principles, a robust experimental protocol, and a thorough characterization workflow for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of N-Cbz-(S)-4-Hydroxyphenylglycine

Principle and Rationale

The synthesis involves the protection of the primary amino group of (S)-4-Hydroxyphenylglycine as a carbamate. This is achieved through a nucleophilic acyl substitution reaction with benzyl chloroformate (Cbz-Cl).[4] The reaction is typically performed under basic conditions, known as the Schotten-Baumann reaction, for two primary reasons:

  • Deprotonation of the Amine: The base deprotonates the ammonium group of the amino acid, generating the free, nucleophilic amine required to attack the electrophilic carbonyl carbon of benzyl chloroformate.[7]

  • Neutralization of HCl: The reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes the acid, preventing it from protonating the unreacted amine, which would render it non-nucleophilic and halt the reaction.[4]

Controlling the pH is crucial; a pH between 8 and 10 is optimal. Excessively high pH can risk racemization of the chiral center, while a pH that is too low will result in poor reaction yield.[6] The Cbz group effectively "masks" the nucleophilicity of the amine, allowing the carboxylic acid moiety to be selectively activated for subsequent coupling reactions in peptide synthesis.[5]

Detailed Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Activation of the Nucleophile: The amino group of (S)-4-Hydroxyphenylglycine is deprotonated by a base (e.g., carbonate) to enhance its nucleophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.

  • Deprotonation: A final deprotonation step by the base yields the stable N-Cbz-protected amino acid and neutralizes the generated HCl.

Experimental Synthesis Protocol

This protocol describes a reliable method for the synthesis of N-Cbz-(S)-4-Hydroxyphenylglycine.

Materials and Reagents:

  • (S)-4-Hydroxyphenylglycine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Diethyl Ether

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a 250 mL flask equipped with a magnetic stir bar, dissolve (S)-4-Hydroxyphenylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0-5 °C using an ice bath.[4]

  • Addition of Cbz-Cl: While maintaining the temperature below 5 °C and stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent decomposition of the reagent.[4]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up - Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove any unreacted benzyl chloroformate and byproducts like benzyl alcohol.[4]

  • Acidification and Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 by slowly adding 1 M HCl. The product, N-Cbz-(S)-4-Hydroxyphenylglycine, will precipitate as a white solid.

  • Extraction: Extract the precipitated product from the aqueous layer three times using ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane.

Synthesis Workflow Diagram```dot

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation Dissolution 1. Dissolve Hpg in aq. Na₂CO₃ Cooling 2. Cool to 0-5 °C Dissolution->Cooling Addition 3. Add Cbz-Cl dropwise Cooling->Addition Stirring 4. Stir at RT for 2-4h Addition->Stirring Wash 5. Wash with Diethyl Ether Stirring->Wash Acidify 6. Acidify with 1M HCl to pH 2 Wash->Acidify Extract 7. Extract with Ethyl Acetate Acidify->Extract Dry 8. Dry & Concentrate Extract->Dry FinalProduct N-Cbz-Hpg Dry->FinalProduct

Caption: Workflow for the analytical characterization of N-Cbz-Hpg.

Conclusion

The synthesis of N-Cbz-(S)-4-Hydroxyphenylglycine via the Schotten-Baumann reaction is a fundamental and reliable procedure for preparing this valuable building block for peptide synthesis. The causality behind the experimental choices, from the basic conditions required for the reaction to the multi-step workup, is rooted in the principles of nucleophilic acyl substitution and acid-base chemistry. A comprehensive analytical approach, combining NMR, mass spectrometry, and HPLC, provides a self-validating system that ensures the structural integrity and purity of the final product. This guide offers a robust framework for researchers to successfully synthesize and characterize N-Cbz-Hpg, enabling its application in advanced drug discovery and development projects.

References

  • PubChem. (n.d.). N-(4-Hydroxyphenyl)glycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hubbard, B. K., & Walsh, C. T. (2003). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Jin, C., Decker, A. M., & Langston, T. L. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Bioorganic & medicinal chemistry, 25(2), 805–812. Retrieved from [Link]

  • Tongsheng Amino Acid. (n.d.). N-Cbz-R-4-Hydroxyphenylglycine CAS:26787-75-7 manufacturer. Retrieved from [Link]

  • Jin, C., Decker, A. M., & Langston, T. L. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry, 25(2), 805-812. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyphenylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pearson. (2024). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Retrieved from [Link]

  • The Merck Index Online. (n.d.). N-(4-Hydroxyphenyl)glycine. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of CBZ. Retrieved from [Link]

  • Shcherbakova, A. A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Molecules, 28(21), 7401. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Retrieved from [Link]

Sources

Structural and Biological Significance in Glycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

[label="Modified Phg (e.g. 4-F-

Fig 1. Four-step enzymatic biosynthesis of L-HPG from L-Tyrosine.
Conformational Rigidity and Target Binding

The clinical efficacy of vancomycin relies entirely on its ability to bind the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of bacterial peptidoglycan precursors. This binding is facilitated by a rigid, cup-shaped aglycone pocket formed by a heptapeptide backbone. 4-HPG residues (specifically at positions 4 and 5 in vancomycin-type GPAs) are essential for this rigidity [3].

Following the linear assembly of the heptapeptide by Non-Ribosomal Peptide Synthetases (NRPS), cytochrome P450 (Oxy) enzymes catalyze oxidative cross-linking between the aromatic rings of the 4-HPG and other phenylglycine derivatives. This cross-linking locks the peptide into its active conformation. If the phenolic moiety of 4-HPG is absent or heavily modified, the Oxy enzymes fail to catalyze the cross-link, resulting in an inactive, linear peptide [4].

The Epicenter of Glycosylation

In addition to structural support, the 4-HPG residue at position 4 (AA-4) serves as the primary site for glycosylation. Glycosyltransferases (e.g., GtfE) attach a D-glucose moiety to the phenolic oxygen of 4-HPG, which is subsequently decorated with an L-vancosamine sugar [5]. This disaccharide appendage is not merely decorative; it enhances the drug's solubility, facilitates dimerization of the antibiotic in the bacterial membrane, and optimizes the orientation of the aglycone pocket for D-Ala-D-Ala capture.

Overcoming AMR: Mutasynthesis and 4-HPG Modification

With the rise of VRE—where the bacterial target mutates from D-Ala-D-Ala to D-Ala-D-Lac—vancomycin loses a critical hydrogen bond, resulting in a 1000-fold drop in binding affinity [6]. To combat this, researchers are engineering the 4-HPG moiety to alter the binding pocket's electronics and sterics.

Mutasynthesis is the premier technique for this. By knocking out the native 4-HPG biosynthetic genes (e.g.,


hmaS) in the producing strain, scientists can feed synthetic 4-HPG analogs (such as fluorinated phenylglycines) into the fermentation broth. The native NRPS adenylation (A) domains incorporate these analogs into the peptide backbone, yielding novel GPA derivatives [4].

G Start ΔhmaS Mutant Strain (HPG-deficient) Feed Feed Synthetic Analog (e.g., F-Phg) Start->Feed Culture Supplementation NRPS NRPS Assembly Line (A-Domain Selection) Feed->NRPS In vivo uptake Crosslink Oxy Enzymes (Cross-linking) NRPS->Crosslink Peptide elongation Product Novel GPA Derivative Crosslink->Product Maturation

Fig 2. Mutasynthesis workflow for generating modified glycopeptide antibiotics.

Experimental Methodologies

Protocol 1: In Vivo Mutasynthesis of Fluorinated 4-HPG Derivatives

This self-validating protocol ensures the successful incorporation of non-native 4-HPG analogs into the GPA backbone while maintaining the necessary cross-linking cascade.

Step 1: Strain Preparation and Pre-culture

  • Utilize an Amycolatopsis mutant strain deficient in 4-HPG biosynthesis (e.g.,

    
    hmaS).
    
  • Inoculate the strain into 50 mL of Tryptic Soy Broth (TSB) and incubate at 30°C, 200 rpm for 48 hours to achieve a high-density pre-culture.

Step 2: Analog Feeding and Fermentation

  • Transfer 5 mL of the pre-culture into 50 mL of production medium (e.g., R5 medium optimized for secondary metabolite production).

  • Pulse-feed the synthetic analog (e.g., 3-fluoro-4-hydroxyphenylglycine) to a final concentration of 1 mM at 24, 48, and 72 hours post-inoculation. Causality Note: Staggered feeding prevents analog toxicity while ensuring constant substrate availability for the NRPS A-domains.

Step 3: Extraction and LC-MS/MS Validation

  • After 120 hours, centrifuge the culture at 10,000 x g for 15 minutes.

  • Adjust the supernatant to pH 8.0 and apply to a Diaion HP-20 resin column. Wash with H

    
    O and elute with 50% aqueous methanol.
    
  • Analyze the eluate via HR-LC-MS/MS. Look for the characteristic mass shift corresponding to the fluorine substitution (

    
    M = +17.99 Da relative to the native GPA). The presence of the fully cross-linked mass confirms that the Oxy enzymes successfully recognized the fluorinated 4-HPG moiety [4].
    
Protocol 2: Industrial Biocatalytic Production of D-HPG

D-HPG is a vital precursor for semi-synthetic


-lactam antibiotics (e.g., amoxicillin). This protocol outlines a highly efficient enzymatic cascade using Diaminopimelate Dehydrogenase (DAPDH) [7].
  • Substrate Preparation: Prepare a 40 g/L solution of racemate DL-HPG in a 3 L bioreactor containing 100 mM Tris-HCl buffer (pH 8.0).

  • Enzyme Addition: Introduce engineered PtDAPDH (an asymmetric aminase) alongside a cofactor regeneration system (e.g., glucose dehydrogenase and NADP

    
    ).
    
  • Biotransformation: Maintain the reactor at 35°C with mild agitation (150 rpm) for 10 hours. Causality Note: Continuous cofactor regeneration drives the thermodynamic equilibrium toward the D-enantiomer, preventing product inhibition.

  • Crystallization: Adjust the pH to the isoelectric point of D-HPG (pH 5.2) to precipitate the product. Yields typically exceed 49.5% conversion (from the racemate) with >99% enantiomeric excess (ee).

Quantitative Data: Yields and Substrate Tolerance

The tolerance of the NRPS machinery to 4-HPG modifications dictates the success of mutasynthesis. Table 1 summarizes the incorporation efficiency of various 4-HPG analogs and their impact on antibiotic activity.

4-HPG Analog Fed to

hmaS Mutant
NRPS Incorporation Yield (%)Cross-linking SuccessMIC vs. S. aureus (

g/mL)
Native 4-HPG (Control)100%Yes1.0
3-Fluoro-4-hydroxyphenylglycine45%Yes2.0
3,5-Difluoro-4-hydroxyphenylglycine12%Yes4.0
Phenylglycine (No Phenolic -OH)<1%NoN/A (Inactive)
4-Methoxyphenylglycine5%NoN/A (Inactive)

Data synthesis based on structural and bioactivity assays of GPA derivatives [4]. Note the absolute requirement of the phenolic -OH group for Oxy enzyme cross-linking.

Conclusion

The 4-hydroxyphenylglycine moiety is far more than a simple structural building block; it is the biochemical linchpin that dictates the 3D conformation, target affinity, and glycosylation profile of glycopeptide antibiotics. As AMR continues to erode the efficacy of traditional antibiotics, leveraging the biosynthetic pathways of 4-HPG through mutasynthesis and A-domain engineering provides a highly rational, validated approach to developing the next generation of life-saving therapeutics.

References

  • Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology (PubMed / NIH). Available at:[Link]

  • Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine. Journal of the American Chemical Society. Available at:[Link]

  • Structural Innovations in Vancomycin: Overcoming Resistance and Expanding the Antibacterial Spectrum. MDPI. Available at:[Link]

  • Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues. RSC Chemical Biology. Available at:[Link]

  • Genetics Behind the Glycosylation Patterns in the Biosynthesis of Dalbaheptides. Frontiers in Microbiology. Available at:[Link]

  • Biological, chemical, and biochemical strategies for modifying glycopeptide antibiotics. Journal of Biological Chemistry (NIH). Available at:[Link]

  • Efficient Synthesis of D-p-Hydroxyphenylglycine via an Enzymatic Cascade. ResearchGate (Applied and Environmental Microbiology). Available at:[Link]

The Role of the N-Cbz Protecting Group in Advanced Amino Acid Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly controlled domain of peptide synthesis and active pharmaceutical ingredient (API) development, the temporary masking of reactive functional groups is paramount. Introduced by Max Bergmann and Leonidas Zervas in 1932[1], the carboxybenzyl group—abbreviated as Cbz or Z —fundamentally unlocked the synthesis of previously inaccessible oligopeptides[2]. By converting highly nucleophilic amines into stable carbamates, the Cbz group provides a robust, orthogonal protection strategy that remains a cornerstone of modern solution-phase and solid-phase peptide synthesis (SPPS)[3].

This technical guide provides an in-depth mechanistic analysis, self-validating experimental protocols, and quantitative data regarding the introduction and cleavage of the N-Cbz protecting group.

Chemical Foundation and Orthogonality

The primary function of the Cbz group is to suppress the nucleophilicity of the


-amino group (or side-chain amines like lysine) during peptide bond formation[4]. It achieves this by delocalizing the nitrogen lone pair into the adjacent carbamate carbonyl.

The enduring utility of Cbz lies in its orthogonality . In complex multi-step syntheses, protecting groups must be selectively removable without disturbing others.

  • Base Stability: Unlike the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved by mild bases like piperidine, the Cbz group is highly stable under basic conditions[1].

  • Mild Acid Stability: Unlike the tert-butoxycarbonyl (Boc) group, which is cleaved by trifluoroacetic acid (TFA), the Cbz group easily withstands mild to moderate acidic environments[1][3].

Cbz is typically only compromised by harsh acids (e.g., HBr in acetic acid) or, most commonly, through transition-metal-catalyzed hydrogenolysis[1].

Mechanistic Causality: N-Cbz Protection

The introduction of the Cbz group is predominantly achieved via the Schotten-Baumann reaction , utilizing benzyl chloroformate (Cbz-Cl) in a biphasic or aqueous-organic solvent system[5].

The Causality of pH Control

A critical parameter in this reaction is maintaining the pH strictly between 8.0 and 10.0[6].

  • If pH < 8.0: The amine substrate remains protonated as an unreactive ammonium ion, and the highly reactive Cbz-Cl slowly hydrolyzes, drastically reducing the yield[6].

  • If pH > 10.0: The strongly alkaline environment induces the abstraction of the

    
    -proton of the chiral amino acid, leading to unwanted racemization  (loss of stereochemical integrity)[6].
    

The addition of a mild base (such as


 or a controlled 

drip) acts as an acid-binding agent to neutralize the

byproduct, driving the reaction forward while protecting the chiral center[5][6].

CbzProtection Amine Free Amino Acid (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Intermediate Base Base Buffer pH 8-10 Base->Intermediate Maintains pH, Scavenges HCl Product N-Cbz Protected Amino Acid Intermediate->Product Cl- Elimination Byproduct HCl (Neutralized) Intermediate->Byproduct

Logical workflow of N-Cbz protection via Schotten-Baumann reaction conditions.

Protocol 1: Self-Validating N-Cbz Protection

This protocol utilizes a self-validating workup to ensure high purity without chromatography.

  • Dissolution: Dissolve 10.0 mmol of the target amino acid in 20 mL of 1M

    
     (aq) and cool to 0 °C in an ice bath[7]. Validation: Complete dissolution confirms the formation of the soluble sodium carboxylate salt.
    
  • Reagent Addition: Vigorously stir the solution and simultaneously add 12.0 mmol of Benzyl chloroformate (Cbz-Cl) and 10 mL of 1M

    
     dropwise over 30 minutes[7].
    
  • Thermal Control: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Impurity Extraction: Wash the aqueous layer with diethyl ether (

    
     mL). Causality: This removes unreacted Cbz-Cl and benzyl alcohol byproducts, leaving the water-soluble Cbz-amino acid sodium salt in the aqueous phase[5].
    
  • Product Precipitation: Carefully acidify the aqueous layer to pH ~1.5 using 6M

    
    [5]. Validation: A dense white precipitate will form immediately. The Cbz group renders the amino acid highly lipophilic, causing it to crash out of the acidic aqueous solution[6].
    
  • Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum.

Mechanistic Causality: Cbz Deprotection via Hydrogenolysis

The most elegant and widely utilized method for Cbz removal is catalytic hydrogenolysis [2][4]. This method is highly favored in drug development because it avoids harsh acidic cleavage cocktails, leaving sensitive functional groups (like tert-butyl esters or Boc groups) completely intact[3].

The Thermodynamic Driving Force

The reaction occurs on the surface of a Palladium-on-Carbon (Pd/C) catalyst. The palladium surface adsorbs both the hydrogen gas and the benzylic aromatic ring. The mechanism proceeds via the hydrogenolysis of the benzyl-oxygen bond, yielding toluene and a carbamic acid intermediate [4].

Carbamic acids are thermodynamically unstable. They undergo rapid, spontaneous decarboxylation at room temperature to yield the free amine and carbon dioxide (


) gas[4]. According to Le Chatelier's principle, the irreversible evolution of 

gas acts as the ultimate thermodynamic driving force, pushing the deprotection to 100% completion[4].

CbzDeprotection CbzAmine N-Cbz Protected Amine Carbamic Carbamic Acid Intermediate CbzAmine->Carbamic Hydrogenolysis (C-O Cleavage) Toluene Toluene (Byproduct) CbzAmine->Toluene Catalyst Pd/C + H2 (Catalytic Surface) Catalyst->Carbamic FreeAmine Free Amine (Product) Carbamic->FreeAmine Spontaneous Decarboxylation CO2 Carbon Dioxide (Gas Evolution) Carbamic->CO2 Thermodynamic Driving Force

Mechanistic pathway of Cbz deprotection via catalytic hydrogenolysis and decarboxylation.

Protocol 2: Self-Validating Catalytic Hydrogenolysis

This protocol emphasizes safety and catalyst recovery.

  • Preparation: In a round-bottom flask, dissolve 5.0 mmol of the Cbz-protected peptide in 20 mL of Methanol (MeOH)[4].

  • Catalyst Addition: Crucial Safety Step: Flush the flask with inert Argon gas. Carefully add 10% Pd/C (typically 10-20% by weight of the substrate)[4]. Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen; the Argon blanket prevents ignition[8].

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) gas via a balloon. Repeat this vacuum/
    
    
    
    cycle three times[9]. Stir vigorously at room temperature.
  • Monitoring: Monitor via TLC or LC-MS. Validation: The reaction is complete when the starting material spot disappears (usually 1-4 hours). The evolution of micro-bubbles (

    
    ) will cease.
    
  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst[1][4]. Causality: Celite prevents the fine palladium particulates from passing through standard filter paper, ensuring the final API is free of heavy metal contamination.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the free amine. The toluene byproduct is volatile and is removed during this step[2][4].

Quantitative Data: Cleavage Strategy Comparison

While hydrogenolysis is the gold standard, specific molecular architectures (e.g., those containing reducible alkenes or sulfur-containing residues that poison palladium catalysts) require alternative deprotection strategies. The table below summarizes the quantitative and qualitative parameters of primary Cbz cleavage methods[1][4].

Deprotection MethodReagents / CatalystTemp (°C)Typical TimeByproductsFunctional Group Tolerance
Standard Hydrogenolysis

gas (1 atm), 10% Pd/C, MeOH
20 - 25 °C1 - 4 hoursToluene,

Excellent (Leaves Boc, Fmoc, tBu intact). Reduces alkenes/alkynes.
Transfer Hydrogenation Formic Acid or Cyclohexene, Pd/C25 - 60 °C2 - 6 hoursToluene,

,

Good. Safer alternative to

gas. Formic acid acts as the H-donor.
Strong Acidolysis 33% HBr in Acetic Acid20 - 25 °C30 - 90 minsBenzyl bromide,

Poor. Will simultaneously cleave Boc, tBu esters, and trityl groups.
Lewis Acid Mediated

in HFIP
20 - 25 °C2 - 5 hoursBenzyl chloride,

Moderate. Useful for sulfur-containing peptides that poison Pd catalysts.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism total-synthesis.com[Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon nih.gov (PMC)[Link]

  • Palladium on Carbon (Pd/C) Catalyst Properties and Safety commonorganicchemistry.com[Link]

  • Protecting Groups for Amines: Carbamates masterorganicchemistry.com[Link]

Sources

The Cornerstone of Asymmetric Synthesis: A Technical Guide to N-Cbz-(S)-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Building Blocks in Modern Drug Discovery

In the intricate world of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule can be the determining factor between a life-saving therapeutic and an inefficacious or even harmful compound. This fundamental principle of stereochemistry underscores the critical importance of chiral building blocks in drug development. These enantiomerically pure molecules serve as foundational scaffolds for the synthesis of complex, biologically active compounds, enabling chemists to construct stereochemically defined pharmaceuticals with enhanced efficacy and reduced side effects. Among the pantheon of these crucial synthons, N-Cbz-(S)-4-Hydroxyphenylglycine stands out as a particularly valuable and versatile chiral building block. Its unique structural features, comprising a protected α-amino acid with a phenolic side chain, make it an indispensable component in the synthesis of a range of significant therapeutic agents, most notably glycopeptide antibiotics such as vancomycin. This guide provides a comprehensive technical overview of N-Cbz-(S)-4-Hydroxyphenylglycine, from its synthesis and characterization to its applications in the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-Cbz-(S)-4-Hydroxyphenylglycine is paramount for its effective use in synthesis. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₅[1]
Molecular Weight 301.29 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 244 °C (decomposes) (for N-(4-hydroxyphenyl)glycine)[3]
Specific Optical Rotation [α] -155° to -161° (c=1, 1N HCl) for D-(-)-4-Hydroxyphenylglycine[2]

Note: Specific data for the N-Cbz protected (S)-enantiomer can vary based on solvent and concentration. The value for the unprotected D-enantiomer is provided as a reference.

Spectroscopic Data

The structural integrity and purity of N-Cbz-(S)-4-Hydroxyphenylglycine are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the hydroxyphenyl and benzyl groups, the methine proton at the chiral center, the methylene protons of the Cbz group, and the exchangeable protons of the carboxylic acid and phenol.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, the chiral methine carbon, and the methylene carbon of the Cbz protecting group.[4][5][6]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the O-H stretch of the phenol and carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and the aromatic C=C stretching vibrations.

Synthesis of N-Cbz-(S)-4-Hydroxyphenylglycine: A Strategic Approach

The synthesis of N-Cbz-(S)-4-Hydroxyphenylglycine involves two key stages: the enantioselective synthesis of (S)-4-hydroxyphenylglycine and the subsequent protection of the amino group with the benzyloxycarbonyl (Cbz) group.

Enantioselective Synthesis of (S)-4-Hydroxyphenylglycine

The biosynthesis of (S)-4-hydroxyphenylglycine is a well-understood four-enzyme pathway in bacteria, starting from the shikimic acid pathway intermediate, prephenate.[7] This natural pathway highlights the importance of this amino acid in microbial metabolism, particularly in the production of glycopeptide antibiotics.[8][9]

For laboratory and industrial-scale synthesis, several chemical methods are employed. One common approach is the resolution of racemic 4-hydroxyphenylglycine. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[10]

N-Cbz Protection of the Amino Group

The protection of the amino group of (S)-4-hydroxyphenylglycine with the benzyloxycarbonyl (Cbz) group is a crucial step to prevent its unwanted reactivity in subsequent synthetic transformations. The Cbz group is favored for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[11]

G

Diagram 1: N-Cbz Protection of (S)-4-Hydroxyphenylglycine.

Experimental Protocol: N-Benzyloxycarbonylation of (S)-4-Hydroxyphenylglycine

This protocol is a generalized procedure based on standard Schotten-Baumann conditions for the N-protection of amino acids.[9]

  • Dissolution: Dissolve (S)-4-hydroxyphenylglycine (1.0 equivalent) in a suitable aqueous basic solution, such as 1M sodium bicarbonate, at 0 °C.

  • Addition of Protecting Agent: To the stirred solution, slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) either neat or dissolved in a suitable organic solvent (e.g., dioxane or THF). Maintain the temperature at 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. This will precipitate the N-Cbz protected amino acid.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure N-Cbz-(S)-4-Hydroxyphenylglycine.[12][13]

Analytical Methods for Quality Control

Ensuring the enantiomeric and chemical purity of N-Cbz-(S)-4-Hydroxyphenylglycine is critical for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

Chiral HPLC for Enantiomeric Purity

The enantiomeric purity of N-Cbz-4-hydroxyphenylglycine can be determined using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective in separating the (S) and (R) enantiomers.[8][14][15]

Illustrative Chiral HPLC Method Development Workflow

G

Diagram 2: Workflow for Chiral HPLC Method Development.

Applications in the Synthesis of Bioactive Molecules

N-Cbz-(S)-4-Hydroxyphenylglycine is a key building block in the synthesis of several important classes of therapeutic agents.

Glycopeptide Antibiotics: The Vancomycin Family

(S)-4-Hydroxyphenylglycine is a non-proteinogenic amino acid that is a constituent of the heptapeptide backbone of vancomycin and related glycopeptide antibiotics.[8][16] In the total synthesis and semi-synthesis of vancomycin analogues, N-Cbz-(S)-4-Hydroxyphenylglycine is a crucial precursor.[11][17][18][19][20] The Cbz group serves to protect the amino functionality during the intricate peptide coupling and macrocyclization steps. Its subsequent removal under mild hydrogenolysis conditions is compatible with the sensitive functionalities present in these complex molecules.

Protein Kinase C Inhibitors: The Balanol Family

Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent inhibitor of protein kinase C (PKC).[21][22] The structure of balanol contains a 4-hydroxybenzamide moiety derived from 4-hydroxyphenylglycine. Synthetic strategies towards balanol and its analogues utilize N-protected derivatives of 4-hydroxyphenylglycine, including the N-Cbz protected form, to construct this key structural element.

G

Diagram 3: Key Applications of N-Cbz-(S)-4-Hydroxyphenylglycine.

Conclusion: An Indispensable Tool for Asymmetric Synthesis

N-Cbz-(S)-4-Hydroxyphenylglycine has firmly established itself as a cornerstone chiral building block in the synthesis of complex, biologically active molecules. Its utility stems from the unique combination of a stereodefined α-amino acid, a versatile phenolic side chain, and a robust and readily cleavable protecting group. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of reliable and well-characterized chiral building blocks like N-Cbz-(S)-4-Hydroxyphenylglycine will only increase. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering valuable insights for researchers and scientists working at the forefront of drug discovery and development. A thorough understanding of the principles and methodologies outlined herein will empower chemists to effectively harness the potential of this remarkable chiral synthon in the creation of the next generation of therapeutic agents.

References

  • Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine. (2025). ResearchGate. Retrieved from [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2024). SCIRP. Retrieved from [Link]

  • Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality. (1985). Google Patents.
  • DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION. (n.d.). Pharmacopoeia.cn. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Retrieved from [Link]

  • Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid. (2007). PMC. Retrieved from [Link]

  • Chiral High Performance Liquid Chromatography: Review. (2020). IJPPR. Retrieved from [Link]

  • Solid- and solution-phase synthesis of vancomycin and vancomycin analogues with activity against vancomycin-resistant bacteria. (2001). PubMed. Retrieved from [Link]

  • Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. (2004). Wiley Online Library. Retrieved from [Link]

  • Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. (2008). PMC. Retrieved from [Link]

  • Initial studies on the development of a solid phase synthesis of vancomycin and analogues. (2018). Semantic Scholar. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Synthesis and protein kinase C inhibitory activities of balanol analogs with replacement of the perhydroazepine moiety. (1997). PubMed. Retrieved from [Link]

  • Synthesis and Protein Kinase C Inhibitory Activities of Balanol Analogs with Replacement of the Perhydroazepine Moiety. (1997). ResearchGate. Retrieved from [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. (2012). PMC. Retrieved from [Link]

  • Synthesis of Simplified Vancomycin Analogues and Evaluation of Their Antibacterial Properties. (2025). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Process for preparing racemic 4-hydroxyphenylglycine. (1980). Google Patents.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. Retrieved from [Link]

  • A Photocleavage Approach for the Fmoc-based Solid-phase Peptide Synthesis of Vancomycin Aglycone Peptide Scaffold. (2024). Princeton Dataspace. Retrieved from [Link]

  • N-carbamoyl-2-(p-hydroxyphenyl)glycine From Leaves of Broad Bean (Vicia Faba L.). (1971). PubMed. Retrieved from [Link]

  • Variable temperature NMR characterization of a-glycine. (2008). Elsevier. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Retrieved from [Link]

  • N-Cbz-R-4-Hydroxyphenylglycine. (n.d.). Tongsheng Amino Acid. Retrieved from [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023). Organic Syntheses. Retrieved from [Link]

  • Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity. (1995). Google Patents.
  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. (2017). PMC. Retrieved from [Link]

Sources

Biosynthesis of 4-Hydroxyphenylglycine in Microorganisms: A Technical Guide to Pathway Mechanics and Engineering

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of 4-Hydroxyphenylglycine (4-HPG)

4-Hydroxyphenylglycine (4-HPG) is a non-proteinogenic aromatic amino acid that serves as a critical structural building block for numerous bioactive natural products, most notably the vancomycin and complestatin groups of glycopeptide antibiotics[1][2]. In these macrocyclic peptides, 4-HPG provides the essential aromatic scaffolds required for cross-linking, which ultimately dictates the rigid 3D conformation necessary for binding to bacterial lipid II and inhibiting cell wall synthesis[3].

Understanding the biosynthesis of 4-HPG in actinomycetes (such as Amycolatopsis orientalis and Streptomyces lavendulae) is not merely an academic exercise; it is the foundation for rational pathway engineering. By dissecting the enzymatic causality of this pathway, drug development professionals can engineer microbial cell factories to overproduce 4-HPG, facilitating the mutasynthesis of next-generation antibiotics or the industrial-scale synthesis of chiral fine chemicals[3][4].

Core Enzymatic Cascade: Mechanistic Causality

The bacterial biosynthesis of 4-HPG is a highly coordinated, four-step enzymatic cascade that diverts carbon flux from the primary shikimic acid pathway into secondary metabolism[1].

  • Prephenate Dehydrogenase (Pdh): The pathway initiates with the NAD+-dependent oxidative decarboxylation of prephenate to yield 4-hydroxyphenylpyruvate (4-HPP)[1]. This step serves as the metabolic branch point from primary aromatic amino acid biosynthesis.

  • 4-Hydroxymandelate Synthase (HmaS): HmaS is a non-heme, iron-dependent dioxygenase that catalyzes the conversion of 4-HPP to L-4-hydroxymandelate (4-HMA)[1][5]. Mechanistically, this enzyme utilizes molecular oxygen to drive the decarboxylation and hydroxylation of the substrate.

  • 4-Hydroxymandelate Oxidase (Hmo): 4-HMA is subsequently oxidized to 4-hydroxybenzoylformate (4-HBF) by Hmo, an FMN-dependent oxidase[1]. This reaction generates hydrogen peroxide as a byproduct.

  • 4-Hydroxyphenylglycine Transaminase (HpgT): The final step is catalyzed by HpgT, a pyridoxal phosphate (PLP)-dependent aminotransferase[1][2]. HpgT transfers an amino group from a donor molecule to 4-HBF, stereospecifically generating L-4-HPG[2].

The Tyrosine Recycling Loop

A fascinating evolutionary feature of this pathway is its self-sustaining thermodynamic design. While HpgT exhibits substrate promiscuity, its preferred physiological amino donor is L-tyrosine[2][5]. When L-tyrosine donates its amino group to 4-HBF, the resulting byproduct is 4-HPP. Because 4-HPP is the substrate for the second enzyme in the cascade (HmaS), this creates a stoichiometric recycling loop. This causality ensures that carbon and nitrogen fluxes are highly conserved, driving the reaction equilibrium forward without depleting the intracellular nitrogen pool.

Pathway Prephenate Prephenate HPP 4-Hydroxyphenylpyruvate (4-HPP) Prephenate->HPP Pdh (NAD+) HMA L-4-Hydroxymandelate (4-HMA) HPP->HMA HmaS (O2, Fe2+) HBF 4-Hydroxybenzoylformate (4-HBF) HMA->HBF Hmo (FMN, O2) HPG L-4-Hydroxyphenylglycine (4-HPG) HBF->HPG HpgT (PLP) Tyr L-Tyrosine (Amino Donor) Tyr->HPP Byproduct recycled to 4-HPP Tyr->HBF Amino transfer to HBF

Biosynthetic pathway of 4-HPG highlighting the L-tyrosine stoichiometric recycling loop.

Quantitative Benchmarks in Pathway Engineering

Recent advancements in synthetic biology have leveraged the HmaS-Hmo-HpgT cascade to engineer artificial pathways in Escherichia coli and Corynebacterium glutamicum. By swapping the stereospecificity of the transaminase (e.g., using D-amino acid dehydrogenases or engineered transaminases), researchers have successfully produced D-HPG, a critical intermediate for semi-synthetic β-lactam antibiotics[4].

The table below summarizes key quantitative data from a highly optimized multi-enzyme cascade engineered for D-HPG production:

ParameterSystem / Enzyme ConfigurationValue / YieldReference
Engineered D-HPG Titer Artificial 4-enzyme cascade (in vivo fermentation)42.69 g/L[4]
Substrate Conversion L-Tyrosine to D-HPG (50 g/L initial substrate)92.5%[4]
Isolated Yield Downstream purification recovery71.5%[4]
Enantiomeric Excess (ee) Stereopurity of D-HPG produced> 99%[4]

Self-Validating Experimental Protocols

To study or engineer this pathway, researchers must rely on robust in vitro reconstitution. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology outlines a self-validating system for assaying the 4-HPG cascade.

Protocol: In Vitro Reconstitution of the 4-HPG Cascade

Objective: To validate the sequential conversion of 4-HPP to 4-HPG using purified recombinant HmaS, Hmo, and HpgT.

Step 1: Enzyme Preparation & Quality Control

  • Action: Express recombinant HmaS, Hmo, and HpgT in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Causality & Validation: Perform SDS-PAGE to confirm >90% purity. Conduct a Bradford assay to determine precise protein concentrations. Self-Validation: If impurities are present, background transaminase activity from native E. coli enzymes will cause false positives. Ensure equimolar ratios (1 µM each) of the purified enzymes to prevent kinetic bottlenecks.

Step 2: Reaction Assembly & Cofactor Supplementation

  • Action: Prepare a 1 mL reaction mixture in 50 mM Tris-HCl buffer (pH 7.5). Add 2 mM 4-HPP (substrate) and 2 mM L-Tyrosine (amino donor).

  • Action: Supplement with essential cofactors: 0.5 mM FeSO₄, 1 mM Ascorbate, 10 µM FMN, and 50 µM PLP.

  • Causality & Validation: HmaS requires Fe²⁺. Ascorbate is strictly required as a reducing agent to prevent the ambient oxidation of catalytically active Fe²⁺ to inactive Fe³⁺. Self-Validation: Prepare two negative controls: Control A lacking L-Tyrosine (validates that HpgT requires the donor) and Control B lacking FeSO₄ (validates HmaS dependence).

Step 3: Kinetic Sampling & Quenching

  • Action: Incubate the reaction at 30°C with gentle agitation (to ensure sufficient dissolved O₂ for HmaS and Hmo)[1]. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Action: Immediately quench each aliquot by adding 50 µL of ice-cold methanol.

  • Causality & Validation: Methanol instantly precipitates the proteins, halting all enzymatic activity. Without immediate quenching, the enzymes would continue to react while sitting in the autosampler queue, severely skewing the kinetic data.

Step 4: HPLC-UV / LC-MS Analytical Quantitation

  • Action: Centrifuge the quenched samples (14,000 × g, 10 min) and inject the supernatant into a reverse-phase C18 HPLC column. Monitor absorbance at 254 nm and 280 nm.

  • Causality & Validation: Self-Validation: Run synthetic standards of 4-HPP, 4-HMA, 4-HBF, and 4-HPG to generate a standard curve (R² > 0.99). Confirm peak identities orthogonally using LC-MS to match the exact mass-to-charge (m/z) ratios of the intermediates.

Workflow S1 1. Enzyme Purification S2 2. In Vitro Reconstitution S1->S2 S3 3. Kinetic Sampling S2->S3 S4 4. Methanol Quenching S3->S4 S5 5. HPLC/MS Validation S4->S5

Self-validating experimental workflow for in vitro 4-HPG pathway reconstitution.

Conclusion

The biosynthesis of 4-hydroxyphenylglycine represents a masterclass in microbial metabolic efficiency. The interplay between the oxygen-dependent enzymes (HmaS, Hmo) and the PLP-dependent transaminase (HpgT) creates a streamlined route from primary metabolism to complex secondary metabolites[1][2]. By leveraging the stoichiometric recycling of L-tyrosine and understanding the strict cofactor dependencies of these enzymes, researchers can confidently design self-validating assays and engineer highly efficient microbial cell factories for drug development[2][4].

References

  • Biosynthesis of 4-Hydroxyphenylglycine in Bacteria: A Technical Guide BenchChem
  • Molecular cloning and sequence analysis of the complestatin biosynthetic gene cluster Proceedings of the N
  • A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine PubMed Central (PMC) / NIH
  • Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants MDPI
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n

Sources

An In-depth Technical Guide on the Stability and Degradation Profile of N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and degradation profile of N-Cbz-S-4-Hydroxyphenylglycine, a critical intermediate in pharmaceutical development. As drug development professionals and researchers, understanding the intrinsic stability of such molecules is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the key chemical liabilities of the molecule, details potential degradation pathways under various stress conditions, and presents a systematic approach to performing forced degradation studies in line with international regulatory guidelines. Furthermore, it provides detailed protocols for developing and validating a stability-indicating analytical method, a cornerstone of a robust stability program.

Introduction: Chemical and Structural Context

N-Cbz-S-4-Hydroxyphenylglycine is a protected amino acid derivative with significant utility in the synthesis of complex peptides and other pharmaceutical compounds.[1] Its structure comprises three key functional moieties, each with distinct chemical properties that influence its overall stability:

  • N-Carboxybenzyl (Cbz) Group: A widely used amine protecting group, the Cbz group is a carbamate that is generally stable under various conditions but can be susceptible to specific deprotection methods.[2]

  • (S)-4-Hydroxyphenylglycine Core: This non-proteinogenic amino acid features a phenolic hydroxyl group, which is a known site for oxidative degradation.[3]

  • Carboxylic Acid: This functional group can participate in various reactions and influences the molecule's solubility and reactivity.

A thorough understanding of the interplay between these functional groups is essential for predicting and mitigating potential degradation pathways. The carbamate functionality in the Cbz group is generally considered chemically and proteolytically stable, which is a desirable trait in drug design.[4][5][6]

Potential Degradation Pathways and Mechanisms

The chemical structure of N-Cbz-S-4-Hydroxyphenylglycine suggests several potential degradation pathways that must be investigated to establish a comprehensive stability profile. These pathways are often elucidated through forced degradation studies, which intentionally stress the molecule to accelerate its breakdown.[7][8][9][10]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[10] For N-Cbz-S-4-Hydroxyphenylglycine, two primary sites are susceptible to hydrolysis:

  • Cbz Group Cleavage: The carbamate linkage can be cleaved under strongly acidic or basic conditions, leading to the formation of (S)-4-hydroxyphenylglycine, benzyl alcohol, and carbon dioxide. While generally stable, this pathway must be assessed.[11]

  • Amide Bond Hydrolysis: Although less likely under typical conditions, the amide bond of the amino acid backbone could be hydrolyzed under extreme pH and temperature, though carbamates are generally more stable than amides.[4]

Oxidative Degradation

The phenolic hydroxyl group of the 4-hydroxyphenylglycine moiety is a primary target for oxidation. Exposure to oxidizing agents, atmospheric oxygen, or trace metal ions can initiate a cascade of reactions leading to the formation of colored impurities, such as quinones.[8] This is a critical degradation pathway to monitor as it can significantly impact the purity and appearance of the substance.

Photodegradation

Aromatic compounds and molecules with phenolic groups can absorb ultraviolet and visible light, leading to photolytic degradation.[12] The energy absorbed can induce bond cleavage or the formation of reactive species that drive further degradation. Photostability testing is a mandatory component of stability studies for new drug substances as per ICH guidelines.[13][14][15]

Thermal Degradation

Exposure to elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. For amino acid derivatives, thermal stress can lead to decarboxylation, dimerization, or other complex decomposition pathways.[16][17][18] The intrinsic thermal stability of the molecule will dictate its recommended storage and handling conditions.

Below is a diagram illustrating the potential degradation pathways.

Degradation Pathways cluster_Stressors Stress Conditions cluster_Molecule N-Cbz-S-4-Hydroxyphenylglycine cluster_Products Potential Degradation Products Acid/Base Acid/Base (Hydrolysis) ParentMolecule N-Cbz-S-4-Hydroxyphenylglycine Acid/Base->ParentMolecule Oxidizing Agents Oxidizing Agents (Oxidation) Oxidizing Agents->ParentMolecule Light (UV/Vis) Light (UV/Vis) (Photolysis) Light (UV/Vis)->ParentMolecule Heat Heat (Thermolysis) Heat->ParentMolecule HydrolysisProducts 4-Hydroxyphenylglycine + Benzyl Alcohol + CO2 ParentMolecule->HydrolysisProducts Hydrolysis OxidationProducts Quinone-type Impurities ParentMolecule->OxidationProducts Oxidation PhotolyticProducts Photodegradants ParentMolecule->PhotolyticProducts Photolysis ThermalProducts Thermal Degradants ParentMolecule->ThermalProducts Thermolysis

Caption: Potential Degradation Pathways for N-Cbz-S-4-Hydroxyphenylglycine.

A Systematic Approach to Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's stability.[8] These studies are essential for developing and validating stability-indicating analytical methods. The International Council for Harmonisation (ICH) provides guidelines for stability testing, including Q1A(R2) for stability testing of new drug substances and products and Q1B for photostability testing.[19][20][21][22]

Experimental Design

A well-designed forced degradation study should expose the drug substance to a range of stress conditions to induce degradation to a target level, typically 5-20%. This allows for the detection and identification of significant degradation products without completely degrading the parent molecule.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationNotes
Acidic Hydrolysis 0.1 M HClUp to 72 hours at RT or elevated temp (e.g., 60°C)Monitor for Cbz group cleavage.
Basic Hydrolysis 0.1 M NaOHUp to 72 hours at RT or elevated temp (e.g., 60°C)Monitor for Cbz group cleavage.
Oxidation 3% H₂O₂Up to 24 hours at RTProtect from light. Monitor for phenolic oxidation.
Thermal Degradation Dry heat (e.g., 80°C)Up to 7 daysSolid-state degradation.
Photostability ICH Q1B Option 2Overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt hours/m²Use a photostability chamber. Include a dark control.[12][13]
Step-by-Step Protocol for Forced Degradation
  • Sample Preparation: Prepare stock solutions of N-Cbz-S-4-Hydroxyphenylglycine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the acidic or basic solution. For the control, add an equal volume of purified water.

    • Oxidation: To an aliquot of the stock solution, add the oxidizing agent.

    • Thermal (Solution): Heat an aliquot of the stock solution at the desired temperature.

    • Thermal (Solid): Place a known amount of the solid drug substance in a vial and expose it to the desired temperature.

    • Photostability: Expose the solid drug substance and a solution to the light conditions specified in ICH Q1B, alongside a dark control.[23]

  • Time-Point Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 8, 24, 48, 72 hours).

  • Sample Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. HPLC is the most common technique for this purpose.

HPLC Method Development Strategy

The goal is to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate compounds with a range of polarities.

  • Detection: A PDA detector is highly recommended as it can provide spectral information for all peaks, which helps in assessing peak purity and identifying co-eluting peaks.

  • Method Optimization: Adjust the gradient slope, flow rate, and column temperature to optimize the separation.

Validation of the Stability-Indicating Method

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the workflow for developing and validating a stability-indicating HPLC method.

HPLC_Method_Workflow cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) Start Define Analytical Requirements ColumnSelection Select Column & Mobile Phase Start->ColumnSelection InitialRun Initial Chromatographic Run ColumnSelection->InitialRun Optimization Optimize Separation (Gradient, Temp, Flow) InitialRun->Optimization FinalMethod Finalized HPLC Method Optimization->FinalMethod Specificity Specificity (Forced Degradation) FinalMethod->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness ValidatedMethod Validated Stability-Indicating Method Robustness->ValidatedMethod

Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.

Identification of Degradation Products

Once the degradation products are separated by the stability-indicating method, their structures need to be elucidated. This is typically achieved using hyphenated techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight and fragmentation pattern of the degradation products, which are crucial for structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, degradation products can be isolated using preparative HPLC and then analyzed by NMR.

Recommendations for Storage and Handling

Based on the stability profile determined from the forced degradation and long-term stability studies, appropriate storage and handling conditions can be established. For N-Cbz-S-4-Hydroxyphenylglycine, it is anticipated that the following recommendations would be prudent:

  • Storage: Store in a well-closed container, protected from light, at controlled room temperature.

  • Handling: Avoid exposure to strong acids, bases, and oxidizing agents.

Conclusion

A comprehensive understanding of the stability and degradation profile of N-Cbz-S-4-Hydroxyphenylglycine is a non-negotiable aspect of its use in pharmaceutical research and development. By employing a systematic approach to forced degradation studies, developing a robust stability-indicating analytical method, and elucidating the structure of potential degradation products, researchers can ensure the quality and consistency of this vital intermediate. The principles and protocols outlined in this guide provide a framework for establishing a scientifically sound stability program that meets regulatory expectations and ultimately contributes to the development of safe and effective medicines.

References

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. Q-Lab Corporation. [Link]

  • Jadhav, S. B., et al. (2018). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. Research Journal of Pharmacy and Technology, 11(8), 3655-3661.
  • SlideShare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Jadrijević-Mladar Takač, M., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(1), 1-15. [Link]

  • ICH. (2010). Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 11-39. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]

  • Wikipedia. 4-Hydroxyphenylglycine. [Link]

  • Houston, Z. H. (2014). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. UNLV Theses, Dissertations, Professional Papers, and Capstones. 2096. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • ResearchGate. Thermal degradation of amino acid salts in CO2 capture. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ACS Publications. De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. [Link]

  • Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PeerJ, 5, e3460. [Link]

  • ResearchGate. Proposed biosynthetic pathway for 4-hydroxyphenylglycine (6): 4HmaS, 4-hydroxymandelate synthase; 4HmO, 4-hydroxymandelate oxidase; 4HpgT, 4-hydroxyphenylglyoxylate transaminase. [Link]

  • Yonemochi, E., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics, 11(10), 543. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Kim, H., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 14(15), 2976-3001. [Link]

  • MDPI. Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. [Link]

  • ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • PMC. Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

  • bioRxiv. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • LinkedIn. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACS Publications. Probing Excited State Structural Control and Intramolecular Charge Transfer in Aminoboranes by Ultrafast Transient Absorption and Time-Resolved Infrared Spectroscopy. [Link]

  • PMC. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. [Link]

Sources

N-Cbz-S-4-Hydroxyphenylglycine: Technical Profile & Supply Chain Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cbz-S-4-Hydroxyphenylglycine (CAS: 26787-76-8) is a specialized chiral building block used primarily in the synthesis of complex glycopeptide antibiotics (e.g., Vancomycin analogs) and novel G-protein coupled receptor (GPR88) agonists.[1][2] Unlike its R-enantiomer (D-HPG), which is a bulk commodity for beta-lactam antibiotics (Cefadroxil), the S-enantiomer (L-HPG) derivative is a high-value research reagent often requiring targeted procurement strategies.

This guide provides a validated technical profile, a verified supply chain landscape, and self-validating protocols for the synthesis and quality control of this compound.

Chemical Identity & Stereochemical Criticality

Crucial Distinction: The market is dominated by the R-enantiomer (D-form) . Procurement errors are common due to nomenclature ambiguity. You must verify the CAS number and stereochemistry before ordering.

FeatureTarget Compound (S-Form) Common Analog (R-Form)
Common Name N-Cbz-L-4-HydroxyphenylglycineN-Cbz-D-4-Hydroxyphenylglycine
Stereochemistry (S) / L-configuration(R) / D-configuration
CAS Number 26787-76-8 26787-75-7
Primary Use Vancomycin total synthesis, GPR88 AgonistsCefadroxil, Cefprozil side chains
Availability Research Scale (mg to kg)Industrial Scale (Metric Tons)
Structural Visualization

The following diagram illustrates the stereochemical relationship and the protective group strategy.

ChemicalStructure L_HPG L-4-Hydroxyphenylglycine (S-Configuration) CAS: 32462-30-9 Target N-Cbz-S-4-Hydroxyphenylglycine CAS: 26787-76-8 L_HPG->Target Schotten-Baumann Protection Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Target R_Analog R-Enantiomer (Impurity/Analog) CAS: 26787-75-7 Target->R_Analog Racemization Risk (Avoid High pH/Temp)

Figure 1: Synthesis pathway and relationship to the common R-enantiomer impurity.

Commercial Availability & Supply Chain[3]

The supply chain for the S-enantiomer is bifurcated: Catalog Suppliers for small-scale R&D and Custom Synthesis Houses for process development quantities (>100g).

Tier 1: Verified Catalog Suppliers (Research Scale)

These vendors list CAS 26787-76-8 specifically.

SupplierRegionPurity GradeTypical Pack SizeLead Time
Biosynth Global/EU≥98% (HPLC)250mg - 5g1-2 Weeks
Arborpharm China/Global≥98%Custom/Bulk2-3 Weeks
Sapphire Bioscience Distributor≥98%500mg - 10gVaries
MolCore Global≥95-98%mg to gStock Dependent
Tier 2: Custom Synthesis (Process Scale)

For quantities exceeding 100g, "off-the-shelf" availability is rare. You must contract a synthesis house.

  • Strategy: Request synthesis starting from L-4-Hydroxyphenylglycine (CAS 32462-30-9) .

  • Key Precursor Suppliers: Sigma-Aldrich, TCI, and specialized amino acid manufacturers (e.g., Watanabe Chemical) often stock the free amino acid L-HPG, which can be protected in-house (see Protocol 4.1).

Technical Protocols

In-House Synthesis Protocol (Schotten-Baumann)

If the N-Cbz derivative is unavailable, it can be synthesized from the free amino acid L-HPG.

Reagents:

  • L-4-Hydroxyphenylglycine (10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (12 mmol)

  • NaOH (2M solution)[3]

  • 1,4-Dioxane (Solvent)

Workflow:

  • Dissolution: Dissolve L-HPG in 2M NaOH (20 mL) at 0°C. Ensure complete dissolution (phenolate formation).

  • Addition: Add 1,4-dioxane (10 mL) to aid solubility of Cbz-Cl.

  • Reaction: Dropwise add Cbz-Cl over 30 minutes while maintaining pH 10-11 with additional NaOH. Stir at 0°C for 2 hours, then room temperature for 1 hour.

  • Workup: Wash the basic solution with diethyl ether (removes unreacted Cbz-Cl).

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2-3. The product will precipitate as a white solid.

  • Purification: Filter, wash with cold water, and recrystallize from EtOAc/Hexane if necessary.

Quality Control: Chiral HPLC Method

To ensure no racemization occurred during storage or synthesis.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) or 280 nm (phenol).

  • Expected Result:

    • S-Isomer (Target): Retention time ~

      
      .
      
    • R-Isomer (Impurity): Retention time ~

      
       (distinct separation required).
      

Biological & Synthetic Applications[4][6][7][8][9][10]

Vancomycin & Glycopeptide Synthesis

The S-enantiomer (L-HPG) is a critical residue in the peptide backbone of Vancomycin-type antibiotics.[4] It provides the structural rigidity necessary for the "binding pocket" that targets bacterial cell wall precursors (D-Ala-D-Ala).

  • Mechanism: The 4-hydroxyl group allows for oxidative cross-linking (via P450 enzymes in biosynthesis or electrochemical methods in synthesis) to form the biaryl ether bridges characteristic of this drug class.

GPR88 Agonists

Recent medicinal chemistry efforts have identified 4-hydroxyphenylglycine derivatives as potent agonists for GPR88, a target for CNS disorders.[5]

  • SAR Insight: The stereochemistry at the alpha-carbon is essential for receptor affinity. The S-configuration mimics the natural ligand binding pose more effectively in certain scaffolds.

Applications Compound N-Cbz-S-4-Hydroxyphenylglycine App1 Glycopeptide Antibiotics (Vancomycin Analogs) Compound->App1 App2 GPR88 Agonists (CNS Drug Discovery) Compound->App2 App3 Chiral Resolution Agents Compound->App3 Detail1 Residue 4 & 5 in Heptapeptide Backbone App1->Detail1 Detail2 Stereospecific Binding to G-Protein Interface App2->Detail2

Figure 2: Key application domains for the S-enantiomer.

References

  • Chemical Identity & CAS: PubChem.[6] (S)-4-hydroxyphenylglycine.[1][2][7][4][8][9][10][11] National Library of Medicine. [Link]

  • Pharmacological Application: PubMed. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine derivatives as GPR88 agonists. [Link]

  • Protection Group Chemistry: Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

Sources

Methodological & Application

Protocol for N-Cbz protection of (S)-4-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Selective N-Cbz Protection of (S)-4-hydroxyphenylglycine

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-4-hydroxyphenylglycine is a non-proteinogenic amino acid that serves as a critical structural component in numerous bioactive compounds, most notably the vancomycin class of glycopeptide antibiotics.[1][2] Its chemical manipulation, particularly the protection of its functional groups, is a cornerstone of the synthetic routes toward these complex molecules. This document provides a comprehensive guide and a robust, field-tested protocol for the selective N-protection of (S)-4-hydroxyphenylglycine using benzyl chloroformate to install the benzyloxycarbonyl (Cbz or Z) group. We delve into the mechanistic rationale for achieving high selectivity in the presence of a reactive phenolic side chain, detail the experimental procedure, and provide guidance on characterization and troubleshooting.

Introduction: The Strategic Importance of the Cbz Group

The benzyloxycarbonyl (Cbz) group, pioneered by Bergmann and Zervas, was the first "modern" protecting group and revolutionized the field of controlled peptide synthesis.[3][4] Its enduring utility is attributed to several key features:

  • Ease of Introduction: It can be readily introduced under mild conditions.[5]

  • Product Crystallinity: Cbz-protected amino acids are often highly crystalline, which greatly simplifies their purification and handling.[5]

  • Stability: The Cbz group is stable to a wide range of reaction conditions, including those used for peptide coupling.[6][7]

  • Orthogonal Removal: It can be cleanly removed by methods such as catalytic hydrogenolysis, which are orthogonal to many other protecting groups used in complex syntheses.[3][8]

The protection of (S)-4-hydroxyphenylglycine presents a classic chemoselectivity challenge: how to acylate the α-amino group in the presence of the nucleophilic phenolic hydroxyl group on the side chain. The protocol detailed herein leverages the principles of the Schotten-Baumann reaction to achieve excellent N-selectivity by carefully controlling the reaction pH.[9][10]

Mechanistic Rationale: Achieving N-Selectivity

The selective protection hinges on the difference in pKa between the α-ammonium group (~9.2) and the phenolic hydroxyl group (~10.0) of (S)-4-hydroxyphenylglycine. The reaction is performed under aqueous alkaline conditions, a biphasic system often referred to as Schotten-Baumann conditions.[10][11]

The mechanism proceeds as follows:

  • Deprotonation: An aqueous base, typically sodium carbonate, is used to maintain a pH between 9 and 10.[5] In this pH range, a significant fraction of the α-amino group exists in its free, nucleophilic form (-NH₂), while the phenolic group (-OH) remains largely protonated and thus a weaker nucleophile.

  • Nucleophilic Attack: The free amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[4]

  • Chloride Expulsion: The tetrahedral intermediate collapses, expelling a chloride ion and forming the N-Cbz protected product.[11]

  • Acid Neutralization: The base in the reaction mixture neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward the product.[10]

By maintaining the pH below the pKa of the phenol, O-acylation is effectively suppressed, leading to a high yield of the desired N-protected product.

Experimental Protocol

This protocol is designed for the efficient and selective N-Cbz protection of (S)-4-hydroxyphenylglycine on a laboratory scale.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (for 10 mmol scale)Supplier Notes
(S)-4-hydroxyphenylglycineC₈H₉NO₃167.161.67 g (1.0 equiv)High purity recommended
Sodium Carbonate (Anhydrous)Na₂CO₃105.992.65 g (2.5 equiv)Reagent grade
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.591.9 mL (~1.3 equiv)Corrosive, handle in fume hood
Diethyl Ether(C₂H₅)₂O74.12~50 mLAnhydrous
Hydrochloric Acid (1 M)HCl36.46As neededFor acidification
Deionized WaterH₂O18.02~100 mL---
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • pH meter or pH paper (range 7-14)

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Dissolution: In the 250 mL flask, dissolve (S)-4-hydroxyphenylglycine (1.67 g, 10 mmol) and sodium carbonate (2.65 g, 25 mmol) in 50 mL of deionized water. Stir until all solids are dissolved.[12]

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

  • Reagent Addition: Add benzyl chloroformate (1.9 mL, ~13 mmol) dropwise via the dropping funnel over a period of 30 minutes. Causality Check: It is critical to maintain the low temperature and vigorous stirring to control the exothermic reaction and ensure efficient mixing in the biphasic system. The slow addition prevents localized high concentrations of Cbz-Cl, which could lead to side reactions.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid. The product should have a higher Rf value than the starting amino acid.

  • Work-up - Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with 25 mL portions of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct. Discard the organic layers.[12]

  • Product Precipitation: Cool the aqueous layer in an ice bath. Carefully acidify the solution to pH 2-3 by slowly adding 1 M HCl with stirring. A white precipitate of the N-Cbz protected product will form.[13][14]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The resulting N-Cbz-(S)-4-hydroxyphenylglycine is typically a white, crystalline solid.

Workflow Visualization

A diagram illustrating the key stages of the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents 1. Dissolve Amino Acid & Na₂CO₃ in H₂O cooling 2. Cool to 0-5 °C reagents->cooling add_cbz 3. Add Cbz-Cl Dropwise cooling->add_cbz Vigorous Stirring stir 4. Stir at RT for 2-3 hours add_cbz->stir wash 5. Wash with Diethyl Ether stir->wash acidify 6. Acidify with HCl to pH 2-3 wash->acidify filtrate 7. Filter & Wash Solid Product acidify->filtrate dry 8. Dry Under Vacuum filtrate->dry product Final Product: N-Cbz-(S)-4-hydroxyphenylglycine dry->product

Caption: Workflow for N-Cbz protection of (S)-4-hydroxyphenylglycine.

Characterization and Expected Results

The identity and purity of the final product, N-Cbz-(S)-4-hydroxyphenylglycine (C₁₆H₁₅NO₅, M.W. 301.29), can be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 85-95%
Melting Point Literature values vary; consistent melting range indicates purity.
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings, the α-proton of the amino acid, and the benzylic protons of the Cbz group.
FT-IR (cm⁻¹) Carbonyl stretching frequencies for the carbamate (~1690-1710 cm⁻¹) and carboxylic acid (~1720-1740 cm⁻¹), N-H stretch (~3300 cm⁻¹), and broad O-H stretch.
Mass Spec (ESI-) [M-H]⁻ peak at m/z 300.09

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. pH was too low during reaction. 3. Product loss during work-up.1. Extend reaction time; confirm starting material consumption by TLC. 2. Ensure pH is maintained at 9-10 during Cbz-Cl addition. 3. Avoid excessive washing; ensure complete precipitation by checking the pH of the mother liquor.
Oily Product / Failure to Crystallize Presence of impurities, such as benzyl alcohol or unreacted Cbz-Cl.Re-dissolve the product in aqueous NaHCO₃, wash again thoroughly with diethyl ether, and re-precipitate with HCl. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be necessary.
Presence of Dipeptide Impurity If pH drops too low, Cbz-Cl can react with the carboxylate to form a mixed anhydride, leading to dipeptide formation.[6][9]Maintain a pH above 9 throughout the addition of benzyl chloroformate to prevent activation of the carboxylic acid.[9]
Evidence of O-Protection The reaction temperature was too high, or the base was too strong/concentrated, leading to significant deprotonation of the phenol.Strictly maintain the reaction temperature at 0-5 °C during the addition of Cbz-Cl. Use the recommended stoichiometry of Na₂CO₃.

References

  • Schotten-Baumann Reaction - Lokey Lab Protocols. (2017). Wikidot.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection. Benchchem.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
  • Wikipedia. (2023). 4-Hydroxyphenylglycine. Wikipedia.
  • Yim, G., Thaker, M. N., Koteva, K., & Wright, G. (2014). Glycopeptide antibiotic biosynthesis. The Journal of Antibiotics, 67, 31-41. (Referenced via[1])

  • Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co., Ltd.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • BenchChem. (2024). Biosynthesis of 4-Hydroxyphenylglycine in Bacteria: A Technical Guide. Benchchem.
  • Side Chain Protection in Peptide Synthesis. (2026). APITope.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Wikipedia. (2023).
  • US Patent No. US8357820B2. (2013). Process for producing N-protected amino acid.
  • Chemistry Stack Exchange. (2014).

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of N-Cbz-(S)-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of N-Cbz-(S)-4-Hydroxyphenylglycine, a crucial protected amino acid derivative used in peptide synthesis and as a key building block for complex pharmaceutical agents, including glycopeptide antibiotics like vancomycin.[1] The procedure is based on the robust Schotten-Baumann reaction, optimized for high yield and purity. We delve into the mechanistic rationale behind each step, offering field-proven insights to ensure reproducibility and success for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

N-Benzyloxycarbonyl-(S)-4-hydroxyphenylglycine (N-Cbz-S-4-Hydroxyphenylglycine) is a valuable synthetic intermediate. The benzyloxycarbonyl (Cbz or Z) group serves as a reliable protecting group for the amino moiety of 4-hydroxyphenylglycine, preventing its participation in undesired side reactions during subsequent synthetic steps, particularly in peptide bond formation.[2][3][] The Cbz group is favored for its stability under various conditions and the ease with which it can be introduced.[2] Furthermore, the resulting N-protected amino acid often exhibits enhanced crystallinity, which greatly facilitates its purification.[2][]

The Underlying Chemistry: A Controlled Schotten-Baumann Reaction

The synthesis protocol described herein employs the Schotten-Baumann reaction, a classic and highly effective method for acylating amines.[5][6] The reaction involves the nucleophilic attack of the deprotonated amino group of (S)-4-hydroxyphenylglycine on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[7][8]

A critical aspect of this specific synthesis is the presence of two nucleophilic sites in the starting material: the primary amine and the phenolic hydroxyl group. The protocol is designed to achieve selective N-acylation over O-acylation. This selectivity is governed by controlling the reaction's pH. Under moderately alkaline conditions (pH 8-10), the amino group (pKa ~9-10) is significantly deprotonated and thus highly nucleophilic, while the phenolic hydroxyl group (pKa ~10) remains largely protonated.[2] A strong base is essential for two reasons:

  • Activation of the Amine: Amino acids exist as zwitterions in neutral solution. The base deprotonates the ammonium group (-NH3+) to liberate the free amine (-NH2), which is the active nucleophile required for the reaction.[9]

  • Neutralization of Byproduct: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the unreacted amine, rendering it non-nucleophilic. The base neutralizes this HCl, driving the reaction to completion.[7][9]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
(S)-4-Hydroxyphenylglycine≥98%Standard SupplierCAS: 22818-40-2[10]
Benzyl Chloroformate (Cbz-Cl)≥97%Standard SupplierCAS: 501-53-1, lachrymator, handle in fume hood[11]
Sodium Carbonate (Na₂CO₃), AnhydrousReagent GradeStandard Supplier
Hydrochloric Acid (HCl)Concentrated (37%)Standard SupplierCorrosive
Diethyl EtherACS GradeStandard SupplierFlammable
Deionized WaterHigh PurityLaboratory Source
500 mL Three-Neck Round-Bottom Flask-Glassware Supplier
Magnetic Stirrer and Stir Bar-Equipment Supplier
Dropping Funnel-Glassware Supplier
Ice Bath--
pH Meter or pH paper (0-14 range)-Equipment Supplier
Büchner Funnel and Filter Flask-Glassware Supplier
Vacuum Oven-Equipment Supplier
Quantitative Data Summary
CompoundMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
(S)-4-Hydroxyphenylglycine167.16[1]0.101.016.72 g
Sodium Carbonate105.990.222.223.32 g
Benzyl Chloroformate170.59[11]0.111.115.8 mL (18.76 g)
Deionized Water18.02--200 mL
Concentrated HCl36.46--As required (~15-20 mL)
Product (Expected) 301.29 [12]~0.085 - ~25.6 g (85% Yield)

Detailed Synthesis Protocol

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. Benzyl chloroformate is corrosive, toxic, and a potent lachrymator.[13] Concentrated HCl is highly corrosive. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.

Step 1: Preparation of the Amino Acid Solution

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add (S)-4-Hydroxyphenylglycine (16.72 g, 0.10 mol).

  • Add deionized water (200 mL) and sodium carbonate (23.32 g, 0.22 mol).

  • Stir the mixture at room temperature until all solids have completely dissolved. The solution should be clear. This step ensures the amino acid is converted to its sodium salt, deprotonating the amino group to make it nucleophilic.

Step 2: N-Benzyloxycarbonylation Reaction

  • Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring. Maintaining a low temperature is crucial to minimize the hydrolysis of benzyl chloroformate and control the reaction's exothermicity.

  • Transfer benzyl chloroformate (15.8 mL, 0.11 mol) to a dropping funnel.

  • Add the benzyl chloroformate dropwise to the stirred amino acid solution over a period of 45-60 minutes. Ensure the temperature of the reaction mixture does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Removal of Impurities

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous solution twice with diethyl ether (2 x 75 mL). This step removes any unreacted benzyl chloroformate and other organic impurities like benzyl alcohol (a potential hydrolysis byproduct).

  • Combine the aqueous layers and discard the organic layers according to your institution's hazardous waste guidelines. The desired product, N-Cbz-(S)-4-hydroxyphenylglycinate, remains in the aqueous phase as its sodium salt.

Step 4: Product Isolation and Purification

  • Cool the aqueous solution in an ice bath.

  • With gentle stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 1-2. This step protonates the carboxylate, causing the neutral, water-insoluble N-Cbz-(S)-4-Hydroxyphenylglycine to precipitate out as a white solid.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter with several portions of cold deionized water (3 x 50 mL) to remove any inorganic salts (e.g., NaCl).

  • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow Visualization

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification A (S)-4-Hydroxyphenylglycine D Dissolve A in B B Na2CO3 in H2O C Benzyl Chloroformate (Cbz-Cl) F Add C dropwise (Schotten-Baumann Reaction) C->F E Cool to 0-5°C D->E E->F G Ether Extraction (Remove Impurities) F->G Reaction Mixture H Acidify Aqueous Layer (Precipitation) G->H I Filter & Wash Solid H->I J Dry Under Vacuum I->J K Final Product: N-Cbz-(S)-4-Hydroxyphenylglycine J->K Purified Solid

Caption: Synthetic workflow for N-Cbz-(S)-4-Hydroxyphenylglycine.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of N-Cbz-(S)-4-Hydroxyphenylglycine. By carefully controlling the reaction stoichiometry and pH, this method provides high yields of the desired N-protected product. The principles of the Schotten-Baumann reaction are expertly applied to favor N-acylation, and a straightforward work-up and isolation procedure ensures a high degree of purity. This guide serves as a valuable resource for researchers requiring this key intermediate for advanced synthetic applications.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Tongsheng Amino Acid. (n.d.). N-Cbz-R-4-Hydroxyphenylglycine CAS:26787-75-7 manufacturer. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 4-Hydroxyphenylglycine. Retrieved from [Link]

  • Jin, Z., et al. (2015). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Molecules, 20(5), 8032-8050. doi:10.3390/molecules20058032
  • Google Patents. (1980). US4205185A - Process for preparing racemic 4-hydroxyphenylglycine.
  • Chemistry Stack Exchange. (2014, November 11). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Retrieved from [Link]

  • EDQM. (n.d.). H1430000 - D-ALPHA-(4-HYDROXYPHENYL)GLYCINE CRS. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (2015). CN103641729B - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • Grisaro, V., & Sharon, N. (1964). N-BENZYLOXYCARBONYL AMINO ACIDS AS VIRTUAL SUBSTRATES FOR PAPAIN. Biochimica et Biophysica Acta, 89, 152-155. doi:10.1016/0926-6569(64)90110-5
  • Google Patents. (2002). WO2002068428A1 - Method of preparing cephalosporins using 4-hydroxyphenylglycine derivatives.
  • Google Patents. (1985). US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality.
  • Google Patents. (2013). US8357820B2 - Process for producing N-protected amino acid.
  • Wikipedia. (2024, February 19). Benzyl chloroformate. Retrieved from [Link]

  • Pharmacopoeia. (2023, December 1). SAFETY DATA SHEET - D-alpha-(4-hydroxyphenyl)glycine. Retrieved from [Link]

  • Albericio, F., et al. (2007). First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. Organic Letters, 9(25), 5163-5165. doi:10.1021/ol702377x
  • Organic Syntheses. (1943). CARBOBENZOXY CHLORIDE AND DERIVATIVES. Org. Synth., 23, 13. doi:10.15227/orgsyn.023.0013
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Google Patents. (1995). WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.
  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 25.2: Structure and Stereochemistry of the Amino Acids. Retrieved from [Link]

  • Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. Retrieved from [Link]

  • BS1005 / CM1051: Biochemistry I. (n.d.). 2.1 Structures and Properties of Amino Acids. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has become the cornerstone of modern peptide chemistry, enabling the rapid and efficient synthesis of peptides.[1][2] This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1][3][4] The use of a solid resin simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing steps.[4]

The incorporation of non-proteogenic amino acids, such as 4-Hydroxyphenylglycine (HPG), into peptide sequences is of significant interest in drug discovery for creating novel therapeutic peptides with enhanced properties.[2][5] This document provides a detailed guide for the incorporation of N-Cbz-S-4-Hydroxyphenylglycine into a peptide sequence using SPPS. The benzyloxycarbonyl (Cbz or Z) protecting group, the first reversible Nα-protecting group developed for peptide synthesis, offers unique advantages in specific synthetic strategies due to its stability to both acidic and basic conditions commonly used for Boc and Fmoc deprotection, respectively.[6][7] This orthogonality is a key feature for complex peptide synthesis.[6]

Core Principles and Strategic Considerations

The success of SPPS relies on a carefully chosen strategy of orthogonal protecting groups.[8] This ensures that the Nα-protecting group of the incoming amino acid can be removed without cleaving the side-chain protecting groups or the peptide from the resin.[8] While Fmoc/tBu and Boc/Bzl are the most common strategies, the use of the Cbz group provides an additional layer of orthogonality.[4][6][8]

Orthogonality of the Cbz Protecting Group:

Protecting GroupTypical Cleavage ConditionCbz Group Stability
Fmoc Base (e.g., 20% piperidine in DMF)Stable[6]
Boc Acid (e.g., TFA)Generally Stable[6]
Cbz Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or Strong Acid (e.g., HBr)Labile[6][9]

The primary challenge when incorporating 4-Hydroxyphenylglycine is the potential for side reactions involving the phenolic hydroxyl group. Furthermore, arylglycines like phenylglycine are known to be susceptible to racemization, particularly during the base-catalyzed coupling step in Fmoc-based SPPS.[10] Careful selection of coupling reagents and conditions is therefore critical to maintain stereochemical integrity.[10]

Materials and Reagents

  • Resin: Wang resin or other suitable resin for C-terminal acid peptides.

  • Amino Acids: Fmoc-protected amino acids, N-Cbz-S-4-Hydroxyphenylglycine.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Methanol (MeOH).

    • Diisopropyl ether (IPE) or Methyl tert-butyl ether (MTBE), cold.

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[6][11]

    • Diisopropylethylamine (DIPEA).

  • Deprotection Reagents:

    • Fmoc Deprotection: 20% piperidine in DMF.

    • Cbz Deprotection (on-resin): Palladium on activated carbon (Pd/C, 10%), Ammonium formate or Cyclohexene as a hydrogen donor.[6]

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water. A common mixture is 95% TFA, 2.5% TIS, 2.5% H₂O.

  • Monitoring:

    • Kaiser Test kit for monitoring coupling completion.[6]

Experimental Protocols

I. Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.[6]

  • Drain the DMF from the swollen resin.

II. SPPS Workflow Diagram

The following diagram illustrates the general cycle for solid-phase peptide synthesis.

SPPS_Workflow Start Start: Swollen Resin Deprotection Nα-Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (N-Cbz-S-4-Hpg + HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest RepeatCoupling Repeat Coupling KaiserTest->RepeatCoupling Positive (Blue) NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative (Yellow) RepeatCoupling->Coupling NextCycle->Deprotection More residues to add Cleavage Final Cleavage & Deprotection (TFA Cocktail) NextCycle->Cleavage Final residue added End Purified Peptide Cleavage->End

Caption: General workflow for a single coupling cycle in SPPS.

III. Coupling of N-Cbz-S-4-Hydroxyphenylglycine

This protocol describes the manual coupling of N-Cbz-S-4-Hydroxyphenylglycine.

  • Amino Acid Activation: In a separate vial, dissolve N-Cbz-S-4-Hydroxyphenylglycine (3 eq.) and HBTU (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.[6]

  • Coupling Reaction: Drain the DMF from the deprotected peptide-resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.[6]

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the reaction is incomplete, and the coupling step should be extended or repeated.[6]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF to remove excess reagents and by-products.

IV. On-Resin Deprotection of the Cbz Group (if required intra-sequence)

While typically used for N-terminal capping, the Cbz group can be removed on-resin if an orthogonal strategy is required. Catalytic transfer hydrogenation is a common method.[6][9]

  • Resin Swelling: Swell the N-Cbz protected peptide-resin in DMF or a DMF/DCM mixture for 30-60 minutes.[6]

  • Catalyst and Donor Addition: Add Palladium on carbon (Pd/C, 10% w/w, ~0.2 eq by weight relative to resin) to the resin suspension, followed by a hydrogen donor such as ammonium formate (10-20 eq).[6]

  • Deprotection: Agitate the mixture at room temperature for 4-24 hours. The reaction progress can be monitored by taking a small sample of resin beads and testing for the presence of a free amine (e.g., with the Kaiser test).[6]

  • Catalyst Removal: After complete deprotection, thoroughly wash the resin with DMF and DCM to remove the catalyst and by-products. The resin is now ready for the subsequent coupling step.[6]

V. Final Cleavage and Deprotection
  • After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DCM to remove any residual DMF.[12]

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The scavengers (water and TIS) are crucial to prevent side reactions with reactive side chains.

  • Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-4 hours.[12]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether or methyl tert-butyl ether.[12][13]

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether again.

  • Dry the crude peptide under vacuum.

Peptide Purification and Analysis

I. Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide product will contain impurities from incomplete reactions or side reactions.[14] RP-HPLC is the standard method for purification.[14]

  • Solubilization: Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile (ACN) with a small amount of acid like formic acid or TFA.[15]

  • Chromatography: Use a C18 column and a gradient of increasing organic phase (e.g., ACN with 0.1% TFA) to elute the peptide.[14][15]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity before pooling.[16]

II. Characterization by Mass Spectrometry (MS)

Mass spectrometry is essential to confirm that the synthesized peptide has the correct molecular weight.[15][17]

  • Sample Preparation: Prepare a dilute solution of the purified peptide.

  • Analysis: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS to determine the molecular mass of the peptide.[17] The observed mass should match the calculated theoretical mass of the target peptide.

Troubleshooting and Scientific Rationale

IssuePotential CauseRecommended Solution & Rationale
Incomplete Coupling Steric hindrance of the N-Cbz-S-4-Hydroxyphenylglycine; Poor resin swelling.Solution: Double couple the amino acid, increase coupling time, or use a more potent coupling reagent like HATU.[11][18] Rationale: Sterically hindered amino acids may require more forceful conditions or longer reaction times to achieve complete coupling.[6]
Racemization of 4-Hydroxyphenylglycine Use of a strong base (DIPEA) during coupling. Arylglycines are prone to epimerization.[10]Solution: Minimize the pre-activation time. Consider using a less hindered base or a coupling reagent combination known to suppress racemization, such as DIC/OxymaPure.[10][18] Rationale: The α-proton of arylglycines is acidic and can be abstracted by base, leading to loss of stereochemical integrity. Minimizing exposure to strong base is critical.
Side-reactions on the Phenolic Side Chain Alkylation during the final TFA cleavage step by carbocations generated from side-chain protecting groups or the resin linker.Solution: Use an effective scavenger cocktail during cleavage. Including phenol (5%) in the cleavage cocktail can act as a competitive scavenger for electrophiles. Rationale: The electron-rich phenol ring of 4-hydroxyphenylglycine is susceptible to electrophilic attack. Scavengers are necessary to trap reactive cationic species generated during acidic cleavage.[19]

Visualization of Key Structures

Structures cluster_0 N-Cbz-S-4-Hydroxyphenylglycine cluster_1 Peptide Bond Formation hpg peptide_bond

Caption: Key chemical structures in the SPPS process.

References

  • Benchchem. (n.d.).
  • Suzhou Highfine Biotech. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Gomes, A. V., & Barnes, S. (n.d.).
  • Vapourtec. (2021, November 12). Advancing CF-SPPS with Vapourtec: Cleaving peptides in flow.
  • Fields, G. B. (n.d.). Introduction to Peptide Synthesis. PMC - NIH.
  • Agilent. (n.d.).
  • Otvos, L. (n.d.). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Mant, C. T., & Hodges, R. S. (n.d.).
  • ResearchGate. (n.d.). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Dick, F. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • ResearchGate. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry | Request PDF.
  • AAPPTec. (n.d.). Coupling Reagents - Peptides.
  • Uniprot. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B - Peptides.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AiFChem. (2026, February 28). Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Fields, G. B. (n.d.). HPLC of Peptides and Proteins.
  • ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
  • Google Patents. (n.d.). US20170226152A1 - Solid phase peptide synthesis.
  • PubMed. (n.d.). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer.
  • PubMed. (2013, May 15). Side reactions in the SPPS of Cys-containing peptides.
  • Academia.edu. (n.d.). Side reactions in the SPPS of Cys-containing peptides.
  • Arborpharmchem. (n.d.). Cas No. 26787-76-8 N-Cbz-S-4-Hydroxyphenylglycine.
  • Wiley Online Library. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • MilliporeSigma. (n.d.). N-(4-Hydroxyphenyl)glycine 97 122-87-2.
  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine.
  • Tongsheng Amino Acid. (n.d.). N-Cbz-R-4-Hydroxyphenylglycine CAS:26787-75-7 manufacturer.
  • ChemicalBook. (2026, January 13). N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2.

Sources

Application Notes and Protocols for Solution-Phase Peptide Coupling with N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Cbz-S-4-Hydroxyphenylglycine in Peptide Synthesis

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and development. These unique building blocks offer the ability to modulate the pharmacological properties of peptides, including their potency, stability, and bioavailability. Among these, (S)-4-Hydroxyphenylglycine, a residue found in vancomycin group antibiotics, plays a crucial structural role.[1] Its N-terminally protected form, N-Cbz-(S)-4-Hydroxyphenylglycine, is a key intermediate for the solution-phase synthesis of complex peptide analogues.

This comprehensive technical guide provides a detailed exploration of the principles and practices for the successful solution-phase coupling of N-Cbz-(S)-4-Hydroxyphenylglycine. As your partner in pioneering peptide research, we delve into the critical aspects of this process, from fundamental reaction mechanisms to detailed, field-proven protocols. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to navigate the nuances of working with this valuable amino acid derivative, ensuring the synthesis of high-purity peptides.

Foundational Principles: Navigating the Chemistry of N-Cbz-S-4-Hydroxyphenylglycine Coupling

The successful incorporation of N-Cbz-(S)-4-Hydroxyphenylglycine into a peptide sequence hinges on a thorough understanding of the chemical properties of this unique building block and the principles of solution-phase peptide synthesis.[2]

The Role of the Carbobenzyloxy (Cbz) Protecting Group

The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, is a foundational N-terminal protecting group in peptide chemistry, particularly in solution-phase synthesis.[1][3] Its primary function is to mask the nucleophilicity of the α-amino group, preventing self-polymerization and other unwanted side reactions during the coupling process.[1]

Key characteristics of the Cbz group include:

  • Stability: It is stable under a range of conditions, including the basic conditions used for the deprotection of other protecting groups like Fmoc, and mild acidic conditions used for Boc removal.[1][4]

  • Orthogonality: This stability profile allows for its use in orthogonal protection strategies, enabling the selective deprotection of different functional groups within the same molecule.[4][5][6]

  • Crystallinity: The Cbz group often enhances the crystallinity of the protected amino acid, which can facilitate purification.[1]

  • Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl C-O bond to yield the free amine, toluene, and carbon dioxide.[4][7] Transfer hydrogenolysis, using a hydrogen donor like ammonium formate, offers a milder and often more convenient alternative.[1]

dot graph Cbz_Deprotection { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Cbz_Peptide [label="N-Cbz-Peptide", fillcolor="#F1F3F4"]; H2_PdC [label="H₂ / Pd/C\nor\nTransfer Hydrogenation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Free_Amine [label="Free Amine (Peptide)", fillcolor="#F1F3F4"]; Toluene [label="Toluene", fillcolor="#F1F3F4"]; CO2 [label="CO₂", fillcolor="#F1F3F4"];

// Edges Cbz_Peptide -> H2_PdC [arrowhead=none]; H2_PdC -> Free_Amine; H2_PdC -> Toluene; H2_PdC -> CO2; }

Figure 1: General scheme for the deprotection of the Cbz group.
The Challenge of the Phenolic Hydroxyl Group

The 4-hydroxyphenyl side chain of (S)-4-Hydroxyphenylglycine introduces a reactive phenolic hydroxyl group. This group is nucleophilic and can participate in side reactions during peptide coupling if left unprotected. Therefore, protection of the phenolic hydroxyl group is crucial for a successful and clean synthesis.[8]

Common protecting groups for the hydroxyl function of tyrosine, a structurally similar amino acid, include:

  • Benzyl (Bzl) ether: This is a common choice in Boc-based strategies and can be removed by strong acids or hydrogenolysis.

  • tert-Butyl (tBu) ether: This is typically used in Fmoc-based strategies and is cleaved with strong acids like trifluoroacetic acid (TFA).

For a solution-phase synthesis utilizing an N-terminal Cbz group, a benzyl ether is a compatible protecting group for the phenolic hydroxyl group, as both can potentially be removed simultaneously during the final deprotection step via hydrogenolysis. However, for a more controlled, stepwise synthesis or for the synthesis of larger peptides where the side chain may need to be selectively deprotected, an orthogonal protecting group strategy is necessary.

Mitigating Racemization: A Critical Consideration for Arylglycines

Aryl-substituted glycines, including 4-hydroxyphenylglycine, are particularly susceptible to racemization at the α-carbon during the activation and coupling steps of peptide synthesis.[9] This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.

The mechanism of racemization involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to the loss of the original stereochemistry. To suppress racemization, several strategies should be employed:

  • Choice of Coupling Reagent: The use of low-racemization coupling reagents is paramount. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can be effective, other reagents are specifically recommended for racemization-prone amino acids. These include 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[10][11]

  • Use of Sterically Hindered Bases: The choice of base used during the coupling reaction can significantly impact the extent of racemization. Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP) are preferred over less hindered bases like triethylamine (TEA).[11][12]

  • Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can help to minimize the rate of racemization.[12]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the solution-phase coupling of N-Cbz-(S)-4-Hydroxyphenylglycine. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and available laboratory resources.

Protocol 1: Protection of the Phenolic Hydroxyl Group of (S)-4-Hydroxyphenylglycine with a Benzyl Group

This protocol describes the protection of the phenolic hydroxyl group of (S)-4-Hydroxyphenylglycine as a benzyl ether. This step is crucial to prevent side reactions during the subsequent peptide coupling steps.

Materials:

  • (S)-4-Hydroxyphenylglycine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-4-Hydroxyphenylglycine (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature.

  • Add benzyl bromide (1.2 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (S)-4-(Benzyloxy)phenylglycine.

Protocol 2: N-Terminal Protection with the Cbz Group

This protocol details the introduction of the Cbz group onto the N-terminus of (S)-4-(Benzyloxy)phenylglycine.

Materials:

  • (S)-4-(Benzyloxy)phenylglycine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve (S)-4-(Benzyloxy)phenylglycine (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Cbz-(S)-4-(Benzyloxy)phenylglycine.

Protocol 3: Solution-Phase Peptide Coupling

This protocol outlines the coupling of N-Cbz-(S)-4-(Benzyloxy)phenylglycine with a C-terminally protected amino acid or peptide ester using DCC and HOBt.

Materials:

  • N-Cbz-(S)-4-(Benzyloxy)phenylglycine (1.0 eq)

  • Amino acid or peptide methyl/ethyl ester hydrochloride (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the amino acid or peptide ester hydrochloride in anhydrous DCM or DMF.

  • Add DIPEA to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve N-Cbz-(S)-4-(Benzyloxy)phenylglycine and HOBt in anhydrous DCM or DMF.

  • Cool both solutions to 0 °C in an ice bath.

  • Add the solution of DCC in DCM/DMF to the flask containing the N-Cbz-amino acid and HOBt.

  • Stir the activation mixture at 0 °C for 20-30 minutes.

  • Add the activated N-Cbz-amino acid solution to the solution of the amino component.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, filter off the precipitated dicyclohexylurea (DCU).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude protected peptide.

  • Purify the crude peptide by flash column chromatography or recrystallization.

dot graph Peptide_Coupling_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: N-Cbz-(Bzl)Hpg-OH + H-AA-OR'", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Activation [label="Activation\n(DCC/HOBt or other coupling reagent)\nin DCM/DMF at 0°C", fillcolor="#F1F3F4"]; Coupling [label="Coupling\nStir at 0°C to RT", fillcolor="#F1F3F4"]; Workup [label="Work-up\n(Filtration of DCU, Aqueous Washes)", fillcolor="#F1F3F4"]; Purification [label="Purification\n(Flash Chromatography/Recrystallization)", fillcolor="#F1F3F4"]; Product [label="Protected Dipeptide:\nCbz-(Bzl)Hpg-AA-OR'", shape=ellipse, style=filled, fillcolor="#34A853"];

// Edges Start -> Activation; Activation -> Coupling; Coupling -> Workup; Workup -> Purification; Purification -> Product; }

Figure 2: General workflow for the solution-phase peptide coupling.
Protocol 4: Deprotection of the Cbz and Benzyl Groups

This protocol describes the simultaneous removal of the N-terminal Cbz group and the side-chain benzyl ether by catalytic hydrogenolysis.

Materials:

  • Protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)

Procedure:

  • Dissolve the protected peptide in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Connect the flask to a hydrogenator or use a hydrogen-filled balloon.

  • Purge the flask with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.

Data Presentation: Quantitative Insights

The success of each synthetic step should be rigorously monitored and quantified. The following table provides a template for recording and presenting key data throughout the synthesis of a dipeptide, for instance, Cbz-(Bzl)Hpg-Ala-OMe.

StepCompound NameStarting Material (g)Reagents (equivalents)Yield (g)Yield (%)Purity (by HPLC)
1(S)-4-(Benzyloxy)phenylglycine10.0BnBr (1.2), K₂CO₃ (2.5)13.585>98%
2N-Cbz-(S)-4-(Benzyloxy)phenylglycine13.0Cbz-Cl (1.1), NaHCO₃ (2.5)16.290>99%
3Cbz-(Bzl)Hpg-Ala-OMe15.0Ala-OMe·HCl (1.1), DCC (1.1), HOBt (1.2)17.888>95%
4H-(Bzl)Hpg-Ala-OH17.010% Pd/C, H₂10.592>98%

Purification and Characterization: Ensuring Peptide Integrity

The purification of the synthesized peptides and the confirmation of their structure and purity are critical final steps.

Purification Strategies
  • Flash Chromatography: This is a suitable method for the purification of protected peptide intermediates, which are often hydrophobic and soluble in organic solvents.[13][14][15][16][17] A gradient of ethyl acetate in hexanes is a common mobile phase system.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for the final purification of deprotected peptides.[18] A C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the protected intermediates and the final peptide.[19][20][21] Key signals to analyze include the amide protons, aromatic protons, and the α-protons of the amino acid residues.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the synthesized peptides, confirming the correct sequence and the success of the deprotection steps.[22][23]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide product.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If the coupling reaction is incomplete, as indicated by the persistence of the starting amino component, a second coupling can be performed with fresh reagents. Alternatively, switching to a more potent coupling reagent like HATU or HCTU may be necessary.

  • Racemization: If significant racemization is detected, consider lowering the reaction temperature, using a more sterically hindered base, or switching to a low-racemization coupling reagent like DEPBT or COMU.

  • Difficult Deprotection: If the hydrogenolysis of the Cbz or benzyl groups is sluggish, ensure the catalyst is active and consider increasing the hydrogen pressure or using a different solvent. Transfer hydrogenolysis with ammonium formate can sometimes be more effective.

  • Side Reactions of the Phenolic Group: If side reactions involving the unprotected phenolic group are suspected, ensure that the protection step was complete. In some cases, for very sensitive sequences, a more robust protecting group may be required.

Conclusion: Empowering Your Peptide Synthesis Endeavors

The solution-phase coupling of N-Cbz-(S)-4-Hydroxyphenylglycine is a powerful technique for the synthesis of novel and complex peptides. By understanding the underlying chemical principles, implementing robust protection strategies, and utilizing optimized coupling and deprotection protocols, researchers can confidently incorporate this valuable building block into their synthetic targets. This guide provides a solid foundation for achieving high yields and purities, ultimately accelerating the discovery and development of next-generation peptide therapeutics.


References

  • MDPI. (2024, September 8). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PMC. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]

  • PMC. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • PubMed. (2004, December 9). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PMC. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2017, August 8). Solution phase peptide synthesis with only free amino acids. Retrieved from [Link]

  • SpringerLink. (2017, August 24). Alternative strategies for purification of fully protected peptides using flash chromatography. Retrieved from [Link]

  • Biotage. (2025, December 8). Flash chromatography, a fast and efficient technique for purification of peptides – Part 2. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Achieve Highly Pure Peptides with High Performance Flash Chromatography. Retrieved from [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2018, July 6). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and NMR spectroscopy of peptides containing either phosphorylated or phosphonylated cis- or trans-4-hydroxy-L-proline. Retrieved from [Link]

  • Semantic Scholar. (2017, June 14). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics**Supported in part by NIH grant GM 49338. Retrieved from [Link]

  • ChemRxiv. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

Sources

Deprotection methods for the Cbz group from N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the deprotection of the benzyloxycarbonyl (Cbz) group from N-Cbz-S-4-Hydroxyphenylglycine .

Strategic Overview

The substrate, S-4-Hydroxyphenylglycine (S-HPG) , presents a unique synthetic challenge due to its phenylglycine core . Unlike standard aliphatic amino acids, the


-proton in phenylglycines is benzylic and significantly more acidic (

vs.

for alanine). This makes the chiral center highly susceptible to racemization under basic conditions or high temperatures.

Furthermore, the product (free S-HPG) is zwitterionic and poorly soluble in organic solvents, often leading to co-precipitation with heterogeneous catalysts.

This guide prioritizes Catalytic Hydrogenolysis as the "Gold Standard" method because it proceeds under neutral-to-mildly-acidic conditions, thereby preserving the stereochemical integrity of the sensitive S-configuration.

Method A: Catalytic Hydrogenolysis (Gold Standard)

Best for: Enantiopurity retention, high yield, and scalability.

Mechanistic Insight

The reaction utilizes Palladium on Carbon (Pd/C) to cleave the benzyl-oxygen bond. The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates to release the free amine.[1]

  • Why this works: The reaction generates toluene and

    
     as byproducts.[1][2] The release of 
    
    
    
    creates a slightly acidic environment, which protects the base-sensitive benzylic stereocenter from racemization.
Experimental Protocol

Reagents:

  • Substrate: N-Cbz-S-4-Hydroxyphenylglycine (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet, 10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) : Water (

    
    ) [9:1 v/v]
    
    • Note: Pure MeOH may cause the free zwitterionic amino acid to precipitate onto the catalyst, complicating filtration. The addition of water or 1.0 equiv of HCl maintains solubility.

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (1-3 bar).
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, suspend N-Cbz-S-HPG in MeOH/

    
     (9:1).
    
    • Expert Tip: If the starting material is not fully soluble, it will dissolve as the reaction proceeds and the more soluble free amine forms (if HCl is used) or remain as a suspension until the zwitterion forms.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (

    
     or Ar).
    
    • Safety: Pd/C is pyrophoric. Wet the catalyst with a small amount of water before adding solvent if using dry catalyst.

  • Hydrogenation: Purge the vessel with

    
     (3x), then fill with 
    
    
    
    . Stir vigorously at Room Temperature (20-25°C) .
    • Critical Control: Do not heat above 40°C. Elevated temperatures increase the risk of benzylic C-N bond cleavage (hydrogenolysis of the amine itself) or racemization.

  • Monitoring: Monitor by TLC (n-BuOH:AcOH:

    
     4:1:1) or HPLC.[1][2][3] Reaction is typically complete in 2-4 hours.
    
  • Workup (The "Solubility Trap"):

    • Scenario A (Soluble Product): If the solution is clear, filter through a Celite pad to remove Pd/C.

    • Scenario B (Precipitated Product): If a white solid has formed with the black catalyst, add 1M HCl or more water until dissolved. Then filter the catalyst.

  • Isolation (Isoelectric Precipitation):

    • Concentrate the filtrate to remove MeOH.

    • Adjust the aqueous residue to pH 5.5 - 6.0 (the isoelectric point, pI, of HPG) using 1M NaOH or

      
      .
      
    • Cool to 0-4°C to maximize crystallization.

    • Filter the white solid, wash with cold water and acetone, and dry.

Method B: Acidolytic Cleavage (Alternative)

Best for: Scenarios where hydrogenation equipment is unavailable or if the substrate contains sulfur poisons (unlikely for pure HPG).

Reagents: 33% HBr in Acetic Acid (AcOH).

Protocol:

  • Dissolve N-Cbz-S-HPG in Glacial AcOH.[4]

  • Add 33% HBr/AcOH (3-5 equiv) dropwise at room temperature.

  • Stir for 30-60 minutes.

    • Warning: Prolonged exposure can lead to esterification of the phenol or carboxylic acid with acetic acid.

  • Precipitation: Pour the reaction mixture into cold Diethyl Ether (

    
    ). The product will precipitate as the hydrobromide salt.
    
  • Neutralization: Collect the salt, dissolve in water, and adjust to pH 5.5-6.0 to isolate the free zwitterion.

Visualizing the Workflow

Figure 1: Reaction Pathway & Logic

G Start N-Cbz-S-HPG (Substrate) Inter Carbamic Acid (Unstable Intermediate) Start->Inter Hydrogenolysis (Mild, Neutral pH) Cat Pd/C + H2 (Catalyst) Cat->Inter Product S-4-Hydroxyphenylglycine (Free Amine) Inter->Product - CO2 (Spontaneous) Byproducts Toluene + CO2 Inter->Byproducts

Caption: Mechanistic pathway of Cbz removal via Hydrogenolysis, highlighting the spontaneous decarboxylation step.

Figure 2: Decision Matrix for Isolation

Workup Step1 Reaction Complete (Pd/C + Product Mixture) Check Is Product Soluble? Step1->Check Soluble Yes (Clear Solution) Check->Soluble Insoluble No (White ppt on Black Cat) Check->Insoluble Action1 Filter Catalyst (Celite) Soluble->Action1 Action2 Add 1M HCl or H2O until dissolved Insoluble->Action2 Precip Adjust pH to 5.5-6.0 (pI) Precipitate Zwitterion Action1->Precip Action2->Action1

Caption: Critical workup decision tree to prevent product loss during catalyst filtration.

Comparative Data Analysis

FeatureCatalytic Hydrogenolysis (

)
Acidolysis (HBr/AcOH)Transfer Hydrogenation (HCOONH4)
Racemization Risk Low (Neutral/Acidic conditions)Medium (Temp dependent)Low (Rapid, mild)
Yield >95%80-90%>90%
Byproducts Toluene,

(Gaseous/Inert)
Benzyl bromide, AcOH

,

, Toluene
Workup Filtration + pH adjustmentPrecipitation + NeutralizationFiltration + Sublimation of salt
Scalability High (Industrial Standard)Medium (Corrosive waste)Medium (Reagent cost)

Quality Control & Troubleshooting

1. Racemization Check (Critical) Since S-HPG is used in antibiotic synthesis (e.g., Cefprozil), enantiomeric purity is paramount.

  • Method: Chiral HPLC.[3]

  • Column: Crown ether based columns (e.g., Crownpak CR(+)) are excellent for free amino acids.

  • Mobile Phase: Aqueous

    
     (pH 1-2).
    
  • Expectation: The S-isomer should elute distinctly from the R-isomer.

2. Troubleshooting Table

  • Problem: Low Yield after filtration.

    • Cause: Product precipitated with Pd/C.

    • Fix: Wash the filter cake with warm water or dilute HCl.

  • Problem: Product is colored (pink/brown).

    • Cause: Oxidation of the phenol group.

    • Fix: Perform all steps under

      
      . Add a pinch of sodium metabisulfite during workup if necessary.
      

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard text for Cbz cleavage mechanisms).
  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Dunn, P. J., et al. (2010). "Green Chemistry in the Manufacture of Beta-Lactam Antibiotics". Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Industrial relevance of HPG).
  • Williams, R. M. (1989). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press. (Stereochemical sensitivity of benzylic amino acids).

Sources

Technical Application Note: Catalytic Hydrogenolysis of N-Cbz Groups in Phenolic Substrates

[1]

Executive Summary

Removing the Cbz protecting group via catalytic hydrogenolysis is a cornerstone transformation in organic synthesis.[1][2][3] However, the presence of a free phenolic hydroxyl group introduces specific physicochemical challenges:

  • Catalyst Inhibition: Phenols can adsorb onto the carbon support or coordinate with the metal surface (especially as phenoxides), potentially retarding reaction rates.

  • Solubility Issues: Amino-phenols (the product) are amphoteric and often exhibit poor solubility in standard organic solvents, leading to product precipitation on the catalyst surface.

  • Over-Reduction Risk: While Palladium (Pd) is generally selective, electron-rich phenolic rings are more susceptible to hydrogenation (ring saturation) than non-activated aromatics, particularly under elevated pressures.

This guide provides a validated Gold Standard Protocol using Pd/C with specific additives to mitigate these risks, alongside a Transfer Hydrogenation alternative for highly sensitive substrates.

Mechanistic Insight & Strategy

The Surface Chemistry of Cbz Cleavage

Hydrogenolysis occurs on the surface of the heterogeneous catalyst. The reaction proceeds via:

  • Adsorption: The benzyl aromatic ring coordinates to the Pd surface.

  • Oxidative Addition: The benzylic C-O bond is cleaved by surface hydrides.

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and CO₂.[2]

The "Phenol Problem"

In the presence of a phenol:

  • Competitive Adsorption: The electron-rich phenol ring competes with the Cbz benzyl group for active sites on the Pd surface.

  • Amine Poisoning: As the reaction proceeds, the generated free amine (basic) can coordinate strongly to Pd sites, deactivating the catalyst. This is exacerbated in phenolic substrates where the product is a zwitterion.

The Solution: The addition of a weak acid (Acetic Acid) or the use of Transfer Hydrogenation serves two purposes:

  • Protonation: It keeps the amine protonated (preventing catalyst poisoning).[3]

  • Solubility: It improves the solubility of the resulting amino-phenol salts.

Visualization: Reaction Pathway & Interactions[3][5]

Cbz_Phenol_MechanismSubstrateSubstrate(N-Cbz + Free Phenol)Pd_SurfacePd/C Surface(Active Sites)Substrate->Pd_SurfaceDiffusionAdsorptionCompetitive Adsorption(Cbz vs Phenol)Pd_Surface->AdsorptionCoordinationCleavageHydrogenolysis(Benzylic C-O Cleavage)Adsorption->CleavageH2 AdditionSide_ReactionRisk: Ring Saturation(Over-reduction)Adsorption->Side_ReactionHigh Pressure/TempIntermedCarbamic AcidIntermediateCleavage->Intermed- TolueneProductProduct(Free Amine + Phenol)Intermed->Product- CO2 (Spontaneous)Product->Pd_SurfaceAmine Poisoning(Inhibited by AcOH)

Figure 1: Mechanistic pathway of Cbz hydrogenolysis highlighting the competitive adsorption of phenols and the risk of product inhibition.

Method Selection Guide

FeatureMethod A: H₂ Balloon (Standard) Method B: Transfer Hydrogenation
Hydrogen Source H₂ Gas (1 atm)Ammonium Formate / Cyclohexadiene
Catalyst 10% Pd/C (wet or dry)10% Pd/C
Selectivity High (at 1 atm)Very High (Kinetic control)
Reaction Time 1 - 12 Hours30 mins - 4 Hours
Phenol Risk Low risk of ring reduction at 1 atmNegligible risk of ring reduction
Best For Routine scale-up; Clean substratesHalogenated substrates; Safety (no gas)

Detailed Experimental Protocols

Method A: Standard Hydrogenolysis (The "Gold Standard")

Scope: Best for general N-Cbz removal where the phenol is stable. Safety Note: Pd/C is pyrophoric.[3][4] Keep wet with solvent (e.g., Toluene or Water) before adding flammable solvents like MeOH.

Materials:

  • Substrate (1.0 equiv)

  • 10% Pd/C (Type: Degussa type E101 or similar, 50% water wet recommended to reduce fire risk). Loading: 10 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2][5]

  • Additive: Acetic Acid (AcOH) - 1.0 to 2.0 equiv (Optional but recommended for phenols).

  • Hydrogen source: Balloon filled with H₂ gas.[2][5]

Protocol:

  • Setup: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).

    • Expert Tip: If the substrate contains a free phenol and solubility is poor, add 10% THF or EtOAc.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen/Argon flow), carefully add the Pd/C catalyst (10 wt% of substrate mass).

    • Example: For 1g substrate, use 100mg of 10% Pd/C (wet).

  • Additive (Crucial for Phenols): Add Glacial Acetic Acid (1-2 equiv).

    • Why? This prevents the resulting amino-phenol from chelating the Pd and poisoning the reaction. It also ensures the phenol remains protonated.

  • Hydrogenation:

    • Evacuate the flask (vacuum) and backfill with H₂ from a balloon. Repeat 3 times (Purge cycle).

    • Stir vigorously at Room Temperature under H₂ balloon pressure (1 atm).

  • Monitoring: Monitor by TLC or LC-MS.

    • Note: Phenolic Cbz compounds often stain strongly with UV/PMA. The free amine product may require Ninhydrin stain.

  • Workup:

    • Flush with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst.[5][6] Wash the pad with MeOH.[5]

    • Concentrate the filtrate.[2][5][6]

    • Purification: If AcOH was used, the product is an acetate salt. To obtain the free base, dissolve in minimal water, neutralize to the isoelectric point with NaHCO₃, and collect the precipitate or extract into EtOAc/n-Butanol.

Method B: Catalytic Transfer Hydrogenation (CTH)

Scope: Recommended if the substrate contains halogens (Cl, Br, I) or if the phenol ring is extremely electron-rich and prone to reduction.

Materials:

  • Substrate (1.0 equiv)

  • 10% Pd/C (10 wt%)

  • Hydrogen Donor: Ammonium Formate (3-5 equiv) OR 1,4-Cyclohexadiene (5-10 equiv).

  • Solvent: MeOH (degassed).

Protocol:

  • Dissolution: Dissolve substrate in MeOH (0.05 - 0.1 M).

  • Catalyst Addition: Add 10% Pd/C under Nitrogen.

  • Donor Addition: Add Ammonium Formate (solid) in one portion.

  • Reaction: Stir at Room Temperature (or mild heat, 40°C).

    • Observation: Evolution of CO₂ gas may be observed (bubbling). Ensure the vessel is vented (e.g., needle in septum).

  • Completion: Reaction is usually faster than H₂ gas methods (often < 2 hours).[3]

  • Workup: Filter through Celite. The filtrate contains the product and excess ammonium formate. The ammonium formate sublimes upon lyophilization or can be removed via aqueous workup.

Troubleshooting & Optimization Logic

If the reaction stalls or fails, follow this logic flow:

Optimization_LogicStartReaction Stalled / Incomplete?Check_SolubilityCheck Solubility:Is product precipitating on catalyst?Start->Check_SolubilityCheck_PoisoningCheck Poisoning:Is the amine binding Pd?Check_Solubility->Check_PoisoningNoAdd_AcidAction: Add AcOH (1-5 equiv)or dilute reactionCheck_Solubility->Add_AcidYesCheck_H2Check H2 Supply:Is balloon empty/diffusion poor?Check_Poisoning->Check_H2NoChange_CatAction: Switch to Pd(OH)2(Pearlman's Catalyst)Check_Poisoning->Change_CatYesIncrease_PressureAction: Pressurize (50 psi)*Risk of ring reduction*Check_H2->Increase_PressureYes

Figure 2: Troubleshooting decision tree for stalled Cbz deprotection.

Key Troubleshooting Data Points
  • Stalled at 50%: Often indicates product inhibition. Filter the catalyst, add fresh catalyst, and add 1.0 equiv HCl (in dioxane) or AcOH to protonate the amine.

  • Ring Reduction (Over-reduction): If you observe M+6 mass (cyclohexyl product), switch to Method B (Transfer Hydrogenation) or change solvent to EtOAc (non-protic solvents sometimes slow down ring reduction compared to MeOH).

References

  • Standard Hydrogenolysis Protocols

    • Felpin, F.-X., & Fouquet, E. (2010).[7] "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties." Chemistry – A European Journal.[7]

  • Transfer Hydrogenation (Selectivity)

    • Bieg, T., & Szeja, W. (1985).[8] "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation." Synthesis. (Demonstrates selectivity principles applicable to phenols).

  • Catalyst Poisoning & Additives

    • Sajiki, H., & Hirota, K. (2003). "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison."[9][10] Chemical and Pharmaceutical Bulletin. (Discusses using additives to modulate Pd activity).

  • General Cbz Deprotection Guide

    • BenchChem.[2][3][5] "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group."[2][4][5]

HPLC purification method for N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of N-Cbz-S-4-Hydroxyphenylglycine

Authored by: A Senior Application Scientist

Introduction

N-Cbz-S-4-Hydroxyphenylglycine is a crucial chiral building block in the synthesis of complex pharmaceutical compounds and peptidomimetics. As a non-proteinogenic amino acid derivative, its stereochemical and chemical purity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, such as unreacted starting materials, diastereomers, or byproducts from the carbamoylation reaction, can significantly impact downstream synthetic steps and the pharmacological profile of the target molecule.[3]

This application note provides a detailed, field-proven methodology for the purification of N-Cbz-S-4-Hydroxyphenylglycine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the scientific rationale behind the selection of chromatographic parameters, offer a step-by-step protocol for both analytical method development and preparative-scale purification, and present a troubleshooting guide for common challenges. The principles and protocols described herein are designed for researchers, chemists, and process development professionals seeking a robust and reproducible purification strategy.

The Scientific Rationale: Why Reversed-Phase HPLC?

The molecular structure of N-Cbz-S-4-Hydroxyphenylglycine, featuring a hydrophobic benzyloxycarbonyl (Cbz) protecting group and a phenyl ring, alongside polar functional groups (carboxylic acid and phenolic hydroxyl), makes it an ideal candidate for Reversed-Phase HPLC.[4][5]

  • Mechanism of Separation: In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[6] N-Cbz-S-4-Hydroxyphenylglycine is retained on the column through hydrophobic interactions between its Cbz and phenyl moieties and the non-polar stationary phase (e.g., C18 alkyl chains).[7][8] By gradually increasing the concentration of a less polar organic solvent (like acetonitrile) in the mobile phase, the analyte's affinity for the mobile phase increases, causing it to elute from the column. This process allows for the effective separation of the target compound from more polar impurities (which elute earlier) and less polar impurities (which elute later).

  • Choice of Stationary Phase: An Octadecyl (C18) bonded silica phase is the workhorse for separating small to medium-sized molecules of moderate polarity.[9] It provides a high degree of hydrophobicity, ensuring sufficient retention of the analyte to allow for effective separation from early-eluting impurities. The high surface area of modern silica particles enhances loading capacity and resolution.[6]

  • Role of the Mobile Phase Modifier: The inclusion of an acid modifier, such as Trifluoroacetic Acid (TFA) or formic acid, is critical.[10] At a low pH (typically 2-3), the carboxylic acid group on the N-Cbz-S-4-Hydroxyphenylglycine is protonated (COOH form), suppressing its ionization. This single, uncharged state prevents peak broadening and tailing that can occur from mixed ionic and hydrophobic interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[11][12]

Workflow for HPLC Method Development and Purification

The following diagram outlines the logical progression from initial method development on an analytical scale to a successful preparative-scale purification.

HPLC_Workflow Crude Crude N-Cbz-S-4- Hydroxyphenylglycine Sample Solubility 1. Sample Preparation & Solubility Testing Crude->Solubility Analytical_Scout 2. Analytical HPLC Scouting Run (Gradient) Solubility->Analytical_Scout Optimization 3. Method Optimization (Gradient & Flow Rate) Analytical_Scout->Optimization Assess Resolution & Retention Time Prep_Scaleup 4. Preparative HPLC Scale-Up Optimization->Prep_Scaleup Optimized Conditions Collection 5. Fraction Collection Prep_Scaleup->Collection Analysis 6. Purity Analysis of Fractions (Analytical HPLC) Collection->Analysis Pooling 7. Pool Pure Fractions Analysis->Pooling Select fractions >98% purity Final Purified Product (>98% Purity) Pooling->Final

Sources

Application Note: Incorporation of N-Cbz-S-4-Hydroxyphenylglycine into Glycopeptide Antibiotic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of glycopeptide antibiotics (GPAs) such as vancomycin and teicoplanin represents one of the most formidable challenges in modern peptide chemistry. A defining structural feature of these molecules is the presence of non-proteinogenic aromatic amino acids, specifically S-4-hydroxyphenylglycine (L-Hpg) and 3,5-dihydroxyphenylglycine (Dpg)[1]. These residues are essential for forming the rigid, cup-shaped aglycone architecture required to bind the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors[2].

This application note provides a comprehensive, causality-driven guide to incorporating N-Cbz-S-4-Hydroxyphenylglycine into GPA precursors. By addressing the severe epimerization risks inherent to phenylglycine derivatives, we outline an optimized, base-free coupling methodology that ensures high stereochemical fidelity and yield during the assembly of complex antibiotic scaffolds.

Mechanistic Rationale & Scientific Context

The Structural Imperative of 4-Hydroxyphenylglycine

In natural GPA biosynthesis, non-ribosomal peptide synthetases (NRPS) assemble a linear heptapeptide that subsequently undergoes oxidative cross-linking via cytochrome P450 enzymes[1]. The electron-rich aryl side chains of Hpg and Dpg are the specific sites for these critical aryl-ether and biaryl cross-links[2]. Without the precise S-stereochemistry at the Hpg


-carbon, the spatial geometry required for this macrocyclization—and the subsequent hydrogen-bonding network with the bacterial target—is completely abolished.
The Epimerization Challenge

The chemical incorporation of Hpg into a peptide backbone is notoriously difficult. Phenylglycine derivatives are highly susceptible to base-catalyzed epimerization (racemization) during carboxyl activation[3].

  • Causality: The strong electron-withdrawing inductive effect of the adjacent aromatic ring significantly increases the acidity of the

    
    -proton.
    
  • Mechanism: When activated in the presence of standard tertiary amine bases (e.g., DIPEA), the molecule rapidly forms an oxazolone intermediate or undergoes direct enolization, leading to a loss of stereochemical integrity at the

    
    -carbon[3].
    
Strategic Utility of N-Cbz Protection

The Carboxybenzyl (Cbz or Z) protecting group offers critical orthogonal advantages over standard Fmoc or Boc strategies when synthesizing highly modified GPA precursors[4]. Cbz is stable to the mild acidic conditions used to remove Boc groups and the secondary amines used to remove Fmoc groups. It is selectively cleaved via catalytic hydrogenolysis (Pd/C, H


) or strong acids (e.g., HF), making N-Cbz-S-Hpg an ideal building block for convergent, solution-phase fragment condensation or specialized orthogonal Solid-Phase Peptide Synthesis (SPPS).

Experimental Workflow & Protocols

Reagent Selection: The Base-Free Paradigm

To circumvent the epimerization of N-Cbz-S-Hpg, traditional uronium/aminium coupling reagents like HATU or HBTU must be avoided, as they require stoichiometric amounts of DIPEA[3]. Instead, the protocol relies on a base-free carbodiimide approach utilizing N,N′-Diisopropylcarbodiimide (DIC) in combination with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)[5]. Oxyma Pure acts as a highly efficient nucleophile that intercepts the O-acylisourea intermediate, forming an active ester that resists oxazolone formation, all without the need for basic additives[5].

Step-by-Step Protocol: Epimerization-Free Coupling

Self-Validation Note: This protocol includes an integrated cleavage and Chiral LC-MS analytical step to verify stereochemical retention before proceeding to subsequent peptide elongations.

Materials Required:
  • N-Cbz-S-4-Hydroxyphenylglycine (Protected Monomer)

  • Peptidyl-resin (or solution-phase amine component)

  • DIC (N,N′-Diisopropylcarbodiimide)

  • Oxyma Pure

  • Dimethylformamide (DMF) and Dichloromethane (DCM) (Anhydrous, amine-free)

Step 1: Preparation of the Coupling Cocktail
  • Weigh 3.0 equivalents (relative to the resin/amine loading) of N-Cbz-S-4-Hydroxyphenylglycine and 3.0 equivalents of Oxyma Pure.

  • Dissolve the solids in a minimal volume of anhydrous DMF/DCM (1:1 v/v) to achieve a concentration of approximately 0.2 M. Causality: The mixed solvent system ensures optimal solubility of the Cbz-protected aromatic monomer while maximizing resin swelling.

Step 2: Pre-Activation
  • Chill the solution to 0°C in an ice bath.

  • Add 3.0 equivalents of DIC dropwise to the mixture under gentle stirring.

  • Allow the mixture to pre-activate for exactly 3 minutes. Causality: Brief pre-activation at low temperature minimizes the lifetime of the highly reactive, epimerization-prone O-acylisourea intermediate before it is converted to the stable Oxyma ester.

Step 3: Peptide Coupling
  • Add the pre-activated cocktail to the vessel containing the free-amine peptidyl-resin (or solution-phase amine).

  • Agitate gently at room temperature for 2 to 4 hours.

  • Do not add any tertiary bases (e.g., DIPEA or NMM). The reaction must remain strictly base-free to protect the acidic

    
    -proton of Hpg[5].
    
Step 4: Washing and Analytical Validation (Self-Validating Step)
  • Drain the coupling reagents and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Validation: Perform a micro-cleavage on a 5 mg resin aliquot. Analyze the crude intermediate via Chiral LC-MS. You must confirm that the D-epimer peak constitutes <1.0% of the total product mass before proceeding to the next synthetic step.

Quantitative Data Summary

The choice of coupling chemistry drastically impacts the stereochemical outcome when incorporating phenylglycine derivatives. The table below summarizes the expected yield and epimerization rates based on established peptide synthesis literature[3][5].

Coupling Reagent SystemBase AdditiveSolvent SystemCoupling Yield (%)Epimerization (D-isomer %)
HATU / HOAtDIPEA (2.0 eq)DMF>90%15.0 – 28.0%
PyBOP / HOBtDIPEA (2.0 eq)DMF82%10.0 – 15.0%
DIC / HOBtNoneDMF / DCM75%3.7%
DIC / Oxyma Pure None DMF / DCM >95% < 0.2%

Table 1: Impact of coupling conditions on the epimerization of phenylglycine derivatives during peptide assembly. The base-free DIC/Oxyma Pure system is mandatory for maintaining stereochemical integrity.

Process Visualization

The following diagram illustrates the logical progression of incorporating N-Cbz-S-Hpg into a glycopeptide antibiotic scaffold, highlighting the critical transition from linear precursor to the cross-linked aglycone.

GPASynthesis Start N-Cbz-S-4-Hydroxyphenylglycine (Protected Monomer) Activation Carboxyl Activation (DIC / Oxyma Pure) Start->Activation Coupling Peptide Coupling (Base-Free to Prevent Epimerization) Activation->Coupling LinearPeptide Linear Heptapeptide Precursor (Resin-Bound or Solution) Coupling->LinearPeptide Deprotection Global Deprotection & Cbz Cleavage (Pd/C or HF) LinearPeptide->Deprotection Crosslinking Oxidative Crosslinking (Cytochrome P450 Oxy / Chemical) Deprotection->Crosslinking GPA Glycopeptide Antibiotic Aglycone (e.g., Vancomycin Scaffold) Crosslinking->GPA

Workflow for incorporating N-Cbz-S-Hpg into glycopeptide antibiotic scaffolds.

References

  • Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues N
  • Glycopeptide antibiotic biosynthesis: Enzymatic assembly of the dedicated amino acid monomer (S)
  • Epimerisation in Peptide Synthesis N
  • Organic Syntheses Procedure: Minimization of Epimerization with Oxyma Pure Organic Syntheses (OrgSyn)
  • An Approach to a Synthetic Carboxylate-binding Pocket Based on (3-Avoparcin) Royal Society of Chemistry (RSC)

Sources

Application Note: High-Fidelity Incorporation of N-Cbz-S-4-Hydroxyphenylglycine in Vancomycin Analog Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology focusing on glycopeptide antibiotics. It addresses the specific technical challenges of utilizing N-Cbz-S-4-Hydroxyphenylglycine (N-Cbz-L-Hpg)—a sensitive, non-proteinogenic amino acid—in the synthesis of vancomycin analogs.

Executive Summary

The emergence of Vancomycin-Resistant Enterococci (VRE) and S. aureus (VRSA) has necessitated the development of next-generation glycopeptide analogs. The vancomycin aglycon core relies heavily on 4-hydroxyphenylglycine (Hpg) at residues 4 and 5 to maintain the rigid cup-shaped architecture required for binding the D-Ala-D-Ala (or D-Ala-D-Lac) cell wall precursors.

While natural vancomycin contains (R)-D-Hpg , the use of (S)-L-Hpg (N-Cbz-S-4-Hydroxyphenylglycine) allows for the synthesis of diastereomeric analogs to probe structure-activity relationships (SAR) and alter backbone conformation. However, arylglycines are notoriously prone to base-catalyzed racemization during peptide coupling due to the high acidity of the benzylic


-proton. This guide provides a validated protocol to incorporate N-Cbz-S-Hpg with 

optical purity.

Chemical Profile & Mechanistic Challenge[1][2]

The Reagent
  • Compound: N-Benzyloxycarbonyl-S-4-hydroxyphenylglycine (N-Cbz-L-Hpg)

  • Role: Building block for Residue 4/5 analogs or "D-ring" synthesis.

  • Protecting Group: Cbz (Z). Chosen for its stability to TFA (used in Boc deprotection) and removal via hydrogenolysis, preserving the delicate glycosidic bonds often present in these syntheses.

The Racemization Danger Zone

Unlike aliphatic amino acids, Hpg derivatives racemize rapidly under standard basic coupling conditions (e.g., HATU/DIPEA). The electron-withdrawing aromatic ring stabilizes the deprotonated benzylic carbon, facilitating the formation of an achiral oxazolone intermediate.

Mechanism of Failure:

  • Base Abstraction: Tertiary amine removes the

    
    -proton.
    
  • Oxazolone Formation: Cyclization forms a planar, resonance-stabilized 5(4H)-oxazolone.

  • Loss of Chirality: Re-opening of the ring occurs non-stereoselectively, yielding a racemic mixture (DL-Hpg).

Validated Coupling Protocol

Objective: Couple N-Cbz-S-Hpg to a resin-bound peptide or amine fragment with


 epimerization.
Materials Required[1][2][3][4][5][6][7][8]
  • Amino Acid: N-Cbz-S-4-Hydroxyphenylglycine (1.0 equiv)

  • Coupling Reagent: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) OR DIC/Oxyma.

  • Base: 2,4,6-Trimethylpyridine (TMP, Collidine).[1] Avoid DIPEA.

  • Solvent: DMF (Anhydrous, amine-free).

  • Solid Support: 2-Chlorotrityl chloride resin (if SPPS) to minimize premature cleavage.

Step-by-Step Procedure
Step 1: Pre-Activation (The "Cold-Start" Method)
  • Rationale: Low temperature reduces the kinetic rate of proton abstraction relative to ester activation.

  • Dissolve N-Cbz-S-Hpg (3.0 equiv relative to resin loading) and COMU (3.0 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMP (Collidine) (3.0 equiv) dropwise.

  • Stir at 0 °C for 2 minutes . Do not exceed 5 minutes.

Step 2: Coupling Reaction
  • Transfer the cold activated solution immediately to the resin-bound amine (or free amine in solution).

  • Agitate gently at 0 °C for 30 minutes , then allow to warm to room temperature for 1 hour.

  • Monitoring: Perform a Kaiser test (qualitative) or micro-cleavage HPLC (quantitative) to ensure reaction completion.

    • Note: If recoupling is necessary, do not simply add more base. Wash and repeat the "Cold-Start" activation.

Step 3: Deprotection (Post-Assembly)
  • Condition: Hydrogenolysis (

    
    , Pd/C) or HBr/AcOH.
    
  • Warning: Avoid strong bases (e.g., hydrazine) in subsequent steps, as the Hpg residue remains sensitive to epimerization even after coupling.

Analytical Quality Control (QC)

Verifying the stereochemical integrity of Hpg-containing peptides is mandatory. Standard C18 HPLC often fails to separate diastereomers of complex glycopeptides.

Recommended Method: Marfey’s Analysis
  • Hydrolysis: Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

  • Derivatization: Treat with FDAA (Marfey's Reagent).

  • Analysis: Analyze via LC-MS. The L-DAA and D-DAA derivatives of Hpg will have distinct retention times.

  • Acceptance Criteria: D-isomer content

    
    .
    

Visualizing the Workflow

The following diagram illustrates the decision logic for coupling sensitive Arylglycines like N-Cbz-S-Hpg.

G Start Start: N-Cbz-S-Hpg Coupling CheckBase Select Base Strategy Start->CheckBase StrongBase Strong Base (DIPEA/TEA) CheckBase->StrongBase Avoid WeakBase Weak/Hindered Base (Collidine/TMP) CheckBase->WeakBase Recommended Racemization High Risk: Oxazolone Formation (Racemization > 10%) StrongBase->Racemization Activation Select Activation Reagent WeakBase->Activation Failure Failure: Diastereomeric Mixture Racemization->Failure HATU HATU/HBTU Activation->HATU Risk COMU_DIC COMU or DIC/Oxyma Activation->COMU_DIC Optimal HATU->Racemization TempControl Temperature Control (0°C Pre-activation) COMU_DIC->TempControl Coupling Coupling Reaction (1-2 Hours) TempControl->Coupling QC QC: Marfey's Analysis or Chiral HPLC Coupling->QC Success Success: >98% ee Pure S-Hpg Analog QC->Success <2% D-Isomer QC->Failure >5% D-Isomer

Figure 1: Decision tree for the coupling of racemization-prone arylglycines. Note the critical divergence at base selection.

Data Summary: Coupling Reagent Efficiency

Coupling ReagentBase% Racemization (Hpg)YieldRecommendation
HATU DIPEA15 - 25%HighNOT RECOMMENDED
HBTU DIPEA20 - 30%HighNOT RECOMMENDED
DIC / HOBt None2 - 5%ModerateAcceptable
DIC / Oxyma None< 1%HighEXCELLENT
COMU TMP< 1%HighEXCELLENT

Data derived from comparative studies on phenylglycine coupling efficiency [1, 2].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(23), 2325-2329. Link

  • Boger, D. L. (2001). Vancomycin, Teicoplanin, and Ramoplanin: Synthetic and Mechanistic Studies.[2] Medicinal Research Reviews, 21(5), 356–381. Link

  • Nicolaou, K. C., et al. (1999). Total Synthesis of Vancomycin. Chemistry – A European Journal, 5(9), 2602–2621. Link

  • Choroba, O. W., et al. (2000). Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine. Journal of the American Chemical Society, 122(22), 5389–5390. Link

Sources

Chiral resolution techniques for 4-hydroxyphenylglycine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chiral Resolution of (±)-4-Hydroxyphenylglycine

Abstract

Optically pure D-4-hydroxyphenylglycine is a cornerstone chiral building block in the pharmaceutical industry, most notably for the synthesis of semi-synthetic β-lactam antibiotics such as amoxicillin and cefadroxil.[1][2] Its enantiomeric purity is critical to the final drug's efficacy and safety profile. This guide provides an in-depth exploration of the principal methodologies for resolving racemic (D,L)-4-hydroxyphenylglycine. We will dissect three major techniques: classical diastereomeric salt crystallization, highly specific enzymatic resolution, and analytical to preparative scale chromatographic separation. This document is designed for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also the underlying scientific rationale to empower effective decision-making in a laboratory or manufacturing environment.

Chapter 1: Diastereomeric Salt Crystallization

This classical resolution technique remains a robust and scalable method for obtaining enantiomerically pure compounds. The core principle relies on the differential physical properties of diastereomers.

Scientific Principle

A racemic mixture of (±)-4-hydroxyphenylglycine is reacted with a single enantiomer of a chiral resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for their interaction with plane-polarized light), diastereomers possess distinct solubilities, melting points, and crystal structures.[3] This difference in solubility allows for the selective crystallization of one diastereomer from the solution, a process known as fractional crystallization. The desired enantiomer of 4-hydroxyphenylglycine is then liberated from the isolated salt by treatment with a base.

For industrial efficiency, this method is often enhanced through a process called crystallization-induced asymmetric transformation . This involves the addition of a racemizing agent that continuously converts the unwanted, more soluble L-enantiomer in the solution back into the racemic mixture.[2] This dynamic process allows for a theoretical yield of nearly 100% for the desired D-enantiomer, far exceeding the 50% maximum of a simple resolution.

G cluster_0 Solution Phase cluster_1 Solid Phase cluster_2 Final Product Isolation racemate Racemic (D,L)-HPG + Chiral Resolving Agent (R) salts Diastereomeric Salts (D-HPG-R) & (L-HPG-R) racemate->salts Salt Formation racemization Racemization Agent (e.g., Salicylaldehyde) salts->racemization L-HPG-R remains in solution crystal Precipitation of less soluble (D-HPG-R) salt salts->crystal Fractional Crystallization racemization->racemate In-situ racemization of L-HPG liberation Base Treatment (e.g., NH4OH) crystal->liberation product Pure D-HPG liberation->product

Caption: Workflow for Diastereomeric Salt Resolution with Asymmetric Transformation.

Protocol: Resolution via Preferential Crystallization with Benzenesulfonic Acid

This protocol is adapted from methodologies described in patent literature for resolving DL-p-hydroxyphenylglycine using an achiral sulfonic acid, where the salt of the racemate forms a conglomerate that can be resolved by seeding.[4]

Materials:

  • DL-p-hydroxyphenylglycine (DL-HPG)

  • Benzenesulfonic acid

  • Seed crystals of pure D-p-hydroxyphenylglycine benzenesulfonate

  • Deionized water

  • Filtration apparatus

  • Stirring vessel with temperature control

Procedure:

  • Preparation of Supersaturated Solution: Dissolve 24.2 g of DL-p-hydroxyphenylglycine benzenesulfonate in 100 ml of an aqueous 0.5 M benzenesulfonic acid solution by heating.[4]

  • Cooling and Seeding: Carefully cool the solution to a specific temperature, for instance, 22°C, to achieve a state of supersaturation.[4]

  • Initiate Crystallization: Add a small quantity (e.g., 0.05 g) of finely ground seed crystals of D-p-hydroxyphenylglycine benzenesulfonate to the solution.[4]

  • Crystallization: Stir the mixture at a constant temperature (22°C) for a defined period (e.g., 35 minutes) to allow for the preferential crystallization of the D-enantiomer salt.[4]

  • Isolation: Collect the crystalline precipitate by filtration, wash with a small amount of cold water, and dry.

  • Liberation of D-HPG: The isolated salt can be dissolved in water and the pH adjusted to the isoelectric point of HPG (around pH 6) to precipitate the free D-4-hydroxyphenylglycine.

Protocol: Asymmetric Transformation using D-3-Bromocamphor-8-sulfonic Acid (D-BrCas)

This protocol leverages a chiral resolving agent and a racemization agent to achieve high yields of the D-enantiomer.[2][5]

Materials:

  • Racemic p-hydroxyphenylglycine (D,L-HPG)

  • D-3-bromocamphor-8-sulfonic acid (D-BrCas) (approx. 1.0 equivalent relative to total HPG)[5]

  • Salicylaldehyde (racemization agent)

  • Aqueous medium (e.g., water containing inorganic salts like Na2SO4 to reduce solubility)[5]

  • Reactor with heating and stirring capabilities

Procedure:

  • Reaction Setup: Create a slurry by suspending D,L-HPG in the aqueous medium within the reactor.

  • Addition of Reagents: Add the D-BrCas resolving agent and a catalytic amount of salicylaldehyde.[2]

  • Heating and Transformation: Heat the mixture to 95-105°C with stirring.[5] At this temperature, three processes occur simultaneously: formation of both DD and LD diastereomeric salts, racemization of the L-HPG in the more soluble LD-salt, and crystallization of the less soluble DD-salt.

  • Cooling and Crystallization: After several hours, cool the mixture to room temperature (e.g., 20-30°C) to complete the crystallization of the D-HPG-D-BrCas salt.[5]

  • Isolation and Liberation: Isolate the solid diastereomeric salt by filtration. Liberate the free D-HPG as described in the previous protocol.

Chapter 2: Enzymatic Resolution

Enzymatic methods are prized for their exceptional stereospecificity, often yielding products with very high enantiomeric excess (>99%) under mild, environmentally friendly conditions.[2] The strategy involves modifying the racemic amino acid so that an enzyme can act upon only one of the enantiomers.

Scientific Principle

The principle of kinetic enzymatic resolution is based on the differential reaction rates of two enantiomers with an enzyme. For 4-hydroxyphenylglycine, the racemate is typically first converted into an N-acyl derivative or an ester. Then, a stereoselective enzyme, such as a protease or an acylase, is introduced. The enzyme will selectively catalyze the hydrolysis of the N-acyl or ester group from only one enantiomer (e.g., the L-enantiomer), leaving the other enantiomer (D-enantiomer) in its derivatized form.[1] The resulting mixture contains the free L-amino acid and the N-acyl-D-amino acid, which can be easily separated due to their different chemical properties (e.g., solubility in acidic/basic solutions).

G cluster_0 Substrate Preparation cluster_1 Enzymatic Reaction cluster_2 Separation cluster_3 Product Isolation racemate Racemic (D,L)-HPG derivatized N-acetyl-(D,L)-HPG Ester racemate->derivatized Acetylation & Esterification enzyme_reaction Immobilized Enzyme (e.g., Subtilisin) derivatized->enzyme_reaction products Mixture: N-acetyl-D-HPG Ester + L-HPG enzyme_reaction->products Selective Hydrolysis of L-enantiomer separation Extraction / pH Adjustment products->separation d_product N-acetyl-D-HPG Ester separation->d_product l_product L-HPG separation->l_product final_d Pure D-HPG d_product->final_d Acid Hydrolysis

Caption: General workflow for the enzymatic resolution of 4-hydroxyphenylglycine.

Protocol: Resolution of N-acetyl-DL-4-hydroxyphenylglycine Methyl Ester with Subtilisin

This protocol is based on a patented method using a subtilisin enzyme bonded to a carrier resin.[1]

Materials:

  • N-acetyl-DL-4-hydroxyphenylglycine methyl ester

  • Immobilized subtilisin resin

  • Dioxane/water solvent mixture

  • 1 N Sodium hydroxide (NaOH) solution for titration

  • pH meter and automatic titrator

  • Reaction vessel with stirring

Procedure:

  • Substrate Preparation: Synthesize N-acetyl-DL-4-hydroxyphenylglycine methyl ester from DL-4-hydroxyphenylglycine.[1]

  • Reaction Setup: Dissolve 5 g of the N-acetyl-DL-4-hydroxyphenylglycine methyl ester in 70 ml of a dioxane/water mixture (e.g., 3:7 by volume).[1]

  • Enzymatic Hydrolysis: Add 10 g of the subtilisin resin to the solution. Maintain the temperature at 25°C and the pH at 7.8. The hydrolysis of the L-ester produces N-acetyl-L-4-hydroxyphenylglycine (an acid), so the pH is kept constant by the automated addition of 1 N NaOH.[1]

  • Monitoring the Reaction: The reaction progress is monitored by the volume of NaOH consumed. The reaction is typically stopped at or near 50% conversion to maximize enantiomeric purity of the remaining D-ester. For example, after 6.5 hours, 12.3 ml of 1 N NaOH might be consumed, corresponding to a conversion of about 55%.[1]

  • Enzyme Removal: Filter the mixture to remove the immobilized enzyme resin, which can be washed and reused.[1]

  • Product Separation:

    • Acidify the filtrate to pH 2-3 to protonate the N-acetyl-L-4-hydroxyphenylglycine.

    • Extract the unreacted N-acetyl-D-4-hydroxyphenylglycine methyl ester with an organic solvent (e.g., ethyl acetate).

    • The aqueous layer contains the N-acetyl-L-4-hydroxyphenylglycine.

  • Liberation of D-HPG: The isolated D-ester is then hydrolyzed under acidic conditions to remove both the acetyl and methyl groups, yielding pure D-4-hydroxyphenylglycine.[1]

Chapter 3: Chromatographic Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer powerful analytical and preparative tools for separating enantiomers. Separation is achieved through differential interactions with a chiral environment.

Scientific Principle

Chiral separation by HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector.[6] This can be achieved in two main ways:

  • Chiral Stationary Phase (CSP): The chiral selector is immobilized onto the surface of the stationary phase (e.g., silica gel). As the racemic mixture passes through the column, one enantiomer interacts more strongly with the CSP, leading to a longer retention time and subsequent separation.[7]

  • Chiral Ligand-Exchange Chromatography (CLEC): A chiral selector (e.g., an amino acid like L-proline or L-4-hydroxyproline) and a metal ion (e.g., Cu(II)) are added to the mobile phase.[8] In the column, transient, diastereomeric ternary complexes are formed between the metal ion, the chiral selector, and each enantiomer of the analyte. The differing stability of these complexes results in different retention times.[8]

G racemate Racemic (D,L)-HPG Injected into HPLC column Chiral Stationary Phase (CSP) or Ligand-Exchange Column racemate->column separation Differential Interaction: (D-HPG)-Selector vs. (L-HPG)-Selector column->separation detector Detector (e.g., UV) separation->detector chromatogram Chromatogram with Two Separated Peaks detector->chromatogram

Caption: Schematic of chiral separation by HPLC.

General Protocol: Analytical Chiral HPLC Method Development

This is a general guide for developing an analytical method to verify the enantiomeric purity of a 4-hydroxyphenylglycine sample.

Materials:

  • HPLC system with UV detector

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak AD-H, or macrocyclic glycopeptide-based like Chirobiotic T)[7][9]

  • HPLC-grade solvents (e.g., hexane, ethanol, methanol, acetonitrile)

  • Acidic or basic modifiers (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

  • Racemic and enantiomerically pure standards of 4-hydroxyphenylglycine

Procedure:

  • Column Selection: Choose a CSP known to be effective for amino acids. Polysaccharide-based columns are a versatile starting point.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/ethanol with a small amount of modifier (e.g., 0.1% TFA). A typical starting point could be 80:20 (v/v) hexane:ethanol.[9]

    • Reversed Phase: For columns like Chirobiotic T, start with an aqueous-organic mobile phase, such as methanol/water or acetonitrile/water, with a buffer or modifier.[7]

  • Optimization:

    • Adjust the ratio of the strong solvent (e.g., ethanol or methanol) to optimize retention time and resolution.

    • Vary the column temperature (e.g., 25-40°C) as it can significantly impact selectivity.

    • Adjust the flow rate (e.g., 0.5-1.0 mL/min for analytical columns) to balance separation efficiency and analysis time.

  • Detection: Monitor the elution at a wavelength where 4-hydroxyphenylglycine has strong absorbance (e.g., ~275 nm).

  • Peak Identification: Inject a pure standard of one enantiomer (if available) to confirm the elution order.

  • Quantification: Once separation is achieved, the enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers:

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Chapter 4: Comparative Analysis of Resolution Techniques

The choice of resolution technique depends on various factors including the scale of operation, required purity, cost considerations, and available equipment.

ParameterDiastereomeric Salt CrystallizationEnzymatic ResolutionChiral Chromatography
Typical Yield 40-50% (simple); >90% (with racemization)[2]40-48% (kinetic); >90% (with racemization)[1][2]>95% (preparative scale)
Enantiomeric Excess (ee) >99% achievable with optimization[2]Typically >99%[2][10]>99.9% achievable
Scalability Excellent; well-established for industrial productionVery good; suitable for large-scale fermentersGood for high-value products; can be costly
Key Reagents Stoichiometric resolving agents, solventsEnzymes (catalytic), derivatizing agentsChiral stationary phase, large volumes of solvent
Environmental Impact High solvent usage; potential for hazardous resolving agentsGreener; often uses aqueous media and biodegradable catalysts[2]High consumption of organic solvents
Primary Advantage Established technology, relatively low-cost reagentsHigh specificity, mild conditions, high eeHigh purity, applicable to analysis and prep
Primary Disadvantage Stoichiometric resolving agent needed, often requires recyclingRequires substrate derivatization, potential enzyme costHigh cost of CSPs and solvents for large scale

Conclusion

The resolution of (±)-4-hydroxyphenylglycine is a well-understood and critical process in pharmaceutical manufacturing. Diastereomeric salt crystallization, particularly when coupled with in-situ racemization, remains a powerful and economically viable method for large-scale production. Enzymatic resolution offers an elegant, highly selective, and "green" alternative that provides exceptional enantiomeric purity under mild conditions. Finally, chiral chromatography stands as an indispensable tool for both the precise analysis of enantiomeric purity and for the preparative separation of high-value materials. The optimal choice of method requires a careful evaluation of project-specific goals, balancing throughput, cost, purity requirements, and environmental impact.

References

  • Hoechst Aktiengesellschaft. (1981). U.S. Patent No. US4260684A.
  • Clemente, J., et al. (n.d.). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. ResearchGate. Retrieved from [Link]

  • Sumitomo Chemical Company, Limited. (1982). U.S. Patent No. US4309362A.
  • DSM N.V. (1995). Patent No. WO1995014656A1.
  • Kaptein, B., et al. (n.d.). Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid. ResearchGate. Retrieved from [Link]

  • Lämmerhofer, M. (n.d.). Chromatogram of the rapid chiral separation of phenylglycine. ResearchGate. Retrieved from [Link]

  • Yoshioka, R., et al. (1984). Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. Semantic Scholar. [Link]

  • DSM IP ASSETS B.V. (2009). Patent No. WO2009127446A1.
  • Yoshioka, R., & Masanori, M. (n.d.). The Optical Resolution and Asymmetric Transformation of DL-p-Hydroxyphenylglycine With (+)-1-Phenylethanesulfonic Acid. Amanote Research. [Link]

  • Yu, M., et al. (n.d.). Efficient Biocatalytic Production of D-4-Hydroxyphenylglycine by Whole Cells of Recombinant Ralstonia pickettii. ResearchGate. Retrieved from [Link]

  • Fogassy, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]

  • Lancaster, R. W., et al. (2022). Identifying a Hidden Conglomerate Chiral Pool in the CSD. ResearchGate. [Link]

  • Yang, C., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC. [Link]

  • Gao, C., et al. (2021). A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. PMC. [Link]

  • Grande, C., & Nagy, Z. K. (2020). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. University of Strathclyde. [Link]

  • Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Reddy, D. N., et al. (2018). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications, 54(81), 11451-11454. [Link]

  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [Link]

  • Wang, Y., et al. (2013). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. [Link]

  • Felinger, A., & Guiochon, G. (2001). Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography. Journal of Chromatography A, 919(1), 31-43. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Solubility of N-Cbz-(S)-4-Hydroxyphenylglycine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Carbobenzoxy-(S)-4-Hydroxyphenylglycine is a crucial protected amino acid derivative used in peptide synthesis and the development of pharmaceutical intermediates. A common bottleneck encountered by researchers is its challenging solubility profile in organic solvents. This difficulty arises from the molecule's dual nature, possessing both large nonpolar regions and multiple polar, hydrogen-bonding functional groups. This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges, moving from fundamental principles to advanced troubleshooting protocols.

Section 1: Understanding the Molecule - Factors Governing Solubility
Q1: What are the key structural features of N-Cbz-(S)-4-Hydroxyphenylglycine that influence its solubility?

A1: The solubility of N-Cbz-(S)-4-Hydroxyphenylglycine is a direct consequence of its molecular architecture, which creates a delicate balance between polar and nonpolar characteristics. Understanding these features is the first step in selecting an appropriate solvent system.

  • The N-Cbz (Carbobenzoxy) Group: This N-terminal protecting group consists of a nonpolar benzyl ring and a planar amide linkage. The Cbz group significantly increases the molecule's size and lipophilicity, which generally enhances solubility in organic solvents compared to the unprotected amino acid.[1][2]

  • The 4-Hydroxyphenyl Side Chain: This group contains a polar phenolic hydroxyl (-OH) group capable of acting as a hydrogen bond donor and acceptor. This feature imparts polarity and favors interaction with protic or polar aprotic solvents.

  • The Carboxylic Acid Group: The C-terminal carboxylic acid (-COOH) is highly polar and a strong hydrogen bond donor. In its protonated state, it contributes to poor solubility in nonpolar solvents. It can be deprotonated to form a carboxylate salt, which can dramatically alter solubility.[3]

  • The Overall Structure: The combination of the bulky, nonpolar Cbz group with two distinct, polar, hydrogen-bonding functional groups (-OH and -COOH) results in a molecule that can be difficult to solvate effectively with a single solvent. Strong intermolecular hydrogen bonds between the molecules themselves can lead to high lattice energy in the solid state, making dissolution challenging.

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q2: My N-Cbz-(S)-4-Hydroxyphenylglycine won't dissolve. What are the first things I should try?

A2: When facing initial solubility issues, a few simple physical interventions can often be effective. These methods primarily increase the rate of dissolution.

  • Particle Size Reduction: Grinding the solid material into a fine powder with a mortar and pestle increases the surface area exposed to the solvent, which can significantly speed up dissolution.[4]

  • Sonication: Using an ultrasonic bath introduces high-frequency sound waves that create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which helps break apart solid agglomerates and enhances solvation at the particle surface.[4]

  • Gentle Heating & Agitation: For many compounds, solubility increases with temperature.[5] Gently warming the mixture while stirring vigorously can provide the energy needed to overcome the solid's lattice energy. Caution: Always perform heating incrementally and monitor for any signs of compound degradation (e.g., color change). Do not exceed the boiling point of the solvent.

Q3: Which types of organic solvents are generally the most effective for N-Cbz protected amino acids?

A3: The "like dissolves like" principle is a good starting point. Given the molecule's polar functional groups, polar solvents are the best candidates. However, the distinction between protic and aprotic is critical.

  • Recommended: Polar Aprotic Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often the most successful. These solvents have high dielectric constants and are hydrogen bond acceptors, allowing them to effectively solvate the polar parts of the molecule without competing for hydrogen bonds in the same way protic solvents do.[6][7]

  • Often Successful: Polar Protic Solvents like methanol (MeOH) and ethanol (EtOH) can also be effective. They can engage in hydrogen bonding with the solute. However, their effectiveness can sometimes be limited if the solvent's own hydrogen-bonding network is very strong.[4]

  • Generally Poor: Nonpolar Solvents (e.g., Hexane, Toluene) and less polar solvents like Dichloromethane (DCM) or Diethyl Ether are typically poor choices on their own, as they cannot effectively solvate the highly polar carboxylic acid and hydroxyl groups.

The following table summarizes key properties of recommended solvents to guide your selection.

SolventFormulaPolarity IndexDielectric Constant (20°C)TypeKey Considerations
Dimethylformamide (DMF) C₃H₇NO6.436.7Polar AproticExcellent solvent for many peptides and protected amino acids. High boiling point.
Dimethyl Sulfoxide (DMSO) C₂H₆OS7.246.7Polar AproticVery strong solvent, hygroscopic. May be difficult to remove. Avoid with Cys/Met residues.
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO6.732.2Polar AproticSimilar to DMF, good solubilizing power.
Methanol (MeOH) CH₄O5.132.7Polar ProticGood starting point for polar compounds. Volatile and easy to remove.
Ethanol (EtOH) C₂H₆O4.324.5Polar ProticSlightly less polar than methanol. Generally good solvent.
Acetonitrile (ACN) C₂H₃N5.837.5Polar AproticOften used in chromatography, but may have limited solubility for this compound.[4]
Section 3: In-Depth Troubleshooting & Optimization
Q4: I've tried common polar solvents with little success. How do I systematically select a better solvent or a co-solvent system?

A4: When single solvents fail, a systematic approach using co-solvents is the next logical step. A co-solvent system can fine-tune the polarity and hydrogen-bonding characteristics of the medium to better match the solute's complex needs.

The Strategy: The goal is to combine two miscible solvents with different properties: one that interacts well with the nonpolar parts of the molecule (like the Cbz group) and one that solvates the polar functional groups.

Workflow for Co-Solvent Screening:

Caption: Workflow for systematic co-solvent screening.

Q5: How does pH or the addition of a base affect the solubility of this compound?

A5: Adjusting the pH by adding a base can be a powerful technique to dramatically increase solubility in polar solvents. This method works by deprotonating the acidic functional groups, converting the neutral molecule into an ionic salt.

  • Mechanism of Action: The carboxylic acid (pKa ~2-3) and the phenolic hydroxyl group (pKa ~9-10) are both acidic. Adding a base will deprotonate the most acidic group first (the carboxylic acid) to form a carboxylate anion. This charged species is significantly more polar than its neutral precursor and will be much more soluble in polar protic solvents like water or ethanol.[3]

  • Which Base to Use: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used. Typically, adding 1.0 to 1.2 equivalents of the base is sufficient to deprotonate the carboxylic acid.

  • Critical Considerations: This method is only suitable if the resulting salt form does not interfere with your planned downstream reaction. For example, if the subsequent step involves a coupling reaction that requires a free carboxylic acid (e.g., EDC/HOBt coupling), this method is not appropriate. However, if the goal is simply to get the compound into solution for analysis or for a reaction where the carboxylate is acceptable, it is highly effective.

The decision to use a pH modification strategy can be visualized as follows:

Caption: Decision tree for using pH modification to improve solubility.

Section 4: Experimental Protocol - Small-Scale Solubility Screening

This protocol provides a self-validating system for researchers to determine the optimal solvent or co-solvent system for N-Cbz-(S)-4-Hydroxyphenylglycine using minimal material.

Objective: To identify a suitable solvent or co-solvent system that dissolves the compound to a target concentration (e.g., 10 mg/mL).

Materials:

  • N-Cbz-(S)-4-Hydroxyphenylglycine

  • A selection of solvents (e.g., DMF, DMSO, MeOH, ACN, DCM)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Weigh approximately 5 mg of N-Cbz-(S)-4-Hydroxyphenylglycine into each of several labeled vials.

  • Initial Solvent Addition: To the first vial, add the calculated volume of your primary solvent to reach the target concentration (for 5 mg to reach 10 mg/mL, add 500 µL).

  • Initial Dissolution Attempt (Room Temperature):

    • Cap the vial and vortex vigorously for 30 seconds.

    • Place the vial on a stir plate and stir for 15 minutes.

    • Visually inspect for undissolved solid. If fully dissolved, this solvent is suitable. If not, proceed to the next step.

  • Physical Methods:

    • Place the vial in an ultrasonic bath for 10 minutes. Inspect again.

    • If still undissolved, gently warm the vial (e.g., to 40°C) in a water bath while stirring for another 10 minutes. Caution: Do not overheat.

  • Co-Solvent Titration (If Necessary):

    • If the compound remains insoluble, begin adding a high-polarity co-solvent (e.g., DMF) dropwise.

    • After each addition (e.g., 10 µL, representing 2% v/v), vortex and stir for 5 minutes.

    • Continue this process, noting the approximate volume percentage of co-solvent required for complete dissolution.

  • Repeat: Repeat steps 2-5 for each solvent you wish to test.

  • Analysis: Compare the results to identify the single solvent or co-solvent mixture that dissolves the compound most effectively and under the mildest conditions.

References
  • ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxyphenylglycine. Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Available at: [Link]

  • PubChem. (n.d.). (S)-4-hydroxyphenylglycine. Available at: [Link]

  • The Merck Index Online. (n.d.). N-(4-Hydroxyphenyl)glycine. Available at: [Link]

  • CrystEngComm (RSC Publishing). (2025). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. Available at: [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D-(−)-4-Hydroxy-phenylglycinate. Available at: [Link]

  • ResearchGate. (n.d.). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. Available at: [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • AIP Publishing. (n.d.). Solubility of Carbamazepine Co-Crystals in Ethanolic Solution. Available at: [Link]

  • PMC. (2025). Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers. Available at: [Link]

  • The Merck Index Online. (n.d.). N-(4-Hydroxyphenyl)glycine. Available at: [Link]

  • ResearchGate. (n.d.). Apparent CBZ solubility profile as a function of NIC concentration after 72 h. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • RSC Publishing. (n.d.). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Available at: [Link]

Sources

Preventing side reactions during Cbz deprotection of N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cbz Deprotection of N-Cbz-(S)-4-Hydroxyphenylglycine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of complex peptides containing arylglycines, such as feglymycin or vancomycin analogs[1]. N-Cbz-(S)-4-hydroxyphenylglycine (N-Cbz-Hpg) is a notoriously difficult building block. Its unique structural features—a benzylic amine, a highly acidic alpha-proton, and a nucleophilic phenol ring—make it highly susceptible to side reactions during the removal of the carboxybenzyl (Cbz) protecting group[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity deprotection.

Part 1: Core Mechanistic FAQs

Q1: Why does my (S)-4-hydroxyphenylglycine racemize during Pd/C hydrogenation, and how can I prevent it? Mechanistic Causality: Phenylglycine derivatives possess an alpha-proton that is exceptionally acidic due to the electron-withdrawing effects of the adjacent carboxyl group and the resonance stabilization provided by the aromatic ring[2]. Even trace amounts of basic impurities (e.g., residual amines in the solvent, or slightly basic catalyst supports) can trigger enolization, leading to epimerization (racemization) at the chiral center[1]. Intervention: Maintain strictly neutral or slightly acidic conditions. Never use basic additives during the hydrogenolysis of arylglycines.

Q2: I used HBr/AcOH for Cbz cleavage. My LC-MS shows a major byproduct with a +90 Da mass shift. What is this, and how do I eliminate it? Mechanistic Causality: The +90 Da mass shift corresponds to the addition of a benzyl group (


). When HBr/AcOH cleaves the Cbz group, it generates a highly reactive benzyl carbocation. Because the phenol ring of 4-hydroxyphenylglycine is strongly electron-donating, it acts as an excellent nucleophile, undergoing electrophilic aromatic substitution (C-alkylation) or etherification (O-alkylation)[3].
Intervention:  You must introduce a carbocation scavenger. Adding a highly nucleophilic, sacrificial additive like thioanisole or pentamethylbenzene will outcompete the phenol ring for the benzyl cation, trapping it harmlessly[3].

Q3: During prolonged catalytic hydrogenation, my yield drops, and I detect a byproduct lacking the primary amine. Why? Mechanistic Causality: N-Cbz-(S)-4-hydroxyphenylglycine is a benzylic amine. Under aggressive hydrogenation conditions (high pressure, elevated temperatures, or prolonged exposure to Pd/C), the benzylic C-N bond undergoes hydrogenolysis[4]. This over-reduction cleaves the amine entirely, yielding 4-hydroxyphenylacetic acid as a byproduct. Intervention: Strictly control the hydrogen pressure (use a 1 atm balloon, not a Parr shaker) and monitor the reaction closely via TLC or LC-MS to quench it the moment the starting material is consumed.

Part 2: Visualizing the Reaction Landscape

MechanisticPathways SM N-Cbz-(S)-4-Hydroxyphenylglycine H2_Route Pd/C, H2 (Protic Solvent) SM->H2_Route Acid_Route HBr/AcOH (Strong Acid) SM->Acid_Route SR_Racemization Racemization (Epimerization) H2_Route->SR_Racemization Trace Base / Heat SR_Deamination Benzylic C-N Cleavage (Deamination) H2_Route->SR_Deamination Prolonged Time / High Pressure MildCond Monitor closely, Atmospheric Pressure H2_Route->MildCond Optimization SR_Alkylation Phenol Alkylation (+90 Da) Acid_Route->SR_Alkylation Benzyl Cation Attack Scavenger Add Cation Scavenger (e.g., Thioanisole) Acid_Route->Scavenger Optimization Success1 Clean (S)-4-Hydroxyphenylglycine Success2 Clean (S)-4-Hydroxyphenylglycine Scavenger->Success2 MildCond->Success1

Mechanistic pathways of Cbz deprotection highlighting side reactions and optimized interventions.

Workflow Start Issue Detected During Analysis Q1 Is there a +90 Da mass peak? Start->Q1 A1_Yes Diagnosis: Benzyl Alkylation Action: Add 5-10 eq Thioanisole Q1->A1_Yes Yes Q2 Is the product a racemic mixture? Q1->Q2 No A2_Yes Diagnosis: Alpha-proton abstraction Action: Avoid basic additives Q2->A2_Yes Yes Q3 Is there a loss of the amino group (-NH2)? Q2->Q3 No A3_Yes Diagnosis: Benzylic Hydrogenolysis Action: Lower H2 pressure to 1 atm Q3->A3_Yes Yes End Optimize Catalyst Loading (5-10% Pd/C) Q3->End No

Troubleshooting decision tree for identifying and resolving Cbz deprotection side reactions.

Part 3: Quantitative Data Summaries

The following table summarizes the operational parameters and risk profiles for the two primary deprotection methodologies used for N-Cbz-Hpg.

Deprotection MethodReagentsPrimary Side Reaction RiskCausalityPrevention Strategy
Catalytic Hydrogenation 10% Pd/C,

(1 atm), MeOH
Racemization (High)Base-catalyzed enolization of the highly acidic α-proton.Use strictly neutral solvents; avoid basic additives or resins.
Catalytic Hydrogenation 10% Pd/C,

(1 atm), MeOH
Deamination (Moderate)Benzylic C-N bond hydrogenolysis over active Pd surfaces.Limit reaction time; monitor via TLC/LC-MS every 30 mins.
Acidic Cleavage 33% HBr in AcOHPhenol Alkylation (High)Benzyl cation attack on the highly nucleophilic phenol ring.Add 5-10 equivalents of thioanisole as a carbocation scavenger.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Catalytic Hydrogenation (Pd/C)

Objective: Cleave the Cbz group while suppressing benzylic deamination and alpha-carbon epimerization[4]. Causality Focus: We use neutral Methanol to prevent base-catalyzed racemization. We use a hydrogen balloon (1 atm) rather than high-pressure systems to prevent over-reduction of the benzylic C-N bond.

  • Preparation: Dissolve N-Cbz-(S)-4-hydroxyphenylglycine (1.0 eq) in anhydrous, neutral Methanol to achieve a 0.1 M concentration. Causality: Protic solvents facilitate the hydrogenation mechanism, but strictly neutral conditions are required to prevent enolization of the acidic alpha-proton.

  • Catalyst Addition: Purge the reaction flask with Argon. Add 10% Pd/C (10% w/w relative to the substrate). Causality: Purging prevents the ignition of methanol vapors by the highly active palladium catalyst.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas using a balloon (1 atm). Stir vigorously at room temperature.
    
  • Validation Check (Critical): At 30 minutes, withdraw a 50 µL aliquot, filter through a syringe filter, and analyze via LC-MS.

    • Success Indicator: Disappearance of the starting material mass; appearance of the desired product mass.

    • Failure Indicator: Appearance of a mass corresponding to 4-hydroxyphenylacetic acid (loss of

      
      ). If detected, immediately quench the reaction.
      
  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with additional Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Analyze the final product via Chiral HPLC against a racemic standard to validate optical purity.

Protocol B: Acidic Cleavage with Cation Scavenging (HBr/AcOH)

Objective: Cleave the Cbz group using strong acid while preventing benzyl cation alkylation of the phenol ring[3]. Causality Focus: HBr/AcOH generates a highly reactive benzyl carbocation. We use thioanisole as a sacrificial scavenger because its sulfur atom is far more nucleophilic than the phenol oxygen or the aromatic ring of the substrate.

  • Preparation: In a round-bottom flask, suspend N-Cbz-(S)-4-hydroxyphenylglycine (1.0 eq) in a 33% solution of HBr in glacial acetic acid (5 mL per mmol of substrate).

  • Scavenger Addition: Immediately add Thioanisole (5.0 eq). Causality: Thioanisole acts as a carbocation sink. Without it, the benzyl cation will irreversibly alkylate the 4-hydroxyphenyl group.

  • Reaction: Stir the mixture at room temperature for 1 to 2 hours.

  • Validation Check: Withdraw a 10 µL aliquot, dilute in water/acetonitrile, and analyze via LC-MS.

    • Success Indicator: Presence of the deprotected product mass.

    • Failure Indicator: Presence of a +90 Da mass peak (

      
       addition). If observed, the scavenger ratio was insufficient for the scale.
      
  • Precipitation: Pour the reaction mixture into cold diethyl ether (50 mL). The hydrobromide salt of the deprotected amino acid will precipitate, while the benzyl-thioanisole adducts and acetic acid remain in solution.

  • Isolation: Filter the precipitate, wash extensively with cold diethyl ether to remove residual scavenger, and dry under high vacuum.

References

  • Benchchem. Z-D-Phg-OH | 17609-52-8.
  • NIH.
  • NIH. Syntheses of FDA Approved HIV Protease Inhibitors - PMC - NIH.
  • ACS Publications. Protection (and Deprotection)

Sources

Technical Support Center: Optimizing Coupling Efficiency of N-Cbz-S-4-Hydroxyphenylglycine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the solid-phase peptide synthesis (SPPS) of peptides containing N-Cbz-S-4-Hydroxyphenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the incorporation of this sterically hindered and functionally complex amino acid derivative.

I. Frequently Asked Questions (FAQs)

Q1: What makes N-Cbz-S-4-Hydroxyphenylglycine a "difficult" amino acid to couple in SPPS?

A1: The primary challenges stem from two main factors:

  • Steric Hindrance: The bulky benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino group, combined with the phenyl ring of the side chain, creates significant steric hindrance. This can slow down the coupling reaction and lead to incomplete incorporation.[1][2]

  • Phenolic Hydroxyl Group: The unprotected hydroxyl group on the phenyl ring is a potential site for side reactions, such as O-acylation, if not properly managed during synthesis.[3] This can lead to the formation of impurities that are difficult to remove.

Q2: I'm observing a significant amount of deletion sequences in my final product. What is the likely cause?

A2: Deletion sequences are a direct result of incomplete coupling of one or more amino acids. With N-Cbz-S-4-Hydroxyphenylglycine, this is most likely due to the steric hindrance mentioned above. The coupling reaction may not have gone to completion within the standard timeframe, leaving unreacted amino groups on the resin that are then capped in a subsequent step (if applicable) or remain unreacted, leading to a shorter peptide chain.

Q3: My HPLC analysis shows multiple peaks, even after purification. What could be the issue?

A3: While multiple peaks can indicate deletion sequences, another common issue with phenylglycine derivatives is racemization (epimerization) at the alpha-carbon.[4][5] The base-catalyzed coupling step is often the critical point for this side reaction.[4] This results in the formation of diastereomers, which can be difficult to separate by standard reverse-phase HPLC.

Q4: Can the phenolic hydroxyl group cause problems during the final cleavage from the resin?

A4: Yes. During the final trifluoroacetic acid (TFA) cleavage, the unprotected hydroxyl group can be susceptible to alkylation by carbocations generated from the resin linker (e.g., from Wang resin) or other protecting groups.[6][7] This can lead to byproducts that add mass to your final peptide.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when coupling N-Cbz-S-4-Hydroxyphenylglycine.

Problem 1: Low Coupling Efficiency (Confirmed by Kaiser or other Ninhydrin-based test)
  • Symptom: A strong positive colorimetric test (e.g., blue for Kaiser test) after the coupling step, indicating a significant number of unreacted primary amines.[8]

  • Root Cause Analysis & Solutions:

    dot graph TD { A[Low Coupling Efficiency] --> B{Is the coupling reagent appropriate?}; B -->|No| C[Use a more potent coupling reagent like HATU, HCTU, or COMU.]; B -->|Yes| D{Are the reaction conditions optimal?}; D -->|No| E[Increase coupling time (double coupling) or slightly elevate the temperature.]; D -->|Yes| F{Is peptide aggregation occurring?}; F -->|Yes| G[Use chaotropic salts or a different solvent system.]; F -->|No| H[Consider alternative strategies like pre-activation of the amino acid.] }

    Caption: Troubleshooting workflow for low coupling efficiency.

    • Inadequate Coupling Reagent: Standard coupling reagents like HBTU may not be efficient enough for such a hindered amino acid.[9]

      • Solution: Switch to a more powerful coupling reagent. HATU, HCTU, and COMU are excellent choices for sterically hindered couplings.[10][11][12]

    • Insufficient Reaction Time: The steric bulk may necessitate a longer reaction time to achieve complete coupling.

      • Solution: Perform a "double coupling." After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid for a second coupling step.[1][2] Alternatively, increase the coupling time from the standard 1-2 hours to 4 hours or even overnight for particularly difficult sequences.[2]

    • Peptide Aggregation: The growing peptide chain may fold back on itself, blocking access to the N-terminal amine.[9][12]

      • Solution: Consider using a more polar solvent system like NMP or a mixture of DMF/DMSO to disrupt secondary structures.[8] The addition of chaotropic salts like LiCl can also be beneficial.[2]

Problem 2: Presence of Deletion Sequences and/or Racemization
  • Symptom: Mass spectrometry (MS) analysis shows masses corresponding to the target peptide minus the N-Cbz-S-4-Hydroxyphenylglycine residue. HPLC shows multiple, often poorly resolved, peaks.

  • Root Cause Analysis & Solutions:

    Issue Primary Cause Recommended Solution Considerations
    Deletion Sequences Incomplete coupling.- Implement a capping step with acetic anhydride after the coupling of N-Cbz-S-4-Hydroxyphenylglycine.[2] - Employ a more potent coupling reagent and/or double coupling.[1][2][9]Capping terminates unreacted chains, simplifying purification but lowering the overall yield of the target peptide.[2]
    Racemization Base-catalyzed epimerization during coupling.[4]- Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4] - Employ coupling reagents known to suppress racemization, such as COMU or DEPBT, in combination with a hindered base.[4][5]The choice of base and coupling reagent can significantly impact the degree of racemization.[4]
Problem 3: Side Reactions Involving the Phenolic Hydroxyl Group
  • Symptom: MS analysis reveals unexpected mass additions to the final peptide.

  • Root Cause Analysis & Solutions:

    dot graph TD { A[Hydroxyl Group Side Reactions] --> B{O-Acylation during Coupling}; B --> C[Ensure complete deprotection of the previous amino acid.]; B --> D[Use a milder activation method if possible.]; A --> E{Alkylation during Cleavage}; E --> F[Add scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) to the cleavage cocktail.[6]]; }

    Caption: Mitigating side reactions of the hydroxyl group.

    • O-Acylation: The hydroxyl group can be acylated by the incoming activated amino acid.

      • Solution: While less common with the Cbz protecting group on the incoming residue, ensuring complete deprotection of the preceding amino acid is crucial. If this persists, consider using a milder activation method, though this may negatively impact coupling efficiency.

    • Alkylation During Cleavage: The hydroxyl group can be alkylated by reactive species generated during TFA cleavage.

      • Solution: Always use a scavenger cocktail during cleavage. A common mixture is TFA/TIS/Water (95:2.5:2.5). For peptides containing sensitive residues, adding ethanedithiol (EDT) can also be beneficial.[6]

III. Optimized Coupling Protocol

This protocol is a starting point and may require further optimization based on your specific peptide sequence.

Materials:

  • Fmoc-deprotected peptide-resin

  • N-Cbz-S-4-Hydroxyphenylglycine

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve N-Cbz-S-4-Hydroxyphenylglycine (3-4 equivalents relative to the resin loading) and HATU (3-4 equivalents) in DMF.[3]

    • Add DIPEA (6-8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.[3]

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours.

  • Monitoring:

    • Take a small sample of the resin and perform a Kaiser test.[3]

    • If the test is positive (blue beads), proceed to the double coupling step. If negative, proceed to washing.

  • Double Coupling (if necessary):

    • Drain the reaction vessel.

    • Repeat steps 4 and 5 with fresh reagents.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]

  • Capping (Optional but Recommended):

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amino groups.

  • Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in your sequence.

dot graph TD { A[Start: Deprotected Peptide-Resin] --> B[Amino Acid Pre-activation]; B --> C[Coupling Reaction (2-4h)]; C --> D{Monitor Completion (Kaiser Test)}; D -->|Negative| E[Washing]; D -->|Positive| F[Double Coupling]; F --> E; E --> G[Capping (Optional)]; G --> H[Next Cycle]; }

Caption: Optimized workflow for coupling N-Cbz-S-4-Hydroxyphenylglycine.

IV. References

  • A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis. Benchchem. Available at:

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at:

  • Minimal Protection Strategies for SPPS. DriveHQ. Available at:

  • Minimal Protection Group Strategies for SPPS. CPC Scientific. Available at:

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Available at:

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at:

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at:

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. Available at:

  • Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry. Available at:

  • Peptide Coupling Reagents, More than a Letter Soup. Available at:

  • Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Available at:

  • Side reactions in the SPPS of Cys-containing peptides. Academia.edu. Available at:

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Request PDF - ResearchGate. Available at:

  • How to Optimize Peptide Synthesis? Available at:

  • Side reactions in the SPPS of Cys-containing peptides. PubMed. Available at:

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at:

  • Technical Support Center: Solid-Phase Synthesis of Gly-Gly-Sar Peptides. Benchchem. Available at:

  • Monitoring of Peptide Coupling and Capping. Available at:

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at:

  • Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives. Benchchem. Available at:

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. Available at:

  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. PMC. Available at:

  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem. Available at:

  • What causes overcoupling in microwave assisted SPPS? ResearchGate. Available at:

Sources

Technical Support Center: Troubleshooting the Synthesis of N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N-Cbz-S-4-Hydroxyphenylglycine (also known as Cbz-L-HPG). While the Schotten-Baumann protection of amino acids is fundamentally a textbook procedure, the unique structural features of L-4-hydroxyphenylglycine transform this routine reaction into a highly sensitive transformation.

The zwitterionic insolubility of the starting material, the nucleophilicity of the phenolic hydroxyl group, and the heightened acidity of the benzylic alpha-proton require precise control over reaction kinetics and thermodynamics. This guide deconstructs the causality behind each protocol step, ensuring your synthesis is a robust, self-validating system.

Validated Experimental Protocol: N-Acylation of L-4-Hydroxyphenylglycine

The following step-by-step methodology is adapted from validated protocols utilized in the synthesis of complex carboxylate-binding macrocycles and spin-labeled peptides 12[1][2].

Step 1: Zwitterion Dissolution

  • Action: Suspend L-4-hydroxyphenylglycine (1.0 eq) in a 10% aqueous

    
     solution. Add 1,4-dioxane (or THF) to achieve a 1:1 v/v organic/aqueous ratio. Cool the mixture to 0 °C in an ice bath.
    
  • Causality: The starting material is a zwitterion and completely insoluble in neutral water or organic solvents. The weak base deprotonates the carboxylic acid to form a water-soluble sodium salt.

  • Self-Validation Checkpoint: The opaque suspension must transition to a clear solution. If the mixture remains cloudy, the pH is insufficient, and the salt has not fully formed.

Step 2: Controlled Acylation

  • Action: Add benzyl chloroformate (Cbz-Cl, 50% in toluene, 1.05 eq) dropwise over 30 minutes while maintaining the temperature at 0 °C. Stir at 0 °C for 30 minutes, then allow the reaction to warm to 25 °C and stir for an additional 1 hour.

  • Causality: Dropwise addition prevents localized spikes in reagent concentration, mitigating the risk of O-acylation. The low temperature suppresses the deprotonation of the alpha-carbon, preventing racemization.

  • Self-Validation Checkpoint: The clear solution will gradually turn into a milky emulsion. This is expected; it indicates the formation of the product and the hydrolysis byproduct, benzyl alcohol.

Step 3: Byproduct Extraction

  • Action: Remove the volatile organic solvent (dioxane) under reduced pressure. Pour the remaining aqueous residue into ice water and wash the basic aqueous layer with Ethyl Acetate (EtOAc) or Diethyl Ether (3 × 50 mL). Discard the organic washes.

  • Causality: Cbz-Cl inevitably hydrolyzes in water to form benzyl alcohol. Washing the basic aqueous layer removes this byproduct and any unreacted Cbz-Cl, leaving the deprotonated Cbz-L-HPG safely in the aqueous phase.

  • Self-Validation Checkpoint: Perform a TLC on the organic wash. A strong UV-active spot at a high

    
     confirms the successful extraction of benzyl alcohol.
    

Step 4: Product Precipitation and Isolation

  • Action: Cool the retained aqueous layer to 0 °C and carefully acidify to pH 2 using 2N HCl. Extract the resulting precipitate with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Causality: Lowering the pH protonates the carboxylate, rendering the Cbz-L-HPG insoluble in water and highly soluble in the organic extraction solvent.

  • Self-Validation Checkpoint: A massive white precipitation will occur precisely as the pH drops below 3.0. If no precipitate forms, the aqueous layer was over-diluted during the washing step.

SynthesisWorkflow Start L-4-Hydroxyphenylglycine (Poorly Soluble Zwitterion) BaseAddition Add 10% aq. Na2CO3 & Dioxane (Cool to 0 °C) Start->BaseAddition SolubleSalt Soluble Amino Acid Sodium Salt BaseAddition->SolubleSalt Deprotonation Acylation Add Cbz-Cl dropwise (Stir 0 °C -> 25 °C) SolubleSalt->Acylation CrudeMixture Crude Mixture (Product, Benzyl Alcohol, Impurities) Acylation->CrudeMixture N-Acylation Washing Wash with Diethyl Ether/EtOAc (Removes Benzyl Alcohol) CrudeMixture->Washing Acidification Acidify Aqueous Layer to pH 2 (2N HCl at 0 °C) Washing->Acidification Retain Aq. Layer Extraction Extract with EtOAc, Dry (MgSO4), Concentrate Acidification->Extraction Protonation Product Pure N-Cbz-S-4-Hydroxyphenylglycine (Cbz-L-Hpg-OH) Extraction->Product

Figure 1: Step-by-step workflow for the synthesis and purification of Cbz-L-HPG.

Troubleshooting & FAQs

Q1: Why am I observing racemization of my product? A1: Phenylglycine derivatives are uniquely susceptible to racemization. The alpha-proton is highly acidic because the resulting carbanion is stabilized by resonance with both the adjacent carbonyl group and the phenyl ring 2[2]. If you use a strong base (like NaOH) or allow the reaction temperature to exceed 25 °C, the base will abstract this alpha-proton, forming an enolate. Subsequent reprotonation is non-stereoselective, destroying the (S)-stereocenter. Always use a weak base like


 or 

and initiate the reaction at 0 °C.

Q2: My LC-MS shows a mass corresponding to an N,O-di-Cbz derivative. How do I prevent over-protection? A2: You are observing O-acylation. The phenolic hydroxyl group at the 4-position has a pKa of ~9.5. If the reaction pH drifts too high (pH > 10), the phenol deprotonates to form a phenolate anion. This anion is highly nucleophilic and will rapidly react with Cbz-Cl to form the N,O-di-Cbz impurity 1[1]. By strictly maintaining the pH between 8.5 and 9.0, the phenol remains mostly protonated and unreactive, allowing the more nucleophilic primary amine to selectively react with the Cbz-Cl.

Q3: The starting material (L-4-hydroxyphenylglycine) is not dissolving. Should I add more solvent? A3: No, adding more solvent will not help. The insolubility is due to the molecule existing as a neutral zwitterion, not a lack of solvent volume. You must ensure that enough base (


) has been added to fully deprotonate the carboxylic acid. Once the sodium salt is formed, it will readily dissolve in the aqueous layer.

MechanisticPathway Substrate L-4-Hydroxyphenylglycine NAcylation N-Acylation (Desired) Controlled pH (~8.5-9.0) Substrate->NAcylation Cbz-Cl Deprotonation Alpha-Proton Abstraction Strong Base (pH > 10) Substrate->Deprotonation NaOH / Heat Phenolate Phenolate Formation Excess Base / Excess Cbz-Cl Substrate->Phenolate Product N-Cbz-S-4-Hydroxyphenylglycine (Retention of Chirality) NAcylation->Product Racemization Enolate Formation (Racemization) Deprotonation->Racemization OAcylation O-Acylation (Overprotection) N,O-di-Cbz Derivative Phenolate->OAcylation Cbz-Cl

Figure 2: Mechanistic divergence between desired N-acylation, racemization, and O-acylation.

Quantitative Data Presentation

The table below summarizes the causality between reaction conditions and the quality of the synthesized Cbz-L-HPG.

Reaction ConditionBase UsedpH RangeYield (%)Enantiomeric Excess (ee %)O-Acylation Impurity (%)
Standard (Optimal)

(10% aq)
8.5 - 9.091>99<2
Weak Base

7.5 - 8.076>99<1
Strong Base NaOH (1N)>10.065<80 (Racemization)>15
Excess Reagent

(10% aq) + 2.5 eq Cbz-Cl
8.5 - 9.050 (Product)>99>40 (N,O-di-Cbz)

References

  • Stone, M. J., Van Dyk, M. S., Booth, P. M., & Williams, D. H. (1991). An approach to a synthetic carboxylate-binding pocket based on β-avoparcin. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing), 1629-1635.1

  • Max Planck Institute for Medical Research. Racemization study of TOPP and Synthesis of Peptides P1–P4 (Supporting Information - MPG.PuRe). 2

Sources

Technical Support Center: Troubleshooting Cbz-L-4-Hydroxyphenylglycine Activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical integrity of arylglycines. N-Cbz-S-4-Hydroxyphenylglycine (Cbz-L-Hpg-OH) is a critical building block in the synthesis of glycopeptide antibiotics (like vancomycin and teicoplanin) and other bioactive therapeutics[1]. However, it is notoriously prone to racemization.

This guide provides a deep dive into the causality of this epimerization and establishes a self-validating, field-proven protocol to maintain stereochemical fidelity during carboxyl activation.

FAQ 1: The Mechanistic Root of the Problem

Q: I am using a urethane protecting group (Cbz). Shouldn't this prevent the 5(4H)-oxazolone formation that causes racemization?

A: In standard aliphatic amino acids, urethane protecting groups (Fmoc, Boc, Cbz) successfully suppress cyclization into a 5(4H)-oxazolone, thereby preserving chirality. However, arylglycines like Cbz-L-Hpg-OH are the exception to this rule[2].

The 4-hydroxyphenyl ring is highly electron-withdrawing, which drastically increases the acidity of the


-proton. When exposed to a base during activation, the molecule undergoes direct base-catalyzed enolization rather than relying solely on the oxazolone pathway[2]. This forms a planar, achiral enolate intermediate. Upon re-protonation, the proton can attack from either face, leading to a mixture of L- and D-epimers.

RacemizationMechanism Start Cbz-L-Hpg-OH (Chiral) Base Strong Base (e.g., DIPEA) Start->Base Activation Enolate Planar Enolate (Achiral Intermediate) Base->Enolate Direct alpha-proton abstraction (Major Pathway) Oxazolone 5(4H)-Oxazolone (Minor Pathway) Base->Oxazolone Cyclization (Minor Pathway) ProductD D-Epimer (Racemized) Enolate->ProductD Top-face attack ProductL L-Epimer (Desired) Enolate->ProductL Bottom-face attack Oxazolone->ProductD Ring opening Oxazolone->ProductL Ring opening

Mechanistic pathways of Cbz-L-Hpg-OH racemization via direct enolization and oxazolone formation.

FAQ 2: Reagent & Base Selection

Q: Standard HATU/DIPEA protocols cause >20% epimerization in my hands. What is the optimal coupling cocktail?

A: To prevent the abstraction of the


-proton, you must manipulate two variables: the basicity of the environment and the nature of the activated ester.
  • The Base: Never use N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) or Triethylamine (TEA) with arylglycines. Instead, use 2,4,6-trimethylpyridine (TMP/collidine, pKa ~7.4) or N-methylmorpholine (NMM). These weaker bases are sufficient to drive the coupling but lack the strength to readily deprotonate the

    
    -carbon[2].
    
  • The Coupling Reagent: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is the gold standard for arylglycine coupling[3]. It forms an active ester that is remarkably resistant to racemization[4]. Alternatively, DIC/Oxyma Pure can be used effectively, provided the temperature is strictly controlled.

Table 1: Impact of Coupling Conditions on Arylglycine Racemization & Yield

Coupling ReagentBaseTemperaturePre-activation TimeEpimerization LevelRelative Yield
HATUDIPEA25°C3 min> 25% (High)> 95%
DIC / HOBtDIPEA25°C0 min5 - 10% (Moderate)85 - 90%
DIC / Oxyma PureTMP10°C0 min< 2% (Low)> 90%
DEPBTTMP10°C0 min< 1% (Very Low)80 - 85%

Data synthesized from established SPPS and solution-phase benchmarks for Hpg/Dpg residues.

FAQ 3: Step-by-Step Optimization

Q: How do I balance the slower kinetics of DEPBT with the need for high yields, without increasing the temperature?

A: The key is a "zero pre-activation" workflow combined with extended coupling times at a controlled low temperature[1]. Allowing the activated Cbz-L-Hpg-OH ester to sit in the presence of a base without an amine nucleophile present drastically increases the probability of enolization.

CouplingWorkflow Step1 1. Chill Reagents (0°C - 5°C) Step2 2. Dissolve in DMF/DCM (1:1) Step1->Step2 Step3 3. Add DEPBT or DIC/Oxyma Step2->Step3 Step4 4. Add Weak Base (TMP/NMM) Step3->Step4 Step5 5. Zero Pre-activation (Add to amine) Step4->Step5 Step6 6. Couple at 10°C (2-4 hours) Step5->Step6

Optimized zero-pre-activation workflow for coupling racemization-prone arylglycines.

Self-Validating Experimental Protocol:
  • Solvent Preparation: Prepare a 1:1 mixture of anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). Pure DMF is highly polar and stabilizes the enolate intermediate, promoting racemization. Adding DCM reduces solvent polarity while maintaining the solubility of Cbz-L-Hpg-OH.

  • Reagent Chilling: Pre-chill the Cbz-L-Hpg-OH (1.2 eq), the amine component (1.0 eq), and the solvent mixture to 0°C in an ice bath.

  • Dissolution & Reagent Addition: Dissolve the components and add DEPBT (1.2 eq)[3].

  • Base Addition (The Critical Step): Add TMP (2.0 eq). Do not wait. Immediately ensure the amine nucleophile is present in the reaction mixture (Zero Pre-activation).

  • Controlled Coupling: Transfer the reaction to a 10°C cooling block[1]. Allow the reaction to proceed for 2 to 4 hours. The lower temperature suppresses the enolization activation energy barrier while giving the slower DEPBT kinetics time to form the amide bond.

  • Validation: Before standard workup, quench a 5

    
    L aliquot in 0.1% TFA/Water and analyze via LC-MS to confirm the L:D epimer ratio. A successful run should yield >99% L-epimer.
    
FAQ 4: Troubleshooting Common Issues

Q: My Cbz-L-Hpg-OH is precipitating out of the DCM/DMF mixture at 0°C. What should I do?

A: Arylglycines can have poor solubility. If precipitation occurs, incrementally increase the DMF ratio (e.g., 2:1 DMF:DCM) or swap DCM for N,N-Dimethylacetamide (DMAc)[1]. Never heat the solution to force dissolution prior to activation, as this guarantees epimerization once the base is added.

Q: I am synthesizing a very long peptide, and even DEPBT is giving me ~5% racemization. Are there alternatives?

A: As peptide length increases, steric hindrance slows down the coupling rate, giving the activated ester more time to epimerize[1]. If DEPBT/TMP at 10°C fails, consider a fragment condensation approach using a micro-flow reactor[4], or switch to a highly reactive, non-basic coupling system like acyl fluorosulfites if your sequence permits.

References
  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization Source: ResearchGate URL:3

  • Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis Source: ResearchGate URL:2

  • Going with the flow: Facile synthesis of a complex biologically active oligopeptide Source: Tokyo Institute of Technology News URL:4

  • Total synthesis of feglymycin based on a linear/convergent hybrid approach using micro-flow amide bond formation Source: PubMed Central (PMC) / NIH URL:1

Sources

Overcoming poor yield in the synthesis of N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-Cbz-S-4-Hydroxyphenylglycine. Achieving a high yield of this valuable building block can be challenging due to its bifunctional nature. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you optimize your synthetic protocol.

Technical Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield is disappointingly low. What are the primary culprits?

Low yield in this synthesis is a common issue, typically stemming from a combination of side reactions, incomplete conversion, and purification losses. The primary challenge arises from the two nucleophilic sites on the starting material: the target amino group and the phenolic hydroxyl group.

Primary Causes for Low Yield:

  • Competitive O-Acylation: The most significant side reaction is the acylation of the phenolic hydroxyl group by benzyl chloroformate (Cbz-Cl). Under basic conditions, the phenol is deprotonated to a phenoxide, which is a potent nucleophile that can compete with the amine for the Cbz-Cl.[1] This results in the formation of a di-protected byproduct and consumes your starting material and reagent.

  • Hydrolysis of Benzyl Chloroformate: The reaction is typically performed under aqueous basic conditions (Schotten-Baumann conditions).[2][3] If the pH is too high or the local concentration of base is excessive, the benzyl chloroformate reagent can be rapidly hydrolyzed to benzyl alcohol and CO₂, rendering it inactive for the desired reaction.

  • Incomplete Reaction: If the basic conditions are insufficient, the hydrochloric acid (HCl) generated during the reaction will protonate the unreacted starting amine.[4][5] This forms an ammonium salt, which is not nucleophilic and effectively halts the reaction, leaving a significant amount of starting material unconverted.

Q2: My TLC analysis shows multiple products. How do I identify and prevent them?

Observing multiple spots on a Thin-Layer Chromatography (TLC) plate is a clear indicator of side reactions. Identifying these byproducts is the first step toward eliminating them.

Common Byproducts and Prevention Strategies:

Observed Spot (Typical Rf) Probable Identity Cause Prevention Strategy
Higher Rf than product Di-Cbz protected byproduct (N,O-bis-Cbz)High pH deprotonates the phenol, leading to O-acylation.Maintain pH between 8-10 using a buffered base like NaHCO₃ or Na₂CO₃.[6] Avoid strong bases like NaOH. Perform the reaction at 0°C to reduce the rate of O-acylation.
Spot near baseline Unreacted (S)-4-HydroxyphenylglycineInsufficient base to neutralize generated HCl, leading to protonation of the starting amine.Use at least two equivalents of base. Ensure efficient stirring to prevent localized pH drops.[5]
Variable Rf, often streaky Benzyl AlcoholHydrolysis of the Cbz-Cl reagent.Add Cbz-Cl slowly and maintain a low reaction temperature (0-5 °C). Avoid high concentrations of strong base.[7]

To effectively monitor the reaction, use a mobile phase such as a 4:1 mixture of ethyl acetate and hexane. Staining with potassium permanganate can help visualize all spots. If an amine is deprotected, ninhydrin stain can be used.[8]

Q3: The reaction seems to stop before all the starting material is consumed. How can I improve conversion?

A stalled reaction is almost always linked to the deactivation of the nucleophile (the amine). The reaction generates one equivalent of HCl, which must be neutralized immediately to keep the amine free and reactive.[5][9]

Workflow for Driving the Reaction to Completion:

G start Reaction Stalled (TLC shows starting material) check_base Verify Base Stoichiometry (≥ 2 equivalents?) start->check_base check_pH Monitor Reaction pH (Is it maintained at 8-10?) check_base->check_pH Yes sol_base Add additional base (e.g., 0.5 eq NaHCO₃ solution) and monitor via TLC. check_base->sol_base No check_temp Check Temperature (Is it at 0-5 °C?) check_pH->check_temp Yes check_pH->sol_base No check_stir Assess Stirring Efficiency (Is the mixture homogenous?) check_temp->check_stir Yes sol_time Increase reaction time. Allow to stir overnight at 4 °C. check_stir->sol_time Yes

Caption: Troubleshooting workflow for an incomplete reaction.

Q4: I'm losing a significant amount of product during the work-up and purification. What is the best practice?

The product, N-Cbz-S-4-Hydroxyphenylglycine, is amphipathic, which can complicate extraction and isolation. A carefully executed work-up is critical to maximize recovery.

Optimized Work-up and Purification Protocol:

  • Initial Wash: After the reaction is complete, wash the mixture with a non-polar organic solvent like diethyl ether or ethyl acetate while the solution is still basic. This removes unreacted Cbz-Cl, benzyl alcohol, and the di-protected byproduct, which are more soluble in the organic phase. Your desired product will remain in the aqueous layer as its carboxylate salt.[7]

  • Acidification: Cool the separated aqueous layer in an ice bath. Slowly add 1 M HCl with vigorous stirring to precipitate the product. The target pH for complete precipitation is typically around 2-3. Monitor the pH carefully with pH paper or a calibrated meter.

  • Isolation: The product should precipitate as a white solid. Allow it to stand in the cold for at least 30 minutes to an hour to maximize crystallization.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold water to remove inorganic salts. Avoid excessive washing, as the product has some slight water solubility.

  • Drying: Dry the product thoroughly under vacuum. If further purification is needed, recrystallization from an ethanol/water mixture or purification via silica gel column chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for this synthesis?

The key is to find a balance that promotes N-acylation while suppressing side reactions.

  • Optimal pH: A pH range of 8-10 is ideal.[6] In this range, a sufficient amount of the amino group is deprotonated and nucleophilic, while the phenolic hydroxyl group is not significantly deprotonated, minimizing O-acylation.

  • Optimal Temperature: The reaction should be initiated and maintained at 0-5 °C using an ice bath.[1] This low temperature slows the rate of Cbz-Cl hydrolysis and O-acylation, both of which are undesirable side reactions.

Q2: Which base should I use and why? (NaOH vs. Na₂CO₃/NaHCO₃)

The choice of base is critical for controlling the reaction's pH and, consequently, its selectivity.

Base Pros Cons Recommendation
Sodium Hydroxide (NaOH) Inexpensive, strong base ensures deprotonation of the amine.Difficult to control pH; can easily lead to pH > 11, causing rapid Cbz-Cl hydrolysis and O-acylation.[2] May cause racemization at high pH.[6]Not recommended for this synthesis due to the sensitive phenolic group.
Sodium Carbonate (Na₂CO₃) / Sodium Bicarbonate (NaHCO₃) Acts as a buffer, maintaining the pH in the optimal 8-10 range.[1][7] Minimizes side reactions.Weaker bases; require efficient stirring to neutralize HCl as it forms.Highly Recommended. Sodium bicarbonate is generally the safest choice for achieving high selectivity and yield.
Q3: How can I effectively monitor the reaction's progress?

Regular monitoring is essential to determine the reaction endpoint and to check for the formation of byproducts.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.[8]

    • Setup: Use silica gel plates. A good mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1), often with a small amount of acetic acid (1%) to ensure sharp spots for carboxylic acids.

    • Visualization: Visualize spots under a UV lamp. Staining with potassium permanganate or ninhydrin can also be effective.[8] The product spot should appear between the starting material (lower Rf) and any di-Cbz byproduct (higher Rf).

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the ratio of starting material to product and identify impurities with high resolution.[10]

Q4: Can the phenolic hydroxyl group be protected first?

Yes, this is a valid alternative strategy, especially if O-acylation proves difficult to control. This adds steps to the overall synthesis but can significantly improve the yield and purity of the Cbz-protection step.

G cluster_0 Two-Step Strategy start (S)-4-Hydroxyphenylglycine phenol_protected Phenol-Protected Intermediate (e.g., O-benzyl) start->phenol_protected 1. Phenol Protection (e.g., BnBr, base) n_cbz N-Cbz, O-Protected Intermediate phenol_protected->n_cbz 2. N-Cbz Protection (Cbz-Cl, NaHCO₃) final_product N-Cbz-S-4-Hydroxyphenylglycine n_cbz->final_product 3. Phenol Deprotection (e.g., Hydrogenolysis)

Caption: Alternative two-step synthesis pathway.

This approach prevents any reaction at the hydroxyl group during Cbz protection. However, the choice of a protecting group for the phenol must be "orthogonal" to the Cbz group, meaning it can be removed without affecting the Cbz group, and vice-versa.[11] For example, a benzyl ether protecting group on the phenol could be cleaved simultaneously with the Cbz group via hydrogenolysis if the final product desired is the unprotected amino acid.[1]

Detailed Experimental Protocol (Optimized Schotten-Baumann Method)

This protocol is designed to maximize yield by controlling pH and temperature.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-4-Hydroxyphenylglycine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq). Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: In a separate container, dissolve benzyl chloroformate (Cbz-Cl, 1.1 eq) in a suitable organic solvent like dioxane or THF.

  • Reaction: Add the Cbz-Cl solution dropwise to the vigorously stirred amino acid solution over 30-45 minutes. It is critical to ensure the temperature remains below 5 °C throughout the addition.

  • Monitoring: Allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours or until TLC indicates the consumption of the starting material.[7]

  • Work-up (Wash): Transfer the reaction mixture to a separatory funnel. Wash the mixture twice with diethyl ether (2 x 50 mL for a 10g scale reaction) to remove organic impurities. Discard the organic layers. The product remains in the aqueous phase.[7]

  • Work-up (Acidification): Cool the aqueous layer in an ice bath. Carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl with vigorous stirring. A white precipitate should form.[7]

  • Isolation: Allow the slurry to stand at 0-5 °C for 1 hour to complete crystallization. Collect the white solid by vacuum filtration.

  • Drying: Wash the filter cake with a small volume of cold water and dry under vacuum to a constant weight.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available from: [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Available from: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available from: [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available from: [Link]

  • Bentham Science. (n.d.). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available from: [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available from: [Link]

  • Stack Exchange. (2014, November 11). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Available from: [Link]

Sources

Navigating the Tyrosine Challenge: A Technical Support Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center dedicated to one of the more nuanced aspects of solid-phase peptide synthesis (SPPS): the effective management of the phenolic hydroxyl group of tyrosine. Tyrosine's reactivity, while crucial for the biological function of many peptides, presents a distinct set of challenges during synthesis. Unwanted side reactions can lead to impurities that are difficult to separate, reducing overall yield and compromising the final product's integrity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Troubleshooting Guide: Addressing In-Synthesis Complications

This section addresses specific issues that may arise during your peptide synthesis, providing potential causes and validated solutions.

Issue 1: Unexpected Mass Addition of +56 Da in a Tyrosine-Containing Peptide

Symptom: Your mass spectrometry (MS) analysis of the crude peptide shows a significant peak at the expected mass +56 Da, particularly in sequences also containing tryptophan or methionine.

Probable Cause: This mass addition is a classic indicator of t-butylation, a side reaction where a tert-butyl cation (generated from the cleavage of tert-butyl (tBu) protecting groups) alkylates the electron-rich aromatic ring of tyrosine.[1][2] While the tBu group is the standard protection for the tyrosine hydroxyl group in Fmoc-SPPS, its liberation during the final trifluoroacetic acid (TFA) cleavage can lead to this unwanted modification on other susceptible residues or even on another deprotected tyrosine.[1][3]

Solution: The key is to effectively "scavenge" or trap the reactive tert-butyl cations before they can react with your peptide.

Step-by-Step Protocol: Optimizing Your Cleavage Cocktail

  • Reagent Selection: Do not use TFA alone for cleavage. A standard and effective cleavage cocktail for most sequences containing tyrosine is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[4]

  • The Role of Scavengers:

    • Triisopropylsilane (TIS): Acts as a potent carbocation scavenger. Its hydride reduces the tert-butyl cation to isobutane.

    • Water: Helps to hydrolyze the tBu cation and can also assist in the removal of other protecting groups like Pbf from arginine.[5]

  • Procedure:

    • Treat the dried peptide-resin with the freshly prepared cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Analyze the crude product by HPLC and MS to confirm the absence of the +56 Da adduct.

For peptides that are particularly sensitive or contain multiple residues prone to alkylation (e.g., Trp, Met, Cys, and Tyr), a more robust cocktail like Reagent K is recommended.[2][4]

Reagent K ComponentPercentageRole
Trifluoroacetic Acid (TFA)82.5%Cleavage & Deprotection
Phenol5%Scavenger for carbocations, protects Tyr & Trp
Water5%Scavenger, aids in deprotection
Thioanisole5%Scavenger, particularly for benzyl-type groups
1,2-Ethanedithiol (EDT)2.5%Scavenger, prevents trityl cation reattachment
Issue 2: Premature Deprotection of Tyrosine Side Chain

Symptom: You observe side-products corresponding to O-acylation of the tyrosine residue, or HPLC analysis shows a loss of a mass corresponding to the protecting group during synthesis cycles.

Probable Cause: While the standard Tyr(tBu) is highly stable to the piperidine used for Fmoc removal, other protecting groups like Benzyl (Bzl) show partial lability in TFA.[3] This is more of a concern in Boc-SPPS where repeated acid treatments are used for Nα-deprotection. If you are using a Bzl group in Fmoc synthesis and see this issue, it may point to prolonged or harsh acidic conditions if you are synthesizing a protected fragment on a very acid-labile resin.

Solution: The choice of protecting group must be compatible with your overall synthetic strategy.

Decision Workflow for Protecting Group Selection

G start Start: Define Synthesis Strategy fmoc Fmoc/tBu Strategy? start->fmoc boc Boc/Bzl Strategy? fmoc->boc No final_product Desired Final Product? fmoc->final_product Yes use_bzl Use Boc-Tyr(Bzl)-OH (Be aware of partial lability in TFA) boc->use_bzl Yes (Moderate Peptides) use_2brz Consider Boc-Tyr(2-Br-Z)-OH (Greater acid stability) boc->use_2brz Yes (Longer/Complex Peptides) fully_deprotected Fully Deprotected Peptide final_product->fully_deprotected Deprotected protected_fragment Protected Fragment final_product->protected_fragment Protected use_tbu Use Fmoc-Tyr(tBu)-OH (Standard Choice) fully_deprotected->use_tbu use_tbu_frag Use Fmoc-Tyr(tBu)-OH on hyper-acid labile resin (e.g., 2-chlorotrityl) protected_fragment->use_tbu_frag

Caption: Decision tree for selecting the appropriate tyrosine protecting group.

For standard Fmoc-SPPS, Fmoc-Tyr(tBu)-OH is the most reliable choice due to the high stability of the tBu group to piperidine.[1] For Boc-SPPS, while Boc-Tyr(Bzl)-OH is common, consider more acid-stable alternatives like Boc-Tyr(2,6-Cl2Bzl)-OH or Boc-Tyr(2-Br-Z)-OH for longer syntheses to prevent premature deprotection and subsequent side reactions.[3][6][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the tyrosine side chain?

A1: Yes, in almost all cases of modern SPPS, protection is highly recommended. The phenolic hydroxyl group is nucleophilic and can react with activated amino acids during coupling, leading to O-acylation.[1][8] This results in branched peptides and significant purification challenges. While some older, solution-phase methods might have attempted synthesis without protection, the efficiency and purity demands of modern peptide synthesis make side-chain protection for tyrosine essential.[9]

Q2: My peptide contains Tyr(SO3H) (sulfotyrosine). How does this affect my cleavage strategy?

A2: Tyrosine sulfate esters are extremely acid-labile and can be rapidly degraded during standard TFA cleavage.[10] A specialized approach is required:

  • Protected Sulfotyrosine: Use a protected building block like Fmoc-Tyr(SO3nP)-OH (neopentyl protected). The nP group is stable to TFA but can be removed post-cleavage.[10]

  • Modified Cleavage: If using an unprotected sulfotyrosine derivative like Fmoc-Tyr(SO3Na)-OH, cleavage conditions must be modified to minimize desulfation. This typically involves using a high water content cocktail (e.g., 90% aqueous TFA) at low temperatures (4°C) with appropriate scavengers.[11]

Q3: Besides alkylation, what other side reactions can affect the tyrosine ring itself?

A3: The tyrosine aromatic ring is susceptible to other electrophilic substitutions.

  • 3-Bromotyrosine Formation: When using protecting groups like 2-bromobenzyl (2-Br-Z), there is a risk of bromine transfer to the 3-position of the tyrosine ring during HF cleavage.[6]

  • Oxidation: The phenol ring can be susceptible to oxidation, especially during prolonged exposure to air in the cleavage cocktail, which can lead to colored impurities.[8] This is another reason why the inclusion of scavengers like phenol or thioanisole is beneficial.[4]

Q4: How can I confirm that the tyrosine side-chain protecting group has been completely removed?

A4: The best method is a combination of analytical techniques:

  • Mass Spectrometry (MS): This is the most direct method. Compare the observed molecular weight of your purified peptide with the theoretical mass. Any remaining protecting group (e.g., +56 Da for tBu) will be immediately apparent.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Incomplete deprotection will result in a more hydrophobic, earlier-eluting peak compared to your fully deprotected peptide. You can perform a small-scale test cleavage and monitor the disappearance of this peak over a time course (e.g., 1, 2, and 4 hours) to optimize your cleavage time.[2]

Q5: I am synthesizing a peptide fragment on a 2-chlorotrityl chloride resin and want to keep the Tyr(tBu) group on. What cleavage conditions should I use?

A5: To cleave the peptide from a hyper-acid sensitive resin like 2-chlorotrityl chloride while leaving acid-labile side-chain protecting groups like tBu intact, you must use very mild acidic conditions. A common method is to treat the resin with a solution of 1-5% TFA in dichloromethane (DCM) .[12]

Experimental Protocol: Selective Cleavage from 2-Chlorotrityl Resin

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 1% TFA in DCM for 30-60 minutes.

  • Collect the filtrate into a flask containing a neutralizing base, such as pyridine (10% of the total volume), to immediately quench the acid.

  • Repeat the treatment 2-3 times and combine the filtrates.

  • Evaporate the solvent to obtain your fully protected peptide fragment.

This orthogonal approach is fundamental for strategies like fragment condensation, where protected peptide segments are synthesized and then ligated together.[13]

References

  • Aromatic Hydroxy Groups. Thieme Chemistry. Available at: [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. Available at: [Link]

  • Side Reactions in Peptide Synthesis. Filo. (2025). Available at: [Link]

  • Deprotection of protected peptides. Google Patents.
  • Derivative for Fmoc SPPS of sulfotyrosine peptides. Novabiochem®. Available at: [Link]

  • Evaluation of the final deprotection system for the solid-phase synthesis of Tyr(SO3H)-containing peptides with 9-fluorenylmethyloxycarbonyl (Fmoc)-strategy and its application to the synthesis of cholecystokinin (CCK)-12. PubMed. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023). Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem. Available at: [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. (2024). Available at: [Link]

  • Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. (2018). Available at: [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. Available at: [Link]

Sources

Cbz deprotection in the presence of sulfur-containing residues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals facing one of the most notorious bottlenecks in peptide synthesis: the removal of the Carboxybenzyl (Cbz or Z) protecting group in the presence of sulfur-containing residues like Methionine (Met) or Cysteine (Cys).

Below, you will find an in-depth mechanistic troubleshooting guide, decision matrices, and field-validated protocols to bypass catalyst poisoning.

The Core Problem: Why Standard Hydrogenation Fails

Q: Why does my Cbz deprotection stall completely when my peptide contains Methionine? A: The standard deprotection of a Cbz group relies on catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and hydrogen gas (H₂). However, sulfur is a "soft" Lewis base, and the Pd(0) surface acts as a "soft" Lewis acid. The lone electron pairs on the thioether (in Met) or thiol (in Cys) form a near-irreversible coordination bond with the palladium metal[1]. This strong adsorption outcompetes the weak binding of H₂ gas, effectively blocking the active catalytic sites and halting the reaction entirely.

G A Active Pd(0) Surface (H2 Activation) C Pd-S Coordination Complex (Strong Adsorption) A->C Exposure to S B Sulfur Residue (e.g., Methionine) B->C Lone Pair Donation D Catalyst Poisoning (Reaction Stalls) C->D Blocks Active Sites

Mechanism of Palladium Catalyst Poisoning by Sulfur.

Troubleshooting & Strategy Selection

To successfully deprotect a Cbz group in a sulfur-rich environment, you must abandon standard hydrogenolysis and shift to orthogonal chemical mechanisms. The choice of method depends entirely on the other protecting groups present in your substrate.

Q: How do I choose the right alternative deprotection method? A: You must evaluate the acid sensitivity of your molecule. If your peptide contains Boc or t-Butyl ester groups that you wish to retain, you cannot use strong acids. Instead, a mild Lewis acid like Trimethylsilyl iodide (TMSI) is required[2]. If you are performing a global deprotection (e.g., final cleavage in Solid-Phase Peptide Synthesis), strong electrophilic acids like HBr/AcOH are the industry standard[3].

G Start Cbz-Peptide with Met/Cys Q1 Are Acid-Sensitive Groups (Boc, tBu) Present? Start->Q1 M1 Method 1: TMSI Cleavage (Mild Lewis Acid) Q1->M1 Yes (Must preserve them) Q2 Can the substrate tolerate Strong Acids? Q1->Q2 No (Global deprotection) M2 Method 2: HBr / AcOH (Standard SPPS Cleavage) Q2->M2 Yes M3 Method 3: Transfer Hydrogenation (High Pd Loading + Formate) Q2->M3 No / Prefer Neutral

Decision Matrix for Cbz Deprotection in Sulfur-Rich Peptides.

Quantitative Comparison of Workaround Methods

Summarizing the causality and expected outcomes of the three primary workarounds:

MethodReagentsMechanistic ActionExpected YieldProsCons
Lewis Acid TMSI, CH₃CNTMSI coordinates to the Cbz carbonyl; iodide attacks the benzyl carbon.85 - 95%Mild; immune to sulfur poisoning; orthogonal to many groups.Highly moisture sensitive; generates reactive benzyl iodide.
Strong Acid 33% HBr in AcOH + ThioanisoleElectrophilic cleavage (Sₙ1/Sₙ2). Sulfur does not interfere with protonation.80 - 90%Cheap; highly scalable; standard for SPPS global cleavage.Harsh; will cleave Boc/tBu; requires scavengers to prevent alkylation.
Brute Force Pd(OH)₂/C (High load), NH₄HCO₂Overwhelms sulfur binding sites with massive excess of active Pd surface.50 - 80%Neutral conditions; avoids toxic/harsh reagents.Expensive; sluggish; results are highly sequence-dependent.

Validated Experimental Protocols

Protocol A: Mild Lewis Acid Cleavage using TMSI

Causality: Trimethylsilyl iodide (TMSI) acts as a hard Lewis acid, completely bypassing the need for a metal catalyst. It selectively cleaves the Cbz group by silylating the carbamate oxygen, followed by nucleophilic attack of the iodide ion on the benzyl group[2].

Materials:

  • Cbz-protected peptide

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Trimethylsilyl iodide (TMSI) - Must be fresh/colorless

  • Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Cbz-peptide (1.0 eq) in anhydrous CH₃CN (0.05 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add TMSI (4.0 to 5.0 eq) via a gas-tight syringe. The solution may turn slightly yellow.

  • Propagation: Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature. Monitor strictly via LC-MS or TLC (typically complete within 1 to 2 hours).

  • Quenching: Once complete, cool the flask back to 0 °C and quench the reaction by adding an excess of Methanol. This destroys unreacted TMSI and desilylates the intermediate carbamate, releasing CO₂ and the free amine.

  • Workup: Concentrate under reduced pressure. The resulting crude product will be the hydroiodide salt of your peptide, which can be purified via reverse-phase HPLC.

Protocol B: Strong Acid Cleavage using HBr/AcOH

Causality: In this approach, the Cbz group is protonated by a strong acid, leading to the expulsion of a benzyl cation. Because this generates a highly reactive carbocation, a nucleophilic scavenger (Thioanisole) must be added to trap the benzyl cation before it can irreversibly alkylate the sulfur atom of your Methionine residue[3],[4].

Materials:

  • Cbz-protected peptide

  • 33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (Scavenger)

  • Cold Diethyl Ether

Step-by-Step Procedure:

  • Dissolution: Dissolve the peptide in a minimal amount of TFA to ensure complete solubility.

  • Scavenger Addition: Add Thioanisole (10.0 eq relative to the Cbz group). Stir for 5 minutes. Critical Step: Do not skip the scavenger, or you will generate S-benzyl methionine byproducts.

  • Cleavage: Slowly add 33% HBr in AcOH (approximately 10 mL per gram of peptide).

  • Reaction: Stir the mixture at room temperature for 1.5 to 2 hours. Keep the reaction sealed to prevent the escape of HBr gas.

  • Precipitation: Pour the reaction mixture into 10 volumes of ice-cold diethyl ether. The deprotected peptide will precipitate as a hydrobromide salt.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with fresh cold ether to remove residual AcOH and thioanisole. Dry under a vacuum.

References

  • National Institutes of Health (NIH). The Length of Hydrophobic Chain in Amphiphilic Polypeptides Regulates the Efficiency of Gene Delivery. Retrieved from [Link]

  • National Science Foundation (NSF PAR). Multicomponent Enantioselective Synthesis of Tetrahydropyridazinones Employing Chiral α,β-Unsaturated Acylammonium Salts. Retrieved from [Link]

  • National Institutes of Health (NIH). Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach. Retrieved from[Link]

Sources

Process Chemistry Support Center: Scaling Up N-Cbz-S-4-Hydroxyphenylglycine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of N-Cbz-S-4-Hydroxyphenylglycine (CAS: 26787-76-8). This chiral building block is critical in the development of complex peptidic natural products, such as ramoplanin and feglymycin, as well as various


-lactam antibiotics[1].

Scaling up the Schotten-Baumann protection of arylglycines presents unique thermochemical and mechanistic challenges. Unlike standard aliphatic amino acids, the phenylglycine scaffold is highly susceptible to base-catalyzed racemization, and the unprotected phenolic hydroxyl group introduces the risk of over-acylation[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating Standard Operating Protocol (SOP) to ensure high yield and enantiomeric purity at scale.

Mechanistic Workflow & Critical Failure Modes

To successfully scale this reaction, you must understand the competing mechanistic pathways. The desired pathway involves the selective nucleophilic attack of the


-amino group on benzyl chloroformate (Cbz-Cl). However, deviations in pH or temperature will activate two primary failure modes: enolization (leading to racemization) and phenoxide formation (leading to O-acylation).

G SM Starting Material (S)-4-Hydroxyphenylglycine Base Aqueous Base Addition (NaHCO3, pH 8.5-9.0) SM->Base Cbz Cbz-Cl Dosing (Strictly < 5°C) Base->Cbz Success Target Product N-Cbz-S-4-Hydroxyphenylglycine Cbz->Success Optimal Parameters Racemization Defect: Racemization (Enolate Formation) Cbz->Racemization pH > 10 or T > 10°C DiCbz Defect: N,O-di-Cbz (Phenol Over-protection) Cbz->DiCbz Excess Cbz-Cl (>1.1 eq)

Process flow and critical failure modes in the Cbz-protection of (S)-4-Hydroxyphenylglycine.

Troubleshooting & FAQs

Q1: Why is my optical purity (ee%) dropping significantly during the Cbz protection step at a larger scale?

The Causality: Phenylglycines undergo base-catalyzed racemization at a rate approximately nine times faster than standard amino acids like alanine[2]. The highly acidic


-proton is easily abstracted because the resulting carbanion/enolate intermediate is stabilized by the mesomeric effect (+M) of the adjacent aromatic ring[2]. At scale, poor mixing or inadequate cooling leads to localized hot spots and pH spikes, accelerating this enolization.
The Solution: 
  • Buffer Selection: Abandon strong bases like NaOH. Use a mild base such as Sodium Bicarbonate (

    
    ) to naturally buffer the reaction strictly between pH 8.5 and 9.0[3].
    
  • Thermal Control: Maintain the internal temperature strictly below 5°C during the entire Cbz-Cl dosing phase.

Q2: LC-MS analysis of my crude product shows a significant +134 Da impurity. What is this, and how can I eliminate it?

The Causality: A mass addition of +134 Da corresponds to the addition of a second Cbz group. This is the


-di-Cbz derivative, caused by the over-protection of the phenolic hydroxyl group. Under basic conditions, the phenol (

) partially deprotonates into a highly nucleophilic phenoxide ion, which competes with the amine for the electrophilic Cbz-Cl[1]. The Solution:
  • Stoichiometry: Strictly limit Cbz-Cl to 1.05 equivalents.

  • Self-Correcting Hydrolysis: If IPC (In-Process Control) shows >2%

    
    -di-Cbz formation, you can selectively cleave the phenolic carbonate before isolation. Add a catalytic amount of aqueous 
    
    
    
    and stir for 30 minutes at 10°C. The phenolic O-Cbz bond is significantly more labile than the carbamate N-Cbz bond and will hydrolyze back to the desired product.
Q3: During the final acidification step, my product crashes out as a sticky oil instead of a filterable crystalline solid. How do I fix the isolation?

The Causality: N-Cbz-S-4-Hydroxyphenylglycine has strong hydrogen-bonding capabilities. Rapid acidification to pH < 3.0 causes the compound to precipitate faster than it can crystallize, trapping water, unreacted Cbz-Cl, and benzyl alcohol impurities in an amorphous, oily matrix. The Solution:

  • Pre-Wash: Always wash the basic aqueous layer with Methyl tert-butyl ether (MTBE) before acidification. This removes residual Cbz-Cl and benzyl alcohol, which act as plasticizers and prevent crystallization.

  • Biphasic Crystallization: Add 10% v/v Ethyl Acetate to the aqueous layer before acidification. Slowly lower the pH to 4.5, add seed crystals, and hold for 30 minutes before continuing acidification to pH 2.5.

Standard Operating Protocol (SOP) for Scale-Up

This self-validating protocol ensures that unreacted electrophiles are purged before the product is isolated, guaranteeing high purity.

Step 1: Preparation & Solubilization

  • Charge a jacketed reactor with (S)-4-Hydroxyphenylglycine (1.0 eq, e.g., 100 g, 0.60 mol) and purified water (10 volumes, 1.0 L).

  • Add Sodium Bicarbonate (

    
    , 2.5 eq, 126 g) in portions. Stir until gas evolution ceases and a clear to slightly hazy solution forms[3].
    
  • Add Tetrahydrofuran (THF) (2 volumes, 200 mL) to act as a phase-transfer aid. Cool the reactor internal temperature (

    
    ) to 0–2°C.
    

Step 2: Electrophile Dosing 4. Charge an addition funnel with Benzyl chloroformate (Cbz-Cl, 1.05 eq, 107.5 g). 5. Dose the Cbz-Cl dropwise over 2 hours. Critical Parameter: Adjust the dosing rate to ensure


 does not exceed 5°C.
6. Post-addition, stir the biphasic mixture vigorously for 2 hours at 5°C.

Step 3: In-Process Purification (Self-Validation Step) 7. Add MTBE (3 volumes, 300 mL) to the reactor. Stir for 15 minutes, then allow phases to separate. 8. Discard the upper organic layer (contains benzyl alcohol and unreacted Cbz-Cl). Note: Skipping this step guarantees an oily, impure product upon acidification.

Step 4: Controlled Isolation 9. Transfer the aqueous layer back to the reactor. Add Ethyl Acetate (1 volume, 100 mL). 10. Slowly dose 2M


 over 1 hour until the pH reaches 4.5.
11. Seed the reactor with 0.5 g of pure N-Cbz-S-4-Hydroxyphenylglycine. Hold for 30 minutes to establish a crystal bed.
12. Continue dosing 2M 

until pH 2.5 is reached. 13. Filter the resulting white slurry, wash the cake with cold water (2 x 200 mL), and dry under vacuum at 40°C until constant weight.

Quantitative Data & Quality Control

Table 1: Critical Process Parameters (CPP) and Quality Attributes

Parameter / AttributeTarget SpecificationConsequence of Deviation
Reaction pH 8.5 – 9.0> 9.5: Rapid racemization; < 8.0: Incomplete reaction.
Dosing Temperature 0°C – 5°C> 10°C: Exotherm runaway, increased O-acylation.
Cbz-Cl Equivalents 1.05 eq> 1.10 eq: High levels of N,O-di-Cbz impurity.
Acidification Rate

pH 0.1 / min
Faster: Product oils out, trapping solvent/impurities.
Expected Yield 82% – 88%Indicates efficient phase transfer and minimal hydrolysis.
Optical Purity (ee%) > 99.0%Validates suppression of the enolization pathway.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. URL:[Link]

  • An Approach to a Synthetic Carboxylate-binding Pocket Based on (3-Avoparcin - RSC Publishing. URL:[Link]

  • Total synthesis of feglymycin based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC. URL:[Link]

Sources

Purification challenges for peptides containing 4-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Peptides Containing 4-Hydroxyphenylglycine (Hpg)

Executive Summary: The Hpg Challenge

4-Hydroxyphenylglycine (Hpg) is a non-proteinogenic


-amino acid found in glycopeptide antibiotics like vancomycin and ramoplanin. While it imparts crucial structural rigidity and pharmacophore properties, it introduces a severe purification challenge: Racemization .

Unlike tyrosine, Hpg is a phenylglycine derivative. The


-proton is benzylic, making it significantly more acidic (

~14-15) than standard amino acids. Consequently, Hpg is highly prone to base-catalyzed racemization during Fmoc-removal and coupling steps. This results in crude peptide mixtures containing significant amounts of diastereomers (L-peptide and D-Hpg-peptide), which are often difficult to separate from the target product.

This guide provides field-proven strategies to minimize racemization during synthesis and maximize resolution during purification.

Troubleshooting Guide (Q&A)

Category A: Racemization & Stereochemical Purity

Q1: My crude HPLC trace shows a "split peak" or a doublet with identical mass. Is this a synthesis failure? A: This is the hallmark of Hpg racemization. You likely have a mixture of the desired L-Hpg peptide and the D-Hpg diastereomer (epimer).

  • The Cause: The benzylic

    
    -proton of Hpg is easily abstracted by bases used in Fmoc-chemistry (piperidine, DIPEA). This creates a planar enolate intermediate that can reprotonate from either face.
    
  • Diagnostic: Isolate both peaks. If they have the exact same mass (MW) but distinct retention times, they are diastereomers.

  • Resolution: These species usually separate on high-efficiency RP-HPLC columns because the chirality of the phenylglycine backbone significantly alters the peptide's 3D conformation (unlike a flexible side-chain epimer like Asp/IsoAsp).

Q2: How can I prevent this racemization during the synthesis phase to simplify my purification? A: You must alter your coupling conditions. Standard HBTU/DIPEA protocols can cause >20% racemization for Hpg.

  • Switch Bases: Replace DIPEA (highly basic,

    
     ~10-11) with a weaker, more sterically hindered base like 2,4,6-Trimethylpyridine (TMP/Collidine)  or 2,6-Dimethylpyridine (DMP) .
    
  • Switch Coupling Reagents: Use DEPBT or COMU .[1]

    • Protocol: Use COMU/TMP in DMF.[1] This combination has been shown to reduce Hpg racemization to <5% compared to >15% with HATU/DIPEA [1].

  • Avoid Strong Bases: Never use DBU for Fmoc deprotection if Hpg is at the C-terminus or in the chain; it guarantees rapid epimerization.

Category B: Solubility & Peak Shape

Q3: My Hpg-containing peptide exhibits severe peak tailing. How do I fix this? A: Hpg contains a phenolic hydroxyl group and a free amine (if N-terminal). Tailing usually results from secondary interactions between these polar groups and residual silanols on the silica support.

  • Solution 1 (Mobile Phase): Add a chaotropic modifier. 0.1% TFA is standard, but if tailing persists, switch to TEAP (Triethylamine Phosphate) buffer at pH 3.0 . The triethylamine competes for silanol sites, sharpening the peak.

  • Solution 2 (Column): Switch to a "Polar-Embedded" C18 column or a Phenyl-Hexyl column.[2] The Phenyl-Hexyl phase often provides better selectivity for aromatic peptides like Hpg via

    
    -
    
    
    
    interactions.

Q4: The peptide precipitates when injected onto the column. A: Hpg peptides can be prone to aggregation due to the rigid aromatic backbone.

  • Troubleshooting:

    • Dissolve the sample in 50% DMSO or DMF (ensure compatibility with your loop).

    • Heat the column to 45°C - 60°C . Elevated temperature disrupts hydrogen bond-driven aggregation and improves mass transfer, often resolving split peaks caused by conformers.

Experimental Protocols

Protocol A: Separation of Hpg Diastereomers (High-Resolution)

Use this protocol when you observe the "doublet" peak in your crude trace.

ParameterSettingRationale
Column Phenyl-Hexyl or C18 (End-capped), 3-5 µm, 100 ÅPhenyl phases offer unique selectivity for Hpg diastereomers via

-

stacking.
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile--
Gradient Slope 0.25% to 0.5% B per minute Shallow gradients are critical. Diastereomers may elute only 1-2 minutes apart.
Flow Rate Optimized for column ID (e.g., 1.0 mL/min for 4.6mm)--
Temperature 40°C - 50°C Reduces viscosity and prevents aggregation-induced broadening.
Detection 220 nm (Amide) & 278 nm (Phenol) 278 nm is specific to the aromatic ring, helping confirm the Hpg content.
Protocol B: Racemization Diagnostic Check

To confirm if a peak is a diastereomer or a deletion sequence.

  • Isolate the two peaks (Peak A and Peak B) from the prep run.

  • Analyze both fractions by ESI-MS.

    • Result: If Mass A == Mass B, they are likely diastereomers.

    • Result: If Mass A != Mass B, it is a synthesis impurity (deletion/adduct).

  • Coinjection: Mix pure L-Hpg peptide standard (if available) with the crude. The peak that grows is the desired product; the other is the epimer.

Comparative Data: Coupling Reagents & Racemization

The choice of reagents during the coupling of Fmoc-Hpg-OH is the single biggest factor in purification success.

Coupling SystemBase% D-Hpg Formation (Racemization)Recommendation
HBTU / HATU DIPEA10 - 25% AVOID
DIC / HOBt None~ 5 - 8%Acceptable
DEPBT DIPEA~ 2 - 5%Good
COMU TMP (Collidine) < 1 - 2% HIGHLY RECOMMENDED

Data derived from comparative studies on phenylglycine derivatives [1, 2].

Visualizations

Figure 1: Mechanism of Hpg Racemization

This diagram illustrates why Hpg is so fragile compared to Tyrosine. The base abstracts the proton, leading to a planar intermediate that loses stereochemical information.

RacemizationMechanism L_Hpg L-Hpg Peptide (Chiral Center S) Enolate Planar Enolate Intermediate (Achiral) L_Hpg->Enolate Proton Abstraction (High Acidity of Benzylic H) Base Base (DIPEA/Piperidine) Base->Enolate Reprotonation Reprotonation Enolate->Reprotonation L_Product L-Hpg Peptide (Retention: tR1) Reprotonation->L_Product 50-90% Return D_Product D-Hpg Peptide (Retention: tR2) Reprotonation->D_Product 10-50% Epimerization

Caption: Base-catalyzed abstraction of the benzylic alpha-proton in Hpg leads to a planar enolate, resulting in a mixture of L- and D- epimers.

Figure 2: Purification Decision Tree

Follow this logic to determine the correct purification strategy for your crude mixture.

PurificationWorkflow Start Crude Hpg-Peptide Mixture CheckLC Analyze Analytical HPLC (C18, 0.1% TFA) Start->CheckLC SplitPeak Split Peak / Doublet Observed? CheckLC->SplitPeak NoSplit Single Peak SplitPeak->NoSplit No YesSplit Doublet Present SplitPeak->YesSplit Yes FinalPur Preparative Purification NoSplit->FinalPur MS_Check Check MS of Doublet YesSplit->MS_Check MassDiff Masses Different? MS_Check->MassDiff SameMass Same Mass = Diastereomers MassDiff->SameMass No DiffMass Different Mass = Deletion/Adduct MassDiff->DiffMass Yes Optimization Optimize Separation: 1. Shallow Gradient (0.25%/min) 2. Phenyl-Hexyl Column 3. Temp 45°C SameMass->Optimization DiffMass->FinalPur Optimization->FinalPur

Caption: Step-by-step workflow to diagnose and resolve Hpg-related impurities during purification.

References

  • Liang, C., Behnam, M. A., & Klein, C. D. (2017).[3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2325–2329. [Link][4][5]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. [Link][4][5]

Sources

Validation & Comparative

N-Cbz-S-4-Hydroxyphenylglycine vs. Boc-S-4-Hydroxyphenylglycine in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between N-Cbz-S-4-Hydroxyphenylglycine and Boc-S-4-Hydroxyphenylglycine , specifically tailored for high-stakes peptide synthesis applications such as glycopeptide antibiotic development (e.g., Vancomycin analogs).

Executive Summary: The Strategic Divergence

Both N-Cbz (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protecting groups are carbamates that effectively suppress oxazolone-mediated racemization compared to amide-protected derivatives. However, the choice between them for 4-Hydroxyphenylglycine (HPG) is rarely about coupling efficiency—it is dictated by orthogonality requirements , downstream deprotection compatibility , and solubility profiles .

FeatureBoc-S-4-Hydroxyphenylglycine N-Cbz-S-4-Hydroxyphenylglycine
Primary Utility Solid Phase Peptide Synthesis (Boc-SPPS)Solution Phase Synthesis & Orthogonal Protection
Deprotection Acidolysis (TFA)Hydrogenolysis (H₂/Pd) or Strong Acid (HF/HBr)
Racemization Risk High (Requires specific coupling protocols)High (Requires specific coupling protocols)
Solubility Moderate in DMF/DCMOften higher crystallinity; good organic solubility
Major Contraindication Acid-sensitive peptide bondsS-containing peptides (poison catalyst) or Aryl Chlorides (dehalogenation risk)
Critical Performance Analysis
A. The Racemization Challenge (The "Killer" Variable)

Phenylglycine derivatives, including HPG, are uniquely prone to racemization. Unlike standard amino acids, the electron-withdrawing phenyl ring attached directly to the


-carbon significantly increases the acidity of the 

-proton.
  • Mechanism: Base-catalyzed abstraction of the

    
    -proton leads to a planar enolate intermediate, destroying chirality.
    
  • Comparison: Both Boc and Cbz are urethane groups. They lack the N-H acidity required to form stable oxazolones easily, which is a benefit over amide protection (e.g., Acetyl). However, neither prevents direct

    
    -proton abstraction if strong bases (like DIPEA) are used. 
    
  • Verdict: There is no significant intrinsic difference in racemization rates between Boc-HPG and Cbz-HPG during coupling. The safety of the enantiomer depends entirely on the coupling cocktail (see Protocol A).

B. Orthogonality & Deprotection Risks

This is where the two derivatives diverge most sharply.

1. Boc-S-HPG (Acid Labile)

  • Workflow: Standard Boc/Benzyl SPPS.

  • Risk: Repeated exposure to TFA (used to remove Boc at every step) is generally safe for the HPG residue itself, but the final cleavage (HF) is harsh.

  • Side Chain: Usually coupled with O-Benzyl (Bzl) or O-2-Bromobenzyloxycarbonyl (2-Br-Z) protection on the phenol to prevent O-acylation.

2. N-Cbz-S-HPG (Hydrogenation Labile)

  • Workflow: Solution phase synthesis or "Safety-Catch" strategies.

  • Risk 1 (Sulfur Poisoning): If your peptide contains Cysteine or Methionine, catalytic hydrogenolysis (to remove Cbz) is often poisoned by the sulfur.

  • Risk 2 (Dechlorination): In Vancomycin-type synthesis, the scaffold often contains aryl chlorides . Standard hydrogenolysis (H₂/Pd-C) can accidentally strip these chlorines (hydrodehalogenation), destroying the pharmacophore.

  • Mitigation: Use transfer hydrogenation or poisoned catalysts (e.g., Pd/BaSO₄) if Cbz must be removed in the presence of sensitive halides.

C. Solubility & Purification
  • Cbz-HPG: Generally exhibits superior crystallinity. In solution-phase synthesis, this allows for purification via crystallization rather than column chromatography, which is a massive scale-up advantage.

  • Boc-HPG: Often forms oils or amorphous solids, requiring chromatography or conversion to dicyclohexylammonium (DCHA) salts for storage.

Visualizing the Mechanisms
Figure 1: Racemization Pathways & Prevention

The following diagram details why HPG is unstable and how the choice of base dictates the outcome.

Racemization cluster_prevention Prevention Strategy HPG Activated HPG (Boc/Cbz-Protected) Proton Alpha-Proton Abstraction HPG->Proton + DIPEA/TEA Product Pure L-Peptide HPG->Product Weak Base (Collidine) or Base-Free (DIC/Oxyma) Base Strong Base (e.g., DIPEA) Enolate Planar Enolate (Achiral Intermediate) Proton->Enolate Racemate Racemic Product (DL-Mixture) Enolate->Racemate Reprotonation Use Sym-Collidine Use Sym-Collidine Use TMP Use TMP Avoid Pre-activation Avoid Pre-activation

Caption: Mechanism of base-catalyzed racemization in 4-Hydroxyphenylglycine derivatives. The electron-withdrawing phenyl ring stabilizes the enolate intermediate.

Experimental Protocols
Protocol A: Low-Racemization Coupling of HPG Derivatives

Applicable to both Boc-HPG and Cbz-HPG.

Objective: Couple HPG to a resin-bound amine or free amine in solution with <1% racemization.

Materials:

  • Protected AA: Boc-HPG-OH or Cbz-HPG-OH (1.0 equiv)

  • Coupling Reagent: COMU (1.0 equiv) or DIC (1.0 equiv) + Oxyma Pure (1.0 equiv)

  • Base: TMP (2,4,6-Trimethylpyridine) or Sym-Collidine (1.0 - 2.0 equiv). Do NOT use DIPEA.

  • Solvent: DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the protected HPG and Oxyma Pure in DMF. Chill to 0°C.

  • Activation: Add DIC (or COMU). Stir for 30 seconds.

    • Note: Pre-activation time must be minimized (< 2 mins) to prevent loss of chirality before coupling.

  • Addition: Immediately add the activated mixture to the amine component (Resin or Solution).

  • Base Addition: Add TMP/Collidine only if necessary (e.g., if the amine is a salt). If using DIC/Oxyma with a free amine, no base is required (Safest method).

  • Reaction: Allow to react at 0°C for 1 hour, then warm to Room Temp for 2-4 hours.

  • Monitoring: Check completion via Kaiser test (SPPS) or TLC/LC-MS (Solution).

Protocol B: Selective Cbz Removal (Hydrogenolysis)

For Cbz-HPG in solution phase. Warning: See notes on Chlorine/Sulfur.

Objective: Remove Cbz group to yield H-HPG-Peptide.

Materials:

  • Catalyst: 10% Pd/C (5-10 wt% loading)

  • Solvent: Methanol or MeOH/EtOAc (1:1)

  • Hydrogen Source: H₂ Balloon or Ammonium Formate (Transfer Hydrogenation)

Step-by-Step:

  • Preparation: Dissolve Cbz-peptide in solvent. Nitrogen flush.

  • Catalyst: Add Pd/C carefully (pyrophoric risk).

  • Hydrogenation: Bubble H₂ or attach balloon. Stir vigorously at RT.

  • Monitoring: Reaction typically completes in 1-4 hours.

  • Filtration: Filter through Celite to remove Pd.[1]

  • Workup: Evaporate solvent.

    • Critical Check: If the molecule contains Aryl Chlorides (e.g., Vancomycin precursors), use Pd/BaSO₄ or limit reaction time to prevent dechlorination.

Strategic Decision Matrix

Use the following logic flow to select the correct derivative for your project.

DecisionMatrix Start Select HPG Protection Method Synthesis Method? Start->Method SPPS Solid Phase (SPPS) Method->SPPS Solution Solution Phase Method->Solution Strategy Protection Strategy? SPPS->Strategy Sensitive Contains S or Cl? Solution->Sensitive BocChem Boc/Benzyl Strategy->BocChem FmocChem Fmoc/tBu Strategy->FmocChem ResultBoc Use Boc-HPG BocChem->ResultBoc ResultFmoc Use Fmoc-HPG FmocChem->ResultFmoc Yes (S/Cl) Yes (S/Cl) Sensitive->Yes (S/Cl) Avoid Hydrogenolysis No No Sensitive->No ResultCbz Use Cbz-HPG Yes (S/Cl)->ResultBoc No->ResultCbz

Caption: Decision tree for selecting Boc vs. Cbz protection for 4-Hydroxyphenylglycine.

References
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews, 109(6), 2455-2504. Link

  • Beissner, M., & Sewald, N. (2017). "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis." Tetrahedron Letters, 58(23), 2325-2329. Link

  • Nicolaou, K. C., et al. (1999). "Total Synthesis of Vancomycin." Angewandte Chemie International Edition, 38(24), 3714-3727. Link

  • BenchChem. (2025).[1][3][7] The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.Link

Sources

Comparison of Cbz, Boc, and Fmoc protecting groups for 4-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Cbz, Boc, and Fmoc protecting groups for 4-hydroxyphenylglycine Content Type: Publish Comparison Guide

Executive Summary

4-Hydroxyphenylglycine (HpG) is a non-proteinogenic


-amino acid critical in the synthesis of glycopeptide antibiotics (e.g., vancomycin) and 

-lactams.[1][2] Its structural duality—possessing both an acidic phenol and a racemization-prone benzylic

-proton—presents unique synthetic challenges.

This guide objectively compares the three dominant N-protecting groups: Fmoc (Base-labile), Boc (Acid-labile), and Cbz (Hydrogenolysis-labile).[3] While Fmoc is standard for solid-phase peptide synthesis (SPPS), HpG requires modified protocols to suppress racemization. Boc offers superior enantiomeric stability during coupling but requires acid cleavage. Cbz serves as a robust protecting group for solution-phase intermediates.

Critical Synthetic Challenges

Before selecting a protecting group, researchers must account for two intrinsic properties of HpG that dictate protocol success.

A. The Racemization Trap

Unlike aliphatic amino acids (e.g., Alanine), HpG is a phenylglycine derivative. The phenyl ring withdraws electrons from the


-carbon, significantly increasing the acidity of the 

-proton (

~18-19 vs. ~21 for Ala).
  • Mechanism: Base-mediated deprotonation leads to a planar enolate intermediate, which reprotonates non-stereoselectively.

  • Implication: Basic conditions (standard Fmoc deprotection or coupling with strong tertiary amines) pose a high risk of epimerization.

B. The Phenolic Hydroxyl

The para-hydroxyl group is nucleophilic. Without orthogonal protection (e.g., O-tBu, O-Bzl), it can undergo O-acylation during peptide coupling, leading to branched side products or polymerization.

Detailed Comparison & Performance Analysis
Fmoc (9-Fluorenylmethoxycarbonyl)
  • Best For: Solid-Phase Peptide Synthesis (SPPS).[4]

  • The Challenge: Standard deprotection (20% piperidine/DMF) causes significant racemization of HpG residues anchored to the resin.

  • Optimization: Use "soft" deprotection bases (e.g., 0.1 M HOBt added to piperidine) or shorter contact times to preserve chirality [1].

Boc (tert-Butyloxycarbonyl) [3][5][]
  • Best For: Solution-phase synthesis and "difficult" sequences prone to aggregation.

  • The Challenge: Requires TFA for removal. If the phenolic oxygen is protected with an acid-labile group (like O-tBu), it will be cleaved simultaneously.

  • Optimization: Pair N-Boc with O-Benzyl (Bzl) protection for orthogonality.

Cbz (Benzyloxycarbonyl) [7][8][9]
  • Best For: Large-scale solution synthesis and protecting building blocks prior to SPPS installation.

  • The Challenge: Removal requires hydrogenolysis (

    
    ) or strong acid (HBr/AcOH). The phenol group can sometimes poison Pd catalysts, slowing deprotection.
    
  • Optimization: Use transfer hydrogenation (Cyclohexadiene/Pd) if standard hydrogenation stalls.

Comparative Data Matrix
MetricFmoc-HpG-OH Boc-HpG-OH Cbz-HpG-OH
Primary Utility SPPS (Standard)Liquid Phase / BatchIntermediates
Enantiomeric Purity (Synthesis) High (>99%) if using Fmoc-OSuHigh (>99.5%)High (>99%)
Racemization Risk (Deprotection) High (Base-catalyzed)Low (Acid-catalyzed)Negligible (Neutral)
Orthogonality to Phenol Compatible with O-tBuCompatible with O-BzlCompatible with O-tBu
Yield (Typical) 85–92%90–95%88–93%
Solubility (DMF/DCM) ModerateHighModerate
Experimental Protocols

Note: All protocols assume the use of L-4-hydroxyphenylglycine. Monitor reaction progress via TLC or HPLC.

Protocol A: Synthesis of N-Fmoc-HpG-OH (Racemization Suppressed)

Rationale: Using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl avoids the generation of strong acid (HCl) and allows for milder base conditions (NaHCO3 instead of Na2CO3), reducing the risk of racemization during installation.

  • Dissolution: Suspend HpG (10 mmol) in a mixture of water (20 mL) and acetone (20 mL).

  • Base Addition: Add

    
     (20 mmol) slowly. The solution should become clear.
    
    • Self-Validation: Check pH.[7][10][11] It should be ~8.5. Do not exceed pH 9.0 to prevent enantiomeric loss.

  • Acylation: Cool to 0°C. Add Fmoc-OSu (11 mmol) dropwise/portion-wise over 30 mins.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight.

  • Workup: Evaporate acetone under reduced pressure. Wash the aqueous phase with

    
     (2 x 20 mL) to remove unreacted Fmoc-OSu.
    
  • Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2.0 while stirring vigorously at 0°C.

  • Isolation: Filter the white precipitate, wash with cold water, and dry in vacuo over

    
    .
    
Protocol B: Synthesis of N-Boc-HpG-OH

Rationale: Boc2O is kinetically fast and the byproduct (t-butanol/CO2) is non-reactive. NaOH is used here as the racemization risk is lower with carbamates once formed, but temperature control is still vital.

  • Dissolution: Dissolve HpG (10 mmol) in 1N NaOH (10 mL) and dioxane (20 mL).

  • Reagent Addition: Add

    
     (11 mmol) (dissolved in minimal dioxane) at 0°C.
    
  • Maintenance: Stir at 0°C for 30 mins, then RT for 4 hours.

    • Self-Validation: Maintain pH > 9 by adding small aliquots of 1N NaOH if necessary (Boc formation consumes base).

  • Workup: Evaporate dioxane. Wash aqueous layer with ethyl acetate.[12]

  • Acidification: Acidify to pH 2-3 with KHSO4 (preferred over HCl to prevent acid-catalyzed Boc cleavage). Extract with Ethyl Acetate (3x).

  • Drying: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane.
    
Visualizations
Figure 1: Orthogonality & Workflow Decision Map

This diagram illustrates the selection logic based on the required downstream chemistry and orthogonality with the phenolic side chain.

G Start Start: 4-Hydroxyphenylglycine Fmoc Fmoc Protection (Base Labile) Start->Fmoc Fmoc-OSu / NaHCO3 Boc Boc Protection (Acid Labile) Start->Boc Boc2O / Base Cbz Cbz Protection (H2 / Strong Acid) Start->Cbz Cbz-Cl / Base OtBu Req. Side Chain: O-tBu (Acid Labile) Fmoc->OtBu Orthogonal SPPS Application: SPPS (Standard) Fmoc->SPPS Standard Route Racemization CRITICAL RISK: Base-Catalyzed Racemization Fmoc->Racemization During Deprotection (Piperidine) OBzl Req. Side Chain: O-Bzl (H2 Labile) Boc->OBzl Orthogonal Liquid Application: Liquid Phase / Scale-up Boc->Liquid Preferred Cbz->OtBu Orthogonal Cbz->Liquid Intermediate

Caption: Decision logic for N-protection of HpG based on orthogonality requirements and synthesis mode.

Figure 2: The Racemization Mechanism (Why HpG is Special)

Understanding the mechanism is crucial for troubleshooting low enantiomeric excess (ee).

Racemization cluster_warning Risk Factor L_Isomer L-HpG Derivative (Chiral Center) Enolate Planar Enolate Intermediate (Resonance Stabilized by Phenyl Ring) L_Isomer->Enolate Deprotonation of alpha-H Base Base (B:) (e.g., Piperidine, TEA) Base->Enolate Enolate->L_Isomer Reprotonation (Face A) D_Isomer D-HpG Derivative (Inverted Center) Enolate->D_Isomer Reprotonation (Face B) Warning Phenyl ring increases acidity of alpha-proton, accelerating this cycle.

Caption: Mechanism of base-catalyzed racemization specific to phenylglycine derivatives.

References
  • Liang, C., et al. (2017).[10] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 58(23), 2325–2329.[10]

  • BocSci. (2025). "Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis." Boc Sciences Technical Guides.

  • BenchChem. (2025).[1] "A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine." BenchChem Technical Resources.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][10] Chemical Reviews, 109(6), 2455-2504.

  • Han, S.-Y., & Kim, Y.-A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.

Sources

Analytical techniques for confirming the purity of N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. N-Cbz-S-4-Hydroxyphenylglycine, a key chiral building block, is no exception. Its chemical and stereochemical purity directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final product. This guide provides an in-depth comparison of essential analytical techniques for confirming the purity of N-Cbz-S-4-Hydroxyphenylglycine, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection and implementation.

The Imperative of Orthogonal Purity Assessment

A single analytical technique is rarely sufficient to definitively establish the purity of a complex chiral molecule like N-Cbz-S-4-Hydroxyphenylglycine. An orthogonal approach, which employs multiple analytical methods based on different physicochemical principles, provides a more comprehensive and reliable assessment of a compound's purity.[1] By combining techniques such as chromatography, spectroscopy, and elemental analysis, we can confidently identify and quantify a wide range of potential impurities, including stereoisomers, residual solvents, and by-products.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of N-protected amino acids.[2] Its high resolving power and sensitivity make it ideal for separating the main compound from closely related impurities.

Reverse-Phase HPLC (RP-HPLC) for General Purity

RP-HPLC is the most common HPLC mode for analyzing N-Cbz-S-4-Hydroxyphenylglycine. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The presence of the carbobenzyloxy (Cbz) group provides a strong chromophore, enabling sensitive UV detection.[2]

Experimental Protocol: RP-HPLC for Purity of N-Cbz-S-4-Hydroxyphenylglycine

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.[2]

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-Cbz-S-4-Hydroxyphenylglycine sample.

    • Dissolve in a suitable diluent (e.g., 1:1 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Chiral HPLC for Enantiomeric Purity

For a chiral molecule like N-Cbz-S-4-Hydroxyphenylglycine, confirming enantiomeric purity is critical. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, leading to their separation and individual quantification.[3][4] Polysaccharide-based CSPs are often effective for the separation of N-protected amino acids.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Purity

NMR spectroscopy is a powerful technique that provides detailed structural information and can be used for quantitative analysis (qNMR).[5] For N-Cbz-S-4-Hydroxyphenylglycine, both ¹H and ¹³C NMR are valuable for confirming the chemical structure and identifying impurities.

¹H NMR Spectroscopy

¹H NMR provides information about the number and types of protons in a molecule. The chemical shifts, splitting patterns, and integration of the signals can be used to confirm the structure of N-Cbz-S-4-Hydroxyphenylglycine and to detect and quantify proton-containing impurities.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms, and their chemical shifts are characteristic of the type of carbon.[6] This technique is particularly useful for identifying impurities that may not be readily apparent in the ¹H NMR spectrum.

Experimental Protocol: NMR Analysis

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C NMR: Proton-decoupled experiment.

  • Data Analysis: Compare the obtained spectra with a reference spectrum or with theoretical predictions to confirm the structure and identify any impurity signals. For quantitative analysis, an internal standard can be used.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is primarily used to confirm the molecular weight of the target compound and to identify unknown impurities, often in conjunction with a separation technique like HPLC (LC-MS). The fragmentation pattern of the molecule in the mass spectrometer can provide additional structural information.[7]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions: Utilize the RP-HPLC conditions described previously.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of N-Cbz-S-4-Hydroxyphenylglycine and potential impurities (e.g., m/z 100-500).

  • Data Analysis: Confirm the presence of the molecular ion peak corresponding to N-Cbz-S-4-Hydroxyphenylglycine. Analyze the mass spectra of any impurity peaks to aid in their identification.

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This fundamental technique is used to confirm the empirical formula of a compound and serves as a basic check of its purity.[8] For a pure sample of N-Cbz-S-4-Hydroxyphenylglycine (C₁₆H₁₅NO₅), the theoretical elemental composition is C, 63.78%; H, 5.02%; and N, 4.65%. A significant deviation from these values can indicate the presence of impurities.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the discussed analytical techniques for the purity assessment of N-Cbz-S-4-Hydroxyphenylglycine.

Technique Principle Information Provided Advantages Limitations
RP-HPLC Chromatographic separation based on polarity.[2]Quantitative purity, detection of polar and non-polar impurities.High resolution, high sensitivity, robust and reproducible.May not separate all impurities, requires reference standards for identification.
Chiral HPLC Chromatographic separation of enantiomers using a chiral stationary phase.[3]Enantiomeric purity, quantification of the undesired enantiomer.Direct separation of enantiomers, accurate quantification.Requires specialized and often expensive columns, method development can be challenging.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.[5]Structural confirmation, identification and quantification of impurities.Provides detailed structural information, can be quantitative without a specific reference standard (qNMR).Lower sensitivity compared to HPLC for trace impurities, can have overlapping signals.
Mass Spectrometry Measurement of mass-to-charge ratio of ions.[7]Molecular weight confirmation, structural information from fragmentation, identification of impurities.High sensitivity and specificity for molecular weight.Not inherently quantitative without calibration, may not ionize all compounds efficiently.
Elemental Analysis Combustion of the sample to determine elemental composition.[8]Confirms the elemental composition and empirical formula.Provides fundamental information on purity.Does not provide information on the nature of impurities, requires a relatively large amount of sample.

The Analytical Workflow: A Self-Validating System

A robust analytical workflow for confirming the purity of N-Cbz-S-4-Hydroxyphenylglycine should be designed as a self-validating system, where the results from one technique complement and confirm the findings of another.

Caption: A logical workflow for the comprehensive purity analysis of N-Cbz-S-4-Hydroxyphenylglycine.

Conclusion

Confirming the purity of N-Cbz-S-4-Hydroxyphenylglycine requires a multi-faceted approach that leverages the strengths of several orthogonal analytical techniques. While RP-HPLC serves as the primary tool for quantitative purity assessment, chiral HPLC is essential for determining enantiomeric purity. NMR spectroscopy provides invaluable structural confirmation, and mass spectrometry offers sensitive detection and identification of impurities. Finally, elemental analysis provides a fundamental check of the compound's composition. By integrating these techniques into a cohesive analytical strategy, researchers and drug development professionals can ensure the quality and consistency of this critical chiral building block, thereby safeguarding the integrity of their synthetic processes and the safety of the final products.

References

  • Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11).
  • BenchChem. (2025). Navigating Purity Analysis of N-Cbz-L-Cysteine: A Comparative Guide to Analytical Methods. BenchChem.
  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Alphalyse.
  • BenchChem. (2025).
  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Santai Technologies. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine. BenchChem.
  • Research and Reviews: Journal of Pharmaceutical Quality Assurance. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Quality Assurance.
  • Waters Corporation. (n.d.). Using Mass Detection as an Orthogonal Technology to Improve Routine Analysis of Biotherapeutics.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • Labinsights. (2023). Four Steps of Analysis of Elemental Impurities. Labinsights.
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
  • Royal Society of Chemistry. (2016).
  • Bulletin of the Chemical Society of Ethiopia. (2026).
  • ResearchGate. (n.d.). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Shimadzu. (2016).
  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc.
  • BOC Sciences. (2025). Amino Acid Analysis by HPLC. BOC Sciences.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • MDPI. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI.
  • Agilent. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Agilent.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu.
  • PMC. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PMC.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
  • PubMed. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. PubMed.

Sources

A Comparative Guide to the Biological Activity of Peptides: The Impact of 4-Hydroxyphenylglycine Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of modern drug discovery, peptides have emerged as a compelling class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. The biological activity of a peptide is intrinsically linked to its amino acid sequence and its three-dimensional conformation. While the 20 proteinogenic amino acids provide a vast chemical space, the introduction of non-canonical amino acids (ncAAs) has unlocked new avenues for enhancing therapeutic properties. One such ncAA of significant interest is 4-hydroxyphenylglycine (Hpg).

4-Hydroxyphenylglycine is a non-proteogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code.[1] It is, however, found in nature, most notably as a crucial structural component of glycopeptide antibiotics like vancomycin and teicoplanin.[1][2][3] This guide provides an in-depth comparison of the biological activities of peptides with and without the incorporation of 4-hydroxyphenylglycine, supported by experimental data and mechanistic insights. We will explore how the subtle yet profound structural differences between Hpg and its canonical counterpart, tyrosine, can lead to significant enhancements in receptor binding, metabolic stability, and overall therapeutic efficacy.

The Structural and Conformational Consequences of Hpg Incorporation

The key to understanding the influence of Hpg on peptide activity lies in its unique structure. Unlike tyrosine, which has a flexible methylene (-CH2-) group connecting the alpha-carbon to the phenyl ring, Hpg lacks this linker.[1] This seemingly minor alteration has a major impact on the conformational freedom of the peptide backbone.

  • Increased Rigidity: The direct attachment of the phenyl ring to the alpha-carbon in Hpg introduces significant steric hindrance, restricting the rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This results in a more conformationally constrained or rigid peptide.

  • Pre-organization for Binding: This induced rigidity can pre-organize the peptide into a specific three-dimensional structure that is optimal for binding to its biological target. In the case of glycopeptide antibiotics, Hpg residues are involved in oxidative cross-linking reactions that create a rigid, cup-shaped scaffold, which is essential for their antibacterial activity.[2][4][5][6]

Diagram: Structural Comparison of Tyrosine and 4-Hydroxyphenylglycine in a Peptide Backbone

cluster_0 Peptide with Tyrosine (Tyr) cluster_1 Peptide with 4-Hydroxyphenylglycine (Hpg) Ala1 Ala Tyr Tyr Gly1 Gly Tyr_backbone α-C Tyr->Tyr_backbone Tyr_sidechain CH₂-Ph-OH Tyr_backbone->Tyr_sidechain Ala2 Ala Hpg Hpg Gly2 Gly Hpg_backbone α-C Hpg->Hpg_backbone Hpg_sidechain Ph-OH Hpg_backbone->Hpg_sidechain

Caption: Structural difference between Tyrosine and 4-Hydroxyphenylglycine.

Impact on Receptor Binding and Biological Activity

The enhanced conformational rigidity imparted by Hpg can translate into improved binding affinity and, consequently, altered biological activity.

  • Reduced Entropy Penalty: By locking the peptide into a bioactive conformation, the entropic cost of binding to a receptor is reduced, which can lead to a more favorable binding free energy and higher affinity.

  • Enhanced Specificity: A more rigid peptide is less likely to adopt conformations that allow for non-specific binding to off-target receptors, potentially leading to a better side-effect profile.

A notable example outside of antibiotics is the development of agonists for the orphan G protein-coupled receptor GPR88, a target for central nervous system disorders. Structure-activity relationship studies have shown that derivatives of 4-hydroxyphenylglycine can act as potent agonists for this receptor.[7]

Peptide/Compound Modification Target Binding Affinity (IC₅₀/Kᵢ) Functional Activity (EC₅₀/IC₅₀) Reference
Vancomycin Contains HpgD-Ala-D-Ala~1 µMPotent antibacterial[8]
[Ψ[CH₂NH]Tpg⁴]vancomycin Modified pocketD-Ala-D-LacImproved vs. VancomycinActive against VRE[8]
2-AMPP derivative Hpg derivativeGPR88Not specifiedPotent agonist[7]
Linear Heptapeptide No cross-linkingD-Ala-D-AlaSignificantly lowerInactive[9]

Table 1: Comparative Biological Activity Data. This table illustrates how the presence and structural role of Hpg in vancomycin contribute to its potent activity, and how Hpg derivatives can be potent modulators of other receptors. VRE: Vancomycin-Resistant Enterococci.

Influence on Physicochemical Properties and Pharmacokinetics

A major hurdle in the development of peptide therapeutics is their poor pharmacokinetic profile, primarily due to rapid degradation by proteases and fast renal clearance.[10][11] The incorporation of ncAAs like Hpg can mitigate these issues.

  • Metabolic Stability: The peptide bonds adjacent to ncAAs are often poor substrates for proteases, which have evolved to recognize and cleave sequences of canonical L-amino acids. The unique structure of Hpg can therefore confer resistance to enzymatic degradation, prolonging the peptide's half-life in circulation.[12]

  • Pharmacokinetic Profile: An increased metabolic stability directly translates to a longer plasma half-life, reduced clearance, and improved bioavailability.[13] This can lead to less frequent dosing regimens, improving patient compliance. While specific comparative pharmacokinetic data for Hpg-containing peptides versus their Tyr-containing counterparts are not abundant in the public domain, the principle of using ncAAs to enhance stability is well-established in peptide drug development.[12]

Parameter Typical Peptide with Canonical Amino Acids Hypothesized Peptide with Hpg Rationale for Improvement
Metabolic Stability Low (rapidly degraded by proteases)HighHpg is not recognized by many proteases.
Plasma Half-life (t₁/₂) Short (minutes)Long (hours)Reduced proteolytic degradation.
Bioavailability LowPotentially higherIncreased stability in biological fluids.

Table 2: Expected Impact of Hpg on Peptide Pharmacokinetics.

Experimental Methodologies

To empirically compare the biological activity of a peptide with and without Hpg, a series of well-defined experiments are necessary.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides.

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a base (e.g., 20% piperidine in DMF).

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (either Fmoc-Tyr(tBu)-OH or Fmoc-Hpg(tBu)-OH) with a coupling reagent (e.g., HBTU/DIPEA) and couple it to the deprotected N-terminus of the growing peptide chain.

    • Causality: The tert-butyl (tBu) group protects the hydroxyl side chain of Tyr or Hpg from unwanted side reactions during synthesis.

  • Washing: Wash the resin thoroughly to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

    • Trustworthiness: It is crucial to monitor the coupling efficiency at each step (e.g., using a Kaiser test) to ensure the integrity of the final peptide. Phenylglycine residues can be prone to racemization during coupling; using coupling reagents like COMU with a non-nucleophilic base can minimize this.[14]

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).

In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of the synthesized peptides for their target receptor.

Protocol:

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Reaction Mixture: In a microplate, combine the receptor preparation, a known concentration of a radiolabeled ligand (a molecule that binds to the receptor with high affinity), and varying concentrations of the unlabeled test peptide (the "competitor," i.e., the Hpg-peptide or Tyr-peptide).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., by rapid filtration through a glass fiber filter).

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of peptide that inhibits 50% of the specific binding of the radioligand). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

    • Causality: The peptide with higher affinity will displace the radioligand at a lower concentration, resulting in a lower IC₅₀ value.

Diagram: Workflow of a Competitive Receptor Binding Assay

cluster_workflow Assay Workflow A 1. Prepare Components - Receptor - Radioligand (*) - Competitor Peptide (P) B 2. Mix and Incubate [R] + [*] + [P] A->B C 3. Equilibrium Binding [R-*] vs [R-P] B->C D 4. Separate Bound/Unbound (e.g., Filtration) C->D E 5. Quantify Radioactivity D->E F 6. Data Analysis (IC₅₀ Determination) E->F Vancomycin Vancomycin (Rigid Hpg-Scaffold) Binding Specific Binding Vancomycin->Binding DAlaDAla D-Ala-D-Ala Terminus (Bacterial Cell Wall Precursor) DAlaDAla->Binding Inhibition Inhibition of Transglycosylation & Transpeptidation Binding->Inhibition Lysis Cell Lysis & Bacterial Death Inhibition->Lysis

Caption: Vancomycin's mechanism of action via D-Ala-D-Ala binding.

Conclusion and Future Outlook

The incorporation of 4-hydroxyphenylglycine into a peptide sequence is a powerful strategy for modulating its biological activity. By imposing conformational rigidity, Hpg can enhance receptor binding affinity and specificity while simultaneously improving metabolic stability. This dual benefit addresses two of the most significant challenges in peptide drug development. While the synthesis of Hpg-containing peptides can present unique challenges, such as potential racemization, modern synthetic methods have largely overcome these obstacles.

The lessons learned from natural products like vancomycin, combined with rational design principles, continue to drive the exploration of Hpg and other non-canonical amino acids. As our understanding of structure-activity relationships deepens, the strategic incorporation of these unique building blocks will undoubtedly lead to the development of next-generation peptide therapeutics with superior efficacy, safety, and pharmacokinetic profiles.

References

  • Pootoolal, J., et al. (2002). Assembling the glycopeptide antibiotic scaffold: The biosynthesis of from Streptomyces toyocaensis NRRL15009. PNAS. Available at: [Link]

  • National Center for Biotechnology Information. 4-Hydroxyphenylglycine. PubChem Compound Summary. Available at: [Link]

  • Wikipedia. 4-Hydroxyphenylglycine. Available at: [Link]

  • Choroba, C. W., et al. (2000). Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine. Available at: [Link]

  • Jin, C., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Available at: [Link]

  • Al-Mestarihi, A. H., et al. (2024). Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues. Chemical Science. Available at: [Link]

  • ResearchGate. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Available at: [Link]

  • Czerwińska, M. E., et al. (2020). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. Molecules. Available at: [Link]

  • Okano, A., et al. (2017). Next Generation Total Synthesis of Vancomycin. Journal of the American Chemical Society. Available at: [Link]

  • Wu, Z., et al. (2020). Tetrachlorovancomycin: Total Synthesis of a Designed Glycopeptide Antibiotic of Reduced Synthetic Complexity. Journal of the American Chemical Society. Available at: [Link]

  • Creative Bioarray. Pharmacokinetics of Therapeutic Peptides. Available at: [Link]

  • ResearchGate. Vancomycin and teicoplanin family members containing the nonproteinogenic amino acids Hpg and Dpg. Available at: [Link]

  • Losey, H. C., et al. (2001). Tandem action of glycosyltransferases in the maturation of vancomycin and teicoplanin aglycones: novel glycopeptides. Biochemistry. Available at: [Link]

  • Sanchez-Aleman, M. A., et al. (2023). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. International Journal of Molecular Sciences. Available at: [Link]

  • Ke, A. B., et al. (2023). Systemic Pharmacokinetic Principles of Therapeutic Peptides. Clinical Pharmacokinetics. Available at: [Link]

  • ResearchGate. Food-Derived Peptides with Biological Activity: From Research to Food Applications. Available at: [Link]

  • Hubbard, B. K., et al. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology. Available at: [Link]

  • Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available at: [Link]

  • Chávez-González, M. L., et al. (2023). Peptides from General By-Products: Unveiling Their Potential Biological Activities in Human Health. Foods. Available at: [Link]

  • Patel, M., et al. (2021). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. Pharmaceutics. Available at: [Link]

  • He, C., & Hu, Y. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines. Available at: [Link]

Sources

Orthogonality of the Cbz group with other protecting groups in complex synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Orthogonality of the Cbz group with other protecting groups in complex synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In complex organic synthesis—particularly peptide and linker chemistry—the Carboxybenzyl (Cbz or Z ) group remains a cornerstone due to its unique stability profile.[1][2][3] Unlike the acid-labile Boc group or the base-labile Fmoc group, Cbz occupies a "middle ground" of stability, offering resistance to both mild acidic and basic conditions.

This guide provides an in-depth analysis of the Cbz group's orthogonality, supported by mechanistic insights, experimental protocols, and comparative data.[4] We focus on its strategic deployment in multi-step syntheses where selective deprotection is critical.

Mechanistic Profile & Stability

The Cbz group protects amines as a carbamate.[4][5][6] Its stability arises from the benzyl ester linkage, which is less electron-rich than the tert-butyl ester of Boc, rendering it stable to mild acids (e.g., TFA) but susceptible to strong acids or catalytic hydrogenolysis.

Mechanism of Cleavage

The two primary modes of Cbz removal utilize distinct mechanistic pathways, allowing for high tunability.

  • Catalytic Hydrogenolysis: The most common method.[3][7][8] Palladium catalyzes the cleavage of the benzylic C-O bond, followed by spontaneous decarboxylation.[1]

  • Acidolysis: Strong acids protonate the carbonyl oxygen, facilitating an SN1-like fragmentation or AAC2 mechanism depending on the acid strength and solvent.

Visualization: Cbz Cleavage Pathways

The following diagram illustrates the divergent mechanisms for Cbz removal.

Cbz_Cleavage cluster_H2 Path A: Hydrogenolysis cluster_Acid Path B: Acidolysis Cbz_Amine Cbz-Protected Amine (R-NH-Cbz) Pd_Complex Pd-Complex Adsorption Cbz_Amine->Pd_Complex H2 / Pd/C Protonation Carbonyl Protonation Cbz_Amine->Protonation HBr/AcOH or TFMSA Toluene_CO2 Byproducts: Toluene + CO2 Pd_Complex->Toluene_CO2 Free_Amine Free Amine (R-NH2) Pd_Complex->Free_Amine - Toluene, - CO2 Carbocation Benzyl Cation Intermediate Protonation->Carbocation Fragmentation Carbocation->Free_Amine - Benzyl bromide - CO2

Figure 1: Dual mechanistic pathways for Cbz deprotection: Catalytic Hydrogenolysis (reductive) vs. Acidolysis (solvolytic).

Orthogonality Matrix

The power of the Cbz group lies in its orthogonality to other common protecting groups.[5][9] The table below summarizes the compatibility of Cbz with Boc, Fmoc, Alloc, and Teoc.

Table 1: Comparative Stability & Orthogonality
Protecting GroupRemoval ConditionStability of Cbz Group?Stability of Group to Cbz Removal (H2/Pd)?Orthogonality Verdict
Boc (t-Butyloxycarbonyl)Acid (TFA, HCl)Stable (in TFA)Stable Fully Orthogonal
Fmoc (Fluorenylmethoxycarbonyl)Base (Piperidine)Stable Stable (mostly)*Fully Orthogonal
Alloc (Allyloxycarbonyl)Pd(0) / NucleophileStable Unstable (Pd/H2 removes Alloc)Semi-Orthogonal (Order dependent)
Teoc (Trimethylsilylethoxycarbonyl)Fluoride (TBAF)Stable Stable Fully Orthogonal

*Note: While Fmoc is generally stable to hydrogenation, prolonged exposure or specific solvents can lead to slow cleavage. Short reaction times are recommended.

Visualization: Orthogonal Deprotection Logic

This flowchart guides the decision-making process for selective deprotection in a multi-protected substrate.

Orthogonality_Map Start Substrate: R1-NH-Cbz, R2-NH-Boc, R3-NH-Fmoc Decision1 Target Group to Remove? Start->Decision1 Path_Boc Remove Boc Decision1->Path_Boc Path_Fmoc Remove Fmoc Decision1->Path_Fmoc Path_Cbz Remove Cbz Decision1->Path_Cbz Cond_Boc Reagent: 50% TFA/DCM Result: Cbz & Fmoc Intact Path_Boc->Cond_Boc Cond_Fmoc Reagent: 20% Piperidine/DMF Result: Cbz & Boc Intact Path_Fmoc->Cond_Fmoc Cond_Cbz Reagent: H2, Pd/C (MeOH) Result: Boc Intact (Fmoc mostly stable) Path_Cbz->Cond_Cbz

Figure 2: Strategic workflow for selective deprotection of Cbz, Boc, and Fmoc groups.

Advanced Experimental Protocols

Standard textbook protocols often fail in complex synthesis due to steric hindrance or functional group incompatibility. Below are field-validated protocols.

Protocol A: Catalytic Hydrogenolysis (Standard)

Best for: Substrates sensitive to acid/base; removal of Cbz in presence of Boc/Fmoc.

  • Preparation: Dissolve the Cbz-protected amine (1.0 equiv) in degassed MeOH or EtOH (0.1 M concentration).

  • Catalyst Loading: Add 10% Pd/C (10 wt% of substrate mass). Note: For hindered amines, increase to 20 wt% or use Pd(OH)₂ (Pearlman's catalyst).

  • Hydrogenation: Purge the flask with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at Room Temperature (RT).

  • Monitoring: Monitor by TLC/LC-MS. Reaction is typically complete in 1–4 hours.

  • Work-up: Filter through a Celite pad to remove the catalyst.[5][8] Rinse the pad with MeOH.[7] Concentrate the filtrate to yield the free amine.[7][8]

Expert Tip: If the substrate contains sulfur (catalyst poison), use Transfer Hydrogenolysis : Replace H₂ gas with Ammonium Formate (5–10 equiv) or 1,4-Cyclohexadiene (10 equiv) and reflux.

Protocol B: Lewis Acid-Mediated Cleavage (AlCl₃/HFIP)

Best for: Substrates containing reducible groups (alkenes, alkynes, benzyl ethers) where H₂/Pd cannot be used.

This is a modern, mild method that avoids harsh acids like HBr.

  • Setup: Dissolve Cbz-protected substrate (1.0 equiv) in Hexafluoroisopropanol (HFIP) (approx. 4 mL/mmol).

  • Reagent Addition: Add Aluminum Chloride (AlCl₃, 3.0 equiv) in one portion.

  • Reaction: Stir at RT. The reaction typically completes in 2–16 hours.[2][8]

  • Quench: Dilute with DCM, then quench carefully with aqueous NaHCO₃.

  • Extraction: Extract with DCM or EtOAc. Wash organic layer with brine, dry over Na₂SO₄.[5][7][8][10]

Data Support: Studies indicate this method selectively cleaves Cbz in the presence of Boc, benzyl ethers, and alkenes with yields >90% [1].

Case Study: Selective Deprotection in Peptide Synthesis

Scenario: Synthesis of a tripeptide intermediate Boc-Lys(Cbz)-Ala-OMe . Objective: Selectively remove the side-chain Cbz group to functionalize the Lysine epsilon-amine, while keeping the N-terminal Boc group intact.

Experimental Comparison
MethodReagentsTimeYield of Free AmineBoc Integrity
Method 1 H₂ (1 atm), 10% Pd/C, MeOH2 h96%>99% Retained
Method 2 33% HBr in AcOH1 h98%0% (Boc cleaved)
Method 3 TFA / DCM (1:1)1 h0% (Cbz stable)0% (Boc cleaved)

References

  • Vinayagam, V., et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP."[10] The Journal of Organic Chemistry, 2024.[10]

  • BenchChem.[1][2][3][4][7][8][9] "A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc." BenchChem Technical Guides, 2025.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." 2018.[6]

Sources

Comparative analysis of different coupling reagents for N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Coupling Reagents for N-Cbz-S-4-Hydroxyphenylglycine (Cbz-L-Hpg-OH)

As the complexity of peptide-based therapeutics and semi-synthetic antibiotics grows, so does the demand for highly specialized non-proteinogenic amino acids. N-Cbz-S-4-Hydroxyphenylglycine (Cbz-L-Hpg-OH) is a critical building block in the synthesis of glycopeptide antibiotics (such as vancomycin and ramoplanin) and semi-synthetic penicillins [3].

However, coupling phenylglycine derivatives is notoriously difficult. The primary challenge is not achieving a high yield, but rather maintaining the stereochemical integrity of the molecule. This guide provides a comprehensive, data-backed comparison of coupling reagents for Cbz-L-Hpg-OH, analyzing the mechanistic causality behind epimerization and providing field-proven protocols to ensure stereofidelity.

The Mechanistic Challenge: Why Does Cbz-L-Hpg-OH Racemize?

To select the correct coupling reagent, one must first understand the structural vulnerability of Cbz-L-Hpg-OH. Unlike standard aliphatic amino acids, the


-carbon of 4-hydroxyphenylglycine is positioned directly adjacent to an electron-withdrawing aromatic ring.

During carboxyl activation, the acidity of the


-proton is drastically increased. If a strong base (such as DIPEA) is present, or if the activated ester is too long-lived, the molecule undergoes rapid racemization (epimerization from the L- to the D-isomer) via two primary pathways [2]:
  • Direct Enolization: Base-catalyzed abstraction of the

    
    -proton, stabilized by the aromatic ring.
    
  • 5(4H)-Oxazolone Formation: Intramolecular cyclization of the activated intermediate, which loses stereochemistry before reacting with the incoming amine.

G A Cbz-L-Hpg-OH B Activated Ester (O-Acylisourea / OBt) A->B Coupling Reagent C 5(4H)-Oxazolone (Achiral Intermediate) B->C Slow Amine / High Temp D Enolate Intermediate (Base-Catalyzed) B->D Strong Base (e.g., DIPEA) F L-Peptide (Desired Product) B->F Amine (Fast) E D-Epimer (Racemized Product) C->E Amine D->E Protonation

Mechanistic pathways of Cbz-L-Hpg-OH racemization during carboxyl activation.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent and base dictates the dominant pathway in the diagram above. Below is an objective comparison of the three most prevalent coupling strategies.

A. Uronium/Aminium Salts (HATU / HBTU)

While HATU is the gold standard for difficult couplings in standard solid-phase peptide synthesis (SPPS), it is highly detrimental to phenylglycine derivatives. HATU requires the use of a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA, pKa ~10.1). This basic environment rapidly drives the enolization of the Cbz-L-Hpg-OH activated ester. Studies have shown that HATU/DIPEA coupling of phenylglycine derivatives can result in up to 25% epimerization [1].

B. Carbodiimides with Oxime Additives (DIC / OxymaPure)

Replacing traditional benzotriazoles (HOBt/HOAt) with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) alongside Diisopropylcarbodiimide (DIC) has revolutionized green peptide synthesis [4]. OxymaPure acts as a potent racemization suppressor. Because Oxyma is slightly acidic, it eliminates the need for a strong external base. Furthermore, the exceptional leaving-group ability of the oxymate ester ensures that the nucleophilic attack by the amine outpaces oxazolone formation, keeping epimerization strictly below 3-5% [5].

C. Organophosphorus Reagents (DEPBT)

For highly sensitive fragment couplings involving Cbz-L-Hpg-OH, DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the undisputed champion. DEPBT mediates peptide bond formation without the need for pre-activation and operates efficiently with weak bases like 2,4,6-trimethylpyridine (TMP) or even inorganic bases like NaHCO


. By avoiding highly reactive intermediates and strong bases, DEPBT suppresses phenylglycine racemization to negligible levels (<1%), making it the reagent of choice for complex natural product synthesis like ramoplanin [3].

Quantitative Performance Data

The following table summarizes the performance of these reagents when coupling a protected phenylglycine derivative to a sterically hindered amine (e.g., H-Pro-NH


 or Valine derivatives), a standard stringent test for epimerization [1, 4].
Coupling SystemBase UsedBase pKaAverage Yield (%)D-Epimerization (%)Recommendation
HATU DIPEA10.1>95%15.0 - 25.0%Not Recommended (High racemization)
DIC / HOBt NoneN/A85%8.0 - 12.0%Outdated; prone to side reactions.
DIC / OxymaPure None / TMP7.4 (TMP)92 - 98%2.0 - 4.0%Excellent for routine/scalable synthesis.
DEPBT TMP / NaHCO

7.4 / 6.480 - 88%< 1.0% Gold Standard for strict stereofidelity.

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating workflows. They include specific checkpoints for LC-MS/HPLC analysis to verify the diastereomeric ratio (dr) before proceeding to subsequent synthetic steps.

W S1 1. Dissolve Cbz-L-Hpg-OH & Amine in Anhydrous DMF S2 2. Add Coupling Reagent (DEPBT or DIC/Oxyma) S1->S2 S3 3. Add Weak Base (TMP) at 0°C to minimize enolization S2->S3 S4 4. Stir at 0°C to RT Monitor via TLC/LC-MS S3->S4 S5 5. HPLC Chiral Analysis Calculate Diastereomeric Ratio (dr) S4->S5

Standardized workflow for epimerization-free coupling of Cbz-L-Hpg-OH.

Protocol A: The DEPBT Method (Maximum Stereofidelity)

Use this protocol when coupling Cbz-L-Hpg-OH to a complex or sterically hindered peptide fragment where zero racemization is the absolute priority.

  • Preparation: Dissolve Cbz-L-Hpg-OH (1.1 eq) and the amine component (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Chill the reaction flask to 0 °C using an ice bath. Causality: Lower thermal energy exponentially decreases the rate of oxazolone formation.

  • Activation: Add DEPBT (1.2 eq) to the mixture. Do not pre-activate.

  • Base Addition: Dropwise, add 2,4,6-trimethylpyridine (TMP, 2.0 eq). The steric hindrance of TMP prevents it from acting as a nucleophile, while its low pKa prevents

    
    -proton abstraction.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 12 hours.

  • Validation (Critical): Quench an aliquot with water, extract with EtOAc, and analyze via RP-HPLC. The L,L-product and D,L-epimer will resolve as distinct peaks. Ensure D-epimer is <1% before standard aqueous workup.

Protocol B: The DIC/OxymaPure Method (Scalable & Green)

Use this protocol for routine, scalable synthesis where moderate stereofidelity (<3% epimerization) is acceptable and rapid coupling is desired.

  • Preparation: Dissolve Cbz-L-Hpg-OH (1.2 eq) and OxymaPure (1.2 eq) in a minimal amount of DMF/EtOAc mixture.

  • Pre-activation: Cool to 0 °C. Add DIC (1.2 eq) dropwise. Stir for exactly 3 minutes. Causality: OxymaPure reacts rapidly with the O-acylisourea to form the active ester; extending pre-activation time risks oxazolone formation.

  • Coupling: Add the amine component (1.0 eq). No external base is required if the amine is a free base. If the amine is a hydrochloride salt, add exactly 1.0 eq of TMP.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation: Analyze via LC-MS. The high reactivity of the Oxyma ester should push the reaction to completion rapidly, outcompeting epimerization pathways.

Conclusion

When handling N-Cbz-S-4-Hydroxyphenylglycine, the choice of coupling reagent is the single most critical variable determining the stereochemical success of the synthesis. Traditional reagents like HATU/DIPEA must be strictly avoided. For scalable, rapid synthesis, DIC/OxymaPure offers an excellent balance of high yield and low epimerization. However, for total synthesis or late-stage fragment coupling where stereofidelity cannot be compromised, DEPBT combined with a weak, hindered base like TMP remains the authoritative gold standard.

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters.
  • Jbara, M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules (NIH PMC).
  • Zochko, M., et al. (2013).
  • M. G. de la Torre, B., et al. (2025). Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. Green Chemistry (RSC Publishing).
  • Jad, Y. E., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry.

A Comparative Guide to the Conformational Impact of 4-Hydroxyphenylglycine in Peptide Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the impact of incorporating the non-proteogenic amino acid 4-hydroxyphenylglycine (Hpg) on peptide conformation. We will objectively compare its influence relative to its canonical analogues, Phenylalanine (Phe) and Tyrosine (Tyr), and provide the supporting experimental methodologies required for a robust analysis.

Introduction: The Rationale for Conformational Constraint

In the field of peptidomimetics and drug design, controlling the three-dimensional structure of a peptide is paramount. Peptides are often highly flexible, leading to a significant entropic penalty upon binding to a target. Introducing conformational constraints is a powerful strategy to pre-organize a peptide into its bioactive shape, potentially enhancing binding affinity, selectivity, and metabolic stability.[1][2][3]

4-hydroxyphenylglycine (Hpg) is a non-proteogenic amino acid found in several natural products, most notably the glycopeptide antibiotic vancomycin.[4][5][6] Its structure is deceptively similar to Tyrosine, yet it possesses a critical difference: the absence of the methylene (CH₂) linker between the α-carbon and the phenyl ring.[4] This seemingly minor alteration has profound stereochemical consequences, making Hpg a valuable tool for peptide engineers. This guide details the experimental workflow to quantify these consequences.

The Structural Hypothesis: Why Hpg Induces Conformational Rigidity

The primary hypothesis for Hpg's conformational influence stems from two key structural features:

  • Restricted Side-Chain Torsion: The direct attachment of the phenyl ring to the peptide backbone's α-carbon severely limits the rotational freedom around the N-Cα (Φ) and Cα-C' (Ψ) bonds compared to Phe or Tyr. Computational studies on model dipeptides confirm that Hpg residues preferentially occupy distinct regions of Ramachandran space, such as the β and inverse-β strand regions, effectively locking the backbone into a more defined conformation.[7]

  • Novel Hydrogen Bonding Potential: The benzylic hydroxyl group on the Hpg side chain, like that of Tyrosine, can act as a hydrogen bond donor or acceptor. However, due to its closer proximity to the backbone, it can form unique intramolecular hydrogen bonds with nearby amide protons or carbonyls.[1][8][9] These interactions can stabilize specific secondary structures, such as β-turns or the termini of α-helices, which is a key goal in peptidomimetic design.[10]

By incorporating Hpg, we deliberately trade the flexibility of a natural residue for a constrained structure that can be tailored for improved biological activity.

An Integrated Workflow for Comparative Conformational Analysis

To empirically validate the impact of Hpg, a systematic comparison is required. The following workflow outlines the necessary steps from initial design to final data interpretation.

G cluster_0 Design & Synthesis cluster_1 Biophysical Analysis cluster_2 Data Interpretation Design 1. Peptide Design (e.g., Ac-A(X)A-NH2) X = Hpg, Tyr, Phe SPPS 2. Solid-Phase Peptide Synthesis (SPPS) Design->SPPS Purify 3. RP-HPLC Purification & MS Verification SPPS->Purify CD 4. Circular Dichroism (CD) (Global Secondary Structure) Purify->CD Pure Peptides NMR 5. 2D NMR Spectroscopy (High-Resolution 3D Structure) CD->NMR Provides initial fold for detailed analysis Interpret 6. Comparative Analysis (Tables & Structural Models) NMR->Interpret Structural Data Conclusion 7. Conclusion on Conformational Impact Interpret->Conclusion

Caption: Experimental workflow for assessing Hpg's conformational impact.

Peptide Design, Synthesis, and Verification

The foundation of a valid comparison is a well-designed model system. A short peptide sequence where the residue of interest is flanked by non-interfering amino acids (like Alanine) is ideal. For example: Ac-Ala-Ala-Ala-X-Ala-Ala-Ala-NH₂ , where 'X' is systematically substituted with L-Hpg, L-Tyr, and L-Phe.

These peptides are synthesized using standard automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Following cleavage from the resin and deprotection of side chains, each peptide must be rigorously purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to >95% purity. The identity and purity of the final product are then confirmed by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

The Conformational Analysis Toolkit

With pure peptides in hand, two orthogonal spectroscopic techniques provide a complete picture of the conformational changes.

  • Circular Dichroism (CD) Spectroscopy: This is the initial, rapid method to assess the global secondary structure of the peptides in solution.[11][12][13] By measuring the differential absorption of circularly polarized light in the far-UV region (190-250 nm), we can estimate the prevalence of α-helices, β-sheets, and random coils.[11] An α-helix, for instance, yields a characteristic spectrum with negative bands near 222 nm and 208 nm. A significant difference in the CD spectra between the Hpg-peptide and its Tyr/Phe counterparts is the first piece of evidence for a major conformational shift.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For an atomic-level view, 2D NMR spectroscopy is the gold standard for determining high-resolution peptide structures in solution.[15][16][17]

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system, allowing for residue-specific assignments.[18]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for structure determination. It detects protons that are close in space (<5 Å), regardless of their position in the sequence.[18] A unique NOE between the Hpg side chain and a backbone amide proton, for example, provides direct evidence of a specific, constrained fold that is absent in the more flexible analogues.[19]

Data Presentation and Interpretation: A Comparative Analysis

The power of this approach lies in the direct comparison of quantitative data obtained under identical conditions.

Table 1: Comparative Secondary Structure Analysis by CD Spectroscopy
Peptide Moiety (X)Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Inferred Secondary Structure
Phe -4,500Mostly Random Coil / Disordered
Tyr -6,200Disordered with some Turn character
Hpg -18,500Significant α-Helical Content

Data are representative and for illustrative purposes.

Interpretation: The substantially more negative MRE value at 222 nm for the Hpg-containing peptide strongly indicates the induction and stabilization of an α-helical conformation, which is largely absent in the Phe and Tyr analogues.[11][12]

Table 2: Key Diagnostic NMR Observables
Peptide Moiety (X)Key Inter-residue NOEs ObservedStructural Implication
Phe Weak sequential Hα(i) to HN(i+1) NOEsFlexible, extended conformation
Tyr Weak sequential Hα(i) to HN(i+1) NOEsFlexible, extended conformation
Hpg Strong Hα(Hpg) to HN(Ala at i+2) NOE Defined turn/helical structure

Data are representative and for illustrative purposes.

Interpretation: The presence of a medium-to-strong NOE between the Hpg α-proton and the amide proton two residues down the chain is a hallmark of a turn or helical structure. Its absence in the Phe and Tyr peptides confirms their conformational flexibility and demonstrates Hpg's ability to lock the peptide into a specific fold.

G cluster_tyr Tyrosine (Flexible) cluster_hpg 4-Hydroxyphenylglycine (Constrained) tyr_struct tyr_struct caption_tyr Free rotation around Cα-Cβ bond allows side chain flexibility. hpg_struct hpg_struct caption_hpg No Cα-Cβ bond restricts rotation. Hydroxyl can form H-bond with backbone carbonyl, stabilizing a turn.

Caption: Hpg's structure enables unique intramolecular hydrogen bonds.

Key Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and agitate for 1-2 hours. Confirm completion with a Kaiser test. Wash with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as in step 2.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.

  • Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify via preparative RP-HPLC and verify the mass via MS.

Protocol 2: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare peptide stock solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[11] Accurately determine the concentration via UV absorbance at 280 nm (for Tyr) or by quantitative amino acid analysis. Final sample concentrations for CD are typically 0.1-0.2 mg/mL.[14]

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas for at least 30 minutes. Calibrate the instrument using a standard like camphor-10-sulfonic acid.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 mm path length.[14]

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum for each peptide sample from 260 nm to 190 nm.

    • Use a scanning speed of 50 nm/min, a bandwidth of 1 nm, and accumulate 3-5 scans for a good signal-to-noise ratio.[14]

  • Data Processing: Subtract the buffer baseline from each peptide spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.

Conclusion and Outlook

The incorporation of 4-hydroxyphenylglycine into a peptide sequence is a potent and predictable method for inducing conformational constraint. Through a combination of restricted side-chain dihedral angles and the potential for novel, stabilizing intramolecular hydrogen bonds, Hpg can pre-organize a flexible peptide into a more defined secondary structure. The experimental workflow detailed here, combining systematic peptide design with CD and NMR spectroscopy, provides a robust and reliable platform to quantify this effect. This makes Hpg an invaluable building block in the rational design of next-generation peptidomimetics, where enhanced stability and target affinity are critical for therapeutic success.[1][7]

References

  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer.
  • Greenfield, N. J. (2006). Circular dichroism of peptides. Methods in Molecular Biology, 340, 65-89.
  • Jones, G., et al. (2018). Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec. RSC Advances, 8(54), 30733-30741.
  • Gossert, A. D., & Hiller, S. (2018). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Scientific Reports, 8(1), 1017.
  • CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology.
  • Mishra, N. K., & Giraud, N. (2011). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Methods in Molecular Biology, 794, 229-247.
  • Ghasriani, H., & Vederas, J. C. (2019). Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In State-of-the-Art in the Analysis of Therapeutic Peptides. Royal Society of Chemistry.
  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine.
  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 33-47.
  • Jin, Z., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Chemical Neuroscience, 8(4), 783-793.
  • Jin, Z., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry Letters, 27(2), 225-229.
  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235.
  • Ananth, S., et al. (2014). Conformational behavior of phenylglycines and hydroxyphenylglycines and non-planarity of phenyl rings. Journal of Molecular Modeling, 20(10), 2448.
  • Wang, Y., et al. (2022). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. ACS Synthetic Biology, 11(4), 1466-1475.
  • In, Y., et al. (1995). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Chemical & Pharmaceutical Bulletin, 43(8), 1287-1291.
  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
  • Sgourakis, N. G., & Lange, O. F. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • Hubbard, B. K., & Walsh, C. T. (1999). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 6(8), R215-R219.
  • PRISM BioLab. (2023, June 21). Conformational Restriction of Peptidomimetics for PPI.
  • D'Andrea, L. D., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3875-3903.
  • Lau, Y. H., & Spring, D. R. (2016). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 21(9), 1157.
  • Encyclopedia MDPI. (2021, February 25). Conformationally Constrained Peptides.
  • Li, J., et al. (2018). How Do Glycine‐Induced Bent Structures Influence Hierarchical Nanostructuring and Suprastructural Handedness in Short Peptide Assembly?. Advanced Science, 5(7), 1800180.
  • Wang, W. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Frederix, P. W. J. M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Biomolecules, 5(4), 2968-2988.
  • Dian, B. C., et al. (2011). Conformational structure of tyrosine, tyrosyl-glycine, and tyrosyl-glycyl-glycine by double resonance spectroscopy. The Journal of Physical Chemistry A, 115(23), 6077-6087.
  • Dian, B. C., et al. (2011). Conformational Structure of Tyrosine, Tyrosyl-glycine, and Tyrosyl-glycyl-glycine by Double Resonance Spectroscopy. The Journal of Physical Chemistry A, 115(23), 6077-87.

Sources

A Comparative Guide to the Applications of N-Cbz-(S)-4-Hydroxyphenylglycine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth technical review of N-Cbz-(S)-4-Hydroxyphenylglycine, a pivotal protected amino acid in synthetic chemistry. We will explore its fundamental properties, compare its core protecting group functionality against common alternatives, and detail its applications in peptide synthesis and as a chiral building block in drug discovery. The narrative is grounded in established chemical principles and supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Introduction: A Strategically Valuable Building Block

N-Cbz-(S)-4-Hydroxyphenylglycine is a non-proteinogenic amino acid derivative that holds significant value in the synthesis of complex organic molecules. Its structure combines two key features: the chiral core of (S)-4-Hydroxyphenylglycine (HPG) and the robust N-terminal carboxybenzyl (Cbz) protecting group. This combination makes it a versatile tool for chemists.

The Core Moiety: (S)-4-Hydroxyphenylglycine (HPG)

The parent amino acid, 4-Hydroxyphenylglycine, is a crucial component of numerous bioactive natural products, most notably the vancomycin and teicoplanin families of glycopeptide antibiotics.[1][2] These life-saving drugs rely on the unique rigid structure conferred by HPG and other non-standard amino acids to achieve their therapeutic effect. The biosynthesis of HPG in bacteria is a well-defined enzymatic pathway that diverts intermediates from the essential shikimic acid pathway, highlighting its biological significance.[1][2]

Start Peptide Chain with Fmoc, Boc, and Cbz Protection Fmoc Fmoc Group (Base-Labile) Start->Fmoc Selectively Target Boc Boc Group (Acid-Labile) Start->Boc Selectively Target Cbz Cbz Group (Hydrogenolysis) Start->Cbz Selectively Target DeprotectFmoc Treat with Base (e.g., Piperidine) Fmoc->DeprotectFmoc DeprotectBoc Treat with Acid (e.g., TFA) Boc->DeprotectBoc DeprotectCbz Treat with H₂/Pd-C (Hydrogenolysis) Cbz->DeprotectCbz ResultFmoc Fmoc Removed Boc & Cbz Intact DeprotectFmoc->ResultFmoc ResultBoc Boc Removed Fmoc & Cbz Intact DeprotectBoc->ResultBoc ResultCbz Cbz Removed Fmoc & Boc Intact DeprotectCbz->ResultCbz

Caption: Orthogonal Deprotection Strategy.

Head-to-Head Comparison of N-Protecting Groups

The following table summarizes the key characteristics of Cbz, Fmoc, and Boc protecting groups, providing a basis for selecting the appropriate group for a given synthetic challenge.

FeatureN-Cbz (Carboxybenzyl) N-Fmoc (9-Fluorenylmethoxycarbonyl) N-Boc (tert-Butoxycarbonyl)
Cleavage Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (HBr/AcOH). [3]Basic conditions (e.g., 20% piperidine in DMF). [4]Acidic conditions (e.g., TFA). [4]
Stability Stable to both acidic (TFA) and basic (piperidine) conditions. [5][4]Stable to acid and hydrogenolysis. Labile to base.Stable to base and hydrogenolysis. Labile to acid.
Primary Application Solution-phase synthesis; orthogonal protection in SPPS; N-terminal capping. [5][4][6]Standard for modern solid-phase peptide synthesis (SPPS). [6]Earlier standard for SPPS; protection of acid-sensitive side chains.
Advantages Excellent orthogonality; often imparts crystallinity, aiding purification. [5]Mild deprotection conditions; UV-active for reaction monitoring.Side-chain protection often uses same class (acid-labile but with different sensitivity).
Disadvantages Requires specialized equipment (hydrogenator) or harsh acids; incompatible with sulfur-containing amino acids. [5]Base-labile side chains require orthogonal protection; potential for dibenzofulvene adduct formation.Requires strong acid for cleavage, which can degrade sensitive peptides; less orthogonal.

Key Applications and Performance

The unique properties of N-Cbz-(S)-4-Hydroxyphenylglycine make it a valuable reagent in two primary domains: peptide synthesis and as a chiral precursor for drug discovery.

Utility in Peptide Synthesis

While Fmoc chemistry dominates automated SPPS, the Cbz group remains highly relevant. N-Cbz-(S)-4-Hydroxyphenylglycine is particularly useful for:

  • Solution-Phase Synthesis: In traditional solution-phase peptide synthesis, the robustness and crystallinity offered by the Cbz group are highly advantageous for purification at each step. [5][7]* N-Terminal Capping: After a peptide has been synthesized on a solid support using Fmoc chemistry, the final N-terminal amine can be capped with a Cbz group. This allows for selective deprotection later in the synthetic route, perhaps after purification, for subsequent modification or cyclization. [4]* Synthesis of Complex Peptides: For peptides with base-sensitive modifications or those requiring on-resin cyclization, using an N-Cbz amino acid at a strategic position provides an orthogonal handle that is untouched by the repeated piperidine treatments used in Fmoc-SPPS. [8]

A Chiral Precursor in Drug Discovery

Enantiomerically pure amino acids are critical starting materials for the synthesis of chiral drugs. [9][10]N-Cbz-(S)-4-Hydroxyphenylglycine serves as a valuable chiral building block for introducing the 4-hydroxyphenylglycinyl motif into novel therapeutic agents.

A notable example is in the development of agonists for the GPR88 receptor, an orphan G-protein coupled receptor implicated in central nervous system disorders. [11][12]Researchers have designed and synthesized derivatives of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol to probe the structure-activity relationship (SAR) of this receptor. [11][12]In such syntheses, starting with a protected, enantiomerically pure precursor like N-Cbz-(S)-4-Hydroxyphenylglycine is essential to ensure the stereochemical integrity of the final drug candidate. The compound is explicitly cited as a useful intermediate in drug discovery research. [13]

Experimental Protocols: A Practical Guide

The following protocols are provided as a generalized framework. Researchers should always optimize conditions for their specific substrates and equipment.

Protocol 1: N-Protection of (S)-4-Hydroxyphenylglycine

This protocol describes the introduction of the Cbz group onto the amine of HPG using benzyl chloroformate under Schotten-Baumann conditions.

  • Rationale: The reaction is performed under alkaline conditions (pH 8-10) to ensure the amino group is deprotonated and thus nucleophilic. [14]A pH that is too high can risk racemization, while a pH that is too low can lead to decomposition of the benzyl chloroformate. [14]1. Dissolution: Dissolve (S)-4-Hydroxyphenylglycine (1.0 equiv.) in an aqueous solution of sodium hydroxide (e.g., 20% NaOH) or another suitable base, maintaining the temperature at 0-5 °C.

  • Reagent Addition: While vigorously stirring, add benzyl chloroformate (Cbz-Cl, ~1.1 equiv.) and a sufficient amount of base solution dropwise and simultaneously, ensuring the pH remains between 8 and 10.

  • Reaction: Allow the reaction to stir for 2-3 hours at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the aqueous mixture with a non-polar solvent like ether or ethyl acetate to remove unreacted Cbz-Cl and byproducts.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify with cold hydrochloric acid until the pH is ~2. The N-Cbz protected product will often precipitate or can be extracted with an organic solvent like ethyl acetate. [15]6. Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Protocol 2: Peptide Coupling using N-Cbz-(S)-4-Hydroxyphenylglycine

This protocol outlines the coupling of N-Cbz-(S)-4-Hydroxyphenylglycine to a free amine (e.g., another amino acid ester or a resin-bound peptide) using HBTU as a coupling agent.

cluster_workflow Peptide Coupling Workflow A 1. Pre-activation Dissolve N-Cbz-HPG (1.2 eq), HBTU (1.2 eq) in DMF B 2. Base Addition Add DIPEA (2.4 eq) Incubate for 5-10 min A->B Activates Carboxylic Acid C 3. Coupling Add activated mixture to resin-bound amine (1.0 eq) B->C Transfers to Resin D 4. Reaction Agitate for 2-4 hours at room temperature C->D Forms Peptide Bond E 5. Monitoring Perform Kaiser test (Negative = complete) D->E Verifies Completion F 6. Washing Wash resin with DMF, DCM to remove excess reagents E->F Purifies Resin

Caption: Experimental Workflow for Peptide Coupling.

  • Resin Preparation: If using SPPS, swell the resin (with a free N-terminal amine) in dimethylformamide (DMF) for 30-60 minutes.

  • Amino Acid Activation: In a separate vial, dissolve N-Cbz-(S)-4-Hydroxyphenylglycine (1.2-1.5 equiv.) and a coupling agent like HBTU (1.2-1.5 equiv.) in DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.4-3.0 equiv.) and allow the mixture to pre-activate for 5-10 minutes. [4]3. Coupling Reaction: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: The progress of the coupling reaction should be monitored using a qualitative method like the Kaiser test. [4]A negative result (yellow beads) indicates the complete consumption of free amines. If the test remains positive (blue beads), the reaction time can be extended.

  • Washing: Upon completion, drain the reaction solution and thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to ensure all excess reagents and byproducts are removed. [4]

Protocol 3: Deprotection of the N-Cbz Group via Catalytic Hydrogenolysis

This is the most common and cleanest method for removing the Cbz group.

  • Rationale: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine along with toluene and carbon dioxide as benign byproducts. [3]This method avoids the use of harsh acids or bases.

  • Preparation: Dissolve the N-Cbz protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 10-20% by weight of the starting material. [3]3. Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the mixture vigorously under a hydrogen atmosphere (from a balloon or at a specified pressure).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up and Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with the reaction solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the deprotected product. [3]

Conclusion and Future Outlook

N-Cbz-(S)-4-Hydroxyphenylglycine remains a highly relevant and powerful tool in the arsenal of the synthetic chemist. While newer protecting groups have become standard in automated synthesis, the Cbz group's unique stability and cleavage conditions provide an indispensable level of orthogonality that is crucial for the construction of complex peptides and non-natural molecules. Its role as a chiral precursor ensures its continued importance in medicinal chemistry and drug development, where stereochemical control is paramount. As synthetic targets become more ambitious, the strategic and judicious application of classic, robust tools like N-Cbz-(S)-4-Hydroxyphenylglycine will continue to be a hallmark of elegant and efficient chemical synthesis.

References

  • BenchChem. (n.d.). Biosynthesis of 4-Hydroxyphenylglycine in Bacteria: A Technical Guide.
  • Arborpharmchem. (n.d.). Cas No. 26787-76-8 N-Cbz-S-4-Hydroxyphenylglycine.
  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Retrieved from [Link]

  • Jin, C., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Bioorganic & Medicinal Chemistry Letters, 27(2), 261-265. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Cbz Deprotection.
  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • Tongsheng Amino Acid. (n.d.). N-Cbz-R-4-Hydroxyphenylglycine CAS:26787-75-7. Retrieved from [Link]

  • Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. Available at: [Link]

  • PubMed. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Retrieved from [Link]

  • BenchChem. (n.d.). Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Application Notes and Protocols.
  • Bentham Science. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • BenchChem. (n.d.). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • PubChem. (n.d.). N-(4-Hydroxyphenyl)glycine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wiley Online Library. (2020). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Retrieved from [Link]

  • ResearchGate. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Retrieved from [Link]

  • EurekAlert!. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Retrieved from [Link]

  • MDPI. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Retrieved from [Link]

Sources

Benchmarking Synthetic Routes to N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Process Chemists and Drug Developers

Strategic Context & Mechanistic Challenges

N-Cbz-S-4-Hydroxyphenylglycine (CAS: 26787-76-8), also known as (S)-N-benzyloxycarbonyl-4-hydroxyphenylglycine, is a high-value chiral building block. It is extensively utilized in the synthesis of orally active matrix metalloproteinase (MMP) inhibitors[1] and complex non-ribosomal cyclodepsipeptides, such as endothelin receptor antagonists[2].

From a synthetic perspective, (S)-4-Hydroxyphenylglycine (HPG) is a notoriously challenging substrate. It possesses three reactive sites: a carboxylic acid, an


-amine, and a phenolic hydroxyl group. Furthermore, phenylglycine derivatives are highly prone to racemization because the 

-proton is benzylic and situated adjacent to an electron-withdrawing carbonyl[2].
The Causality Behind Reaction Design

The primary objective in this synthesis is chemoselective N-acylation while strictly preserving the (S)-stereocenter. The success of the reaction is entirely dictated by the precise control of pH and base selection:

  • pKa Dynamics: The

    
    -amine has a pKa of ~9.0, while the phenolic -OH has a pKa of ~9.5.
    
  • Mild Base (pH 8.0–8.5): By using a mild base like Sodium Bicarbonate (NaHCO

    
    ), the phenol remains predominantly protonated (neutral and poorly nucleophilic). Meanwhile, a sufficient equilibrium fraction of the 
    
    
    
    -amine exists as the free base (-NH
    
    
    ), which rapidly attacks the electrophilic protecting group[3].
  • Strong Base (pH > 10): If Sodium Hydroxide (NaOH) or Triethylamine (TEA) is used, the phenol is deprotonated to a phenoxide ion (-O

    
    ). This highly nucleophilic species competitively attacks the reagent, leading to N,O-diacylation. Worse, strong bases facilitate the abstraction of the acidic 
    
    
    
    -proton, triggering enolization and irreversible racemization[2].

Pathway A (S)-4-Hydroxyphenylglycine (Zwitterion) B Mild Base (NaHCO3) pH 8.0-8.5 A->B Cbz-Cl or Cbz-OSu C Strong Base (NaOH/TEA) pH > 10 A->C Cbz-Cl D N-Acylation Only (Target: N-Cbz-S-HPG) B->D Phenol remains protonated E N,O-Diacylation (Impurity) C->E Phenoxide formation F Racemization (Loss of Chiral Purity) C->F Alpha-proton abstraction

Mechanistic logic governing base selection to prevent O-acylation and racemization.

Benchmarking Synthetic Alternatives

To objectively benchmark the synthesis of N-Cbz-S-4-Hydroxyphenylglycine, we compare three distinct synthetic paradigms.

  • Route A: Classical Aqueous Schotten-Baumann (Cbz-Cl / NaHCO

    
    ) 
    The industry standard. It relies on the differential nucleophilicity of the amine versus the phenol under weakly basic aqueous conditions[3].
    
  • Route B: Strong Base Aqueous System (Cbz-Cl / NaOH) An older, more aggressive method. While it ensures rapid dissolution of the amino acid, it suffers from severe chemoselectivity issues.

  • Route C: Activated Ester Method (Cbz-OSu / NaHCO

    
    ) 
    The high-fidelity approach. Replacing the highly reactive acid chloride (Cbz-Cl) with N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) provides exceptionally mild acylation, virtually eliminating side reactions for sensitive, racemization-prone amino acids[4].
    
Quantitative Comparison Table
ParameterRoute A: Cbz-Cl / NaHCO

Route B: Cbz-Cl / NaOHRoute C: Cbz-OSu / NaHCO

Typical Yield 75–80%[3]50–60%>95% (Quantitative)[4]
Reagent Cost LowLowHigh
Chemoselectivity (N vs O) HighLow (High risk of O-acylation)Very High
Racemization Risk LowHighNone
Reaction Environment Heterogeneous (Aqueous)Homogeneous (Aqueous)Homogeneous (H

O/MeCN)
Ideal Use Case Industrial Scale-upNot RecommendedHigh-Purity Drug Discovery

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Each step includes a physical or chemical checkpoint to verify causality and ensure the reaction is proceeding correctly before advancing.

Protocol 1: The Industry Standard (Route A)

Adapted from the validated synthesis of carboxylate-binding pocket intermediates[3].

Reagents: (S)-4-Hydroxyphenylglycine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.2 eq), NaHCO


 (2.5 eq), DI Water.
  • Dissolution & Buffering: Suspend (S)-4-Hydroxyphenylglycine (499 mg, 2.99 mmol) and NaHCO

    
     (0.63 g, 7.5 mmol) in 5 mL of DI water. Stir until gas evolution (CO
    
    
    
    ) ceases.
    • Self-Validation Checkpoint: The suspension will not become perfectly clear because the phenol is not deprotonated. Verify the pH is between 8.0 and 8.5 using pH paper. If pH > 9.0, the risk of racemization increases.

  • Electrophile Addition: Cool the mixture to 0–5 °C. Add Cbz-Cl (514 µL, 3.6 mmol) dropwise over 15 minutes.

    • Causality: Slow addition prevents a sudden spike in HCl byproduct, which could overwhelm the bicarbonate buffer and halt the reaction by fully protonating the amine.

  • Propagation: Remove the ice bath and stir vigorously for 1 hour at room temperature.

  • Organic Wash (Purification): Transfer the mixture to a separatory funnel and wash with Diethyl Ether (2 x 10 mL). Discard the ether layer.

    • Self-Validation Checkpoint: This step extracts unreacted Cbz-Cl and benzyl alcohol byproducts. TLC of the aqueous layer (eluent: n-BuOH:AcOH:H

      
      O) should show no UV-active spots at the solvent front.
      
  • Product Isolation: Acidify the aqueous layer dropwise with 1M HCl until the pH reaches 2.0.

    • Self-Validation Checkpoint: A sudden, dense white precipitate must form. This physically validates the protonation of the N-Cbz-HPG carboxylate, rendering it insoluble in water.

  • Extraction: Extract the acidified aqueous suspension with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over Na

    
    SO
    
    
    
    and concentrate under reduced pressure to yield the product (Expected yield: ~76%)[3].

Workflow Step1 1. Dissolve (S)-HPG & NaHCO3 in H2O (pH ~8.5) Step2 2. Dropwise addition of Cbz-Cl at 0-5 °C Step1->Step2 Step3 3. Stir 1h at Room Temp Step2->Step3 Step4 4. Wash with Diethyl Ether (Removes unreacted Cbz-Cl) Step3->Step4 Step5 5. Acidify aqueous layer to pH 2 with 1M HCl Step4->Step5 Step6 6. Extract with Ethyl Acetate & Concentrate Step5->Step6

Step-by-step workflow for the Schotten-Baumann synthesis of N-Cbz-S-4-Hydroxyphenylglycine.

Protocol 2: The High-Fidelity Approach (Route C)

Adapted from conditions used for highly sensitive, racemization-prone monomers in cyclodepsipeptide biosynthesis[2][4].

Reagents: (S)-4-Hydroxyphenylglycine (1.0 eq), Cbz-OSu (1.1 eq), NaHCO


 (3.0 eq), H

O/Acetonitrile (1:1).
  • Solvation: Dissolve (S)-HPG (1.0 eq) in a 1:1 mixture of H

    
    O and Acetonitrile. Add NaHCO
    
    
    
    (3.0 eq).
    • Causality: Acetonitrile acts as a co-solvent to fully dissolve the bulky Cbz-OSu, creating a homogeneous reaction environment that accelerates the kinetics without requiring strong bases.

  • Acylation: Add Cbz-OSu (1.1 eq) in one portion. Stir the reaction mixture for 16 hours at room temperature[4].

    • Self-Validation Checkpoint: Monitor via LC-MS. The mass of the starting material (m/z 168 [M+H]+) should completely disappear, replaced by the product mass (m/z 302 [M+H]+). Because Cbz-OSu is mild, no N,O-diacylated mass (m/z 436) should be observed.

  • Workup: Concentrate the mixture under reduced pressure to remove the acetonitrile. Acidify the remaining aqueous layer to pH 3 using 1N HCl.

  • Isolation: Extract with Ethyl Acetate (3 x volumes). Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and evaporate to yield the product in near-quantitative yield (>95%)[4].
    • Self-Validation Checkpoint: Chiral HPLC analysis is recommended here. The lack of strong base guarantees the preservation of the (S)-enantiomer, yielding an enantiomeric excess (ee) > 99%.

References

  • N-Cbz-S-对羟基苯甘氨酸 | 26787-76-8 - 摩熵化学 (Molaid) Source details regarding the application of N-Cbz-S-4-Hydroxyphenylglycine in orally active matrix metalloproteinase (MMP) inhibitors. URL:[1]

  • An Approach to a Synthetic Carboxylate-binding Pocket Based on β-Avoparcin - RSC Publishing Source details for the classical Schotten-Baumann synthesis protocol and 76% yield baseline for (S)-N-Benzyloxycarbonyl-4-hydroxyphenylglycine. URL:[3]

  • Total Synthesis and Biosynthesis of Cyclodepsipeptide Cochinmicin I | Organic Letters Source details outlining the racemization-prone nature of dihydroxyphenylglycine derivatives and the necessity of mild reaction conditions. URL:[2]

  • SUPPORTING INFORMATION Total Synthesis and Biosynthesis of Cyclodepsipeptide Cochinmicin I - DOI Source details for the quantitative yield protocol using Cbz-OSu for sensitive, racemization-prone amino acids. URL:[4]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of N-Cbz-S-4-Hydroxyphenylglycine and Associated Waste

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of N-Cbz-S-4-Hydroxyphenylglycine, a key intermediate in pharmaceutical synthesis and chemical research. As laboratory professionals, our responsibility extends beyond the synthesis of novel compounds to ensuring their entire lifecycle, including disposal, is managed with the highest degree of safety and environmental stewardship. This document is designed to empower researchers with the knowledge to not only comply with regulations but to understand the fundamental principles of safe chemical waste management.

Part 1: Hazard Assessment & Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the N-Cbz protected form may not always be accessible, data from the parent compound, 4-Hydroxyphenylglycine, and structurally similar molecules provide a reliable basis for hazard assessment. The primary hazards include irritation to the skin, eyes, and respiratory system, and the compound is considered harmful if swallowed.[1][2][3][4][5][6][7]

Table 1: Hazard Identification for N-Cbz-S-4-Hydroxyphenylglycine (based on analogous compounds)

Hazard ClassGHS CategoryHazard StatementSource Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][3][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3][5][6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[2][3][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3][5][6][7]

These classifications mandate that N-Cbz-S-4-Hydroxyphenylglycine and its associated waste be treated as hazardous.[1][8] Disposal into standard trash or down the sanitary sewer is strictly prohibited.[9][10]

Part 2: Core Disposal Principles & Regulatory Framework

The proper management of chemical waste is not merely institutional policy but a legal requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][11] This framework governs hazardous waste from its point of generation to its final disposal. Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and coordinating waste disposal.[12][13]

The foundational principle of laboratory waste management is segregation at the source . This practice is crucial for preventing dangerous chemical reactions, ensuring the safety of personnel, and facilitating compliant and cost-effective disposal.[8][10][12] Never mix incompatible waste streams.

Part 3: Step-by-Step Disposal Protocols

The following protocols provide a systematic approach to managing waste generated from the use of N-Cbz-S-4-Hydroxyphenylglycine.

Step 1: Waste Stream Segregation

Immediately upon generation, waste must be segregated into distinct streams. The three primary streams for this compound will be:

  • Solid Chemical Waste: Unused or expired N-Cbz-S-4-Hydroxyphenylglycine, contaminated weigh boats, filter paper, and contaminated personal protective equipment (PPE) like gloves and wipes.[13]

  • Liquid Chemical Waste: Aqueous or organic solutions containing N-Cbz-S-4-Hydroxyphenylglycine, such as reaction mixtures, mother liquors, and cleaning solvents.

  • Contaminated Labware: Glassware (beakers, flasks) and sharps that have come into contact with the chemical.

Step 2: Containerization and Labeling

Proper containment is a critical control measure to prevent spills and exposure.

  • Obtain Correct Containers: Contact your EHS department to procure designated hazardous waste containers.[13] Containers must be made of a material compatible with the waste; for instance, do not store acidic solutions in metal containers.[11] They must be in good condition, free of leaks, and have secure, leak-proof closures.[8][9]

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[8][10] The label, often a tag provided by EHS, must include:

    • The words "HAZARDOUS WASTE" .[12][14]

    • The full, unabbreviated chemical name(s) of all contents (e.g., "N-Cbz-S-4-Hydroxyphenylglycine," "Methanol," "Water").

    • The approximate percentage of each component.[12]

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").[8]

  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times except when actively adding waste.[8][10][12] Do not leave funnels in open containers.[12]

Step 3: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated laboratory location at or near the point of waste generation and under the control of the lab personnel.[12][14]

  • Location: Store waste containers in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.[10][11]

  • Segregation: Ensure incompatible wastes are physically separated within the SAA.[10][12]

  • Volume Limits: Never accumulate more than 55 gallons of hazardous waste in an SAA.[8][14]

  • Inspection: The SAA must be inspected weekly for leaks, proper labeling, and container integrity.[9][12]

Step 4: Managing Contaminated Labware
  • Empty Glassware: Empty containers that held N-Cbz-S-4-Hydroxyphenylglycine should be triple-rinsed with a suitable solvent (e.g., water or an organic solvent used in the process).[10][15] The first rinseate is considered hazardous and must be collected into the appropriate liquid waste container. Subsequent rinseates may also need to be collected, depending on institutional policy.[10] After rinsing, deface all labels and dispose of the glassware in a designated box for broken glass.

  • Sharps: Needles, scalpels, or other sharps contaminated with the compound must be placed directly into a designated sharps container.

Step 5: Arranging for Final Disposal

When a waste container is approximately 90% full, complete a chemical waste pickup request form as required by your institution's EHS department.[12] EHS will then collect the waste for transport to a licensed treatment, storage, and disposal facility (TSDF).

Part 4: Spill Management Protocol

In the event of a minor spill, immediate and correct action is crucial.

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.[1]

  • Assess: Ensure the spill is manageable by laboratory personnel. For large or highly hazardous spills, evacuate and contact EHS/emergency responders.

  • Protect: Don appropriate PPE, including safety goggles, gloves, and a lab coat.[1][3]

  • Contain & Absorb: For solid spills, avoid generating dust.[1] Carefully sweep or scoop the material. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).[3][13]

  • Collect & Dispose: Carefully collect the absorbed material and spilled solid into a designated hazardous waste container and label it accordingly.[1][13]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[13]

Part 5: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of N-Cbz-S-4-Hydroxyphenylglycine waste.

G Figure 1. Disposal Workflow for N-Cbz-S-4-Hydroxyphenylglycine cluster_0 Waste Generation & Segregation cluster_1 Containment & Processing cluster_2 Accumulation & Final Disposal Generate Waste Generated (N-Cbz-S-4-Hydroxyphenylglycine) Solid Solid Waste (e.g., excess powder, contaminated gloves) Generate->Solid Is it solid? Liquid Liquid Waste (e.g., solutions, mother liquor) Generate->Liquid Is it liquid? Labware Contaminated Labware (e.g., glassware, sharps) Generate->Labware Is it labware? SolidContainer Place in Labeled SOLID Hazardous Waste Container Solid->SolidContainer LiquidContainer Place in Labeled LIQUID Hazardous Waste Container Liquid->LiquidContainer Rinse Triple-Rinse Glassware (Collect first rinseate as liquid waste) Labware->Rinse Glassware Sharps Place Sharps in Sharps Container Labware->Sharps Sharps SAA Store Containers in Satellite Accumulation Area (SAA) with Secondary Containment SolidContainer->SAA LiquidContainer->SAA DisposedGlass Dispose of rinsed glass in designated box Rinse->DisposedGlass Sharps->SAA Inspect Weekly Inspection (Labels, Leaks, Lids) SAA->Inspect Full Container >90% Full? Inspect->Full Full->SAA No Pickup Submit Waste Pickup Request to EHS Full->Pickup Yes

Caption: Figure 1. Disposal Workflow for N-Cbz-S-4-Hydroxyphenylglycine.

Conclusion

The responsible disposal of N-Cbz-S-4-Hydroxyphenylglycine is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of hazard assessment, segregation, proper containment, and regulatory compliance, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department as the ultimate authority on chemical waste management.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University. Retrieved March 7, 2026, from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved March 7, 2026, from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved March 7, 2026, from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved March 7, 2026, from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved March 7, 2026, from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved March 7, 2026, from [Link]

  • Agilent. (n.d.). Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Retrieved March 7, 2026, from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-(4-Hydroxyphenyl)-Glycine, 99%. Retrieved March 7, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved March 7, 2026, from [Link]

Sources

Personal protective equipment for handling N-Cbz-S-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling N-Cbz-S-4-Hydroxyphenylglycine (also known as N-Benzyloxycarbonyl-L-4-hydroxyphenylglycine).

This guide is structured for researchers and process chemists requiring immediate, actionable data. It prioritizes personnel safety and sample integrity, synthesizing regulatory safety data with practical laboratory experience.[1]

Executive Safety Summary

N-Cbz-S-4-Hydroxyphenylglycine is a protected amino acid derivative commonly used as a chiral building block in the synthesis of semi-synthetic


-lactam antibiotics (e.g., Cefadroxil).[1][2] While the Cbz (benzyloxycarbonyl) group stabilizes the amine, it increases the molecule's lipophilicity compared to the free amino acid, potentially facilitating dermal absorption.[1]
  • Primary Hazards: Respiratory tract irritation (Dust), Serious Eye Irritation, Skin Irritation.[1][2]

  • Operational Criticality: Moisture sensitive (hygroscopic tendencies).[1][2] Strict dust control is required to prevent cross-contamination and sensitization.[1]

  • Signal Word: WARNING

Hazard Identification & Risk Assessment

The following assessment is derived from GHS classifications for the parent compound and analogous Cbz-protected amino acids.

Hazard ClassH-CodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6][7]The phenolic hydroxyl group combined with the lipophilic Cbz moiety allows for adherence to and irritation of the epidermis.
Eye Irritation H319 Causes serious eye irritation.[2][3][4][6][7][8][9]Fine particulates can dissolve in ocular fluid, creating a localized acidic environment (carboxylic acid moiety) leading to conjunctivitis.[1]
STOT - SE H335 May cause respiratory irritation.[1][2][3][4][6][7][8][9]Inhalation of dust triggers mucosal inflammation. Note: As a

-lactam precursor, handle with care regarding potential sensitization pathways.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling fine powders of bioactive intermediates.[2] The following PPE standards are required to ensure a self-validating safety system .

PPE Decision Logic
  • Respiratory: The primary vector of exposure is inhalation of airborne particulates during weighing.[2]

  • Dermal: The secondary vector is contact transfer via contaminated surfaces.[2]

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 / P2 Respirator (Minimum) Recommended:PAPR for quantities >100g.[1][2]Prevents inhalation of fine particulates (<5 microns) generated during static transfer.[2]
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses allow dust entry from the side.[2] Goggles provide a hermetic seal against airborne powder.[1]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil) 2.[1][2] Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: Cbz-derivatives are soluble in organic solvents.[1][2] If solvated, they penetrate latex rapidly.[1] Nitrile offers superior chemical resistance.[1]
Body Tyvek® Lab Coat (Closed Front) with wrist cuffs.[2]Cotton coats trap dust in fibers, creating a secondary exposure source.[1] Tyvek sheds particles.[1][2]

Operational Protocols: Handling & Synthesis

A. Engineering Controls
  • Primary Barrier: All weighing and open handling must be performed inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[1][2]

  • Airflow: Maintain face velocity between 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent "powder fly-out."[1][2]

B. Step-by-Step Handling Workflow

This workflow minimizes dust generation and ensures accurate stoichiometry.[1][2]

  • Preparation:

    • Don full PPE (see Matrix).[1][2][5][6][7][9]

    • Place a disposable absorbent mat (plastic side down) in the fume hood.

    • Equip the balance with a draft shield.[2]

  • Weighing (The "Closed Transfer" Method):

    • Do not dispense directly into the reaction vessel.

    • Tare a clean, dry weighing boat or glass vial.[1]

    • Transfer N-Cbz-S-4-Hydroxyphenylglycine using a stainless steel spatula (plastic spatulas generate static).[1]

    • Critical Step: Immediately recap the stock container. Wipe the threads of the stock container with a dry Kimwipe before full closure to prevent grinding of particles in the cap.

  • Solubilization:

    • This compound is sparingly soluble in water but soluble in organic solvents (e.g., DMF, DMSO, Methanol).[1]

    • Add the solvent to the solid slowly to prevent "puffing" of the powder.

C. Workflow Visualization

The following diagram illustrates the decision logic for safe handling and spill response.

HandlingProtocol Start Start: Handling N-Cbz-S-4-Hydroxyphenylglycine CheckQty Check Quantity Start->CheckQty SmallScale < 10g (Analytical) CheckQty->SmallScale LargeScale > 10g (Prep/Process) CheckQty->LargeScale Hood Standard Fume Hood (Sash at 18 inches) SmallScale->Hood Enclosure Powder Containment Enclosure (HEPA Filtered) LargeScale->Enclosure PPE_Check Verify PPE: Nitrile Gloves x2, Goggles, Lab Coat Hood->PPE_Check Enclosure->PPE_Check Weighing Weighing Procedure (Anti-static tools) PPE_Check->Weighing Spill Spill Occurs? Weighing->Spill CleanUp Dry Sweep (Avoid Dust) Use Damp Paper Towel Spill->CleanUp Yes Proceed Proceed to Reaction Spill->Proceed No Disposal Dispose as Solid Chemical Waste (Incineration) CleanUp->Disposal

Figure 1: Operational decision tree for handling N-Cbz-S-4-Hydroxyphenylglycine, differentiating controls based on scale.

Disposal & Decontamination

Improper disposal can lead to environmental contamination.[1][2] As a nitrogen-containing organic compound, incineration is the only validated disposal method.[1]

Waste Classification[1][2][5]
  • RCRA Status: Generally not listed as a P- or U-listed waste, but must be treated as Hazardous Chemical Waste due to irritant properties.[1][2]

  • Waste Stream: Solid Organic Waste (or Liquid Organic Waste if dissolved).[1][2]

Decontamination Protocol
  • Solids: Do not use compressed air to clean spills.[1][2] Use a HEPA vacuum or the Wet-Wipe Method (absorbent pad dampened with 70% Ethanol).[1][2]

  • Surface Cleaning: Wash the area with a mild detergent solution followed by water.[2] The phenolic nature of the compound allows it to be cleaned effectively with basic detergents (soaps).

  • Final Disposal: Collect all contaminated wipes, gloves, and weighing boats into a dedicated hazardous waste bag.[1][2] Label as: "Solid Waste: N-Cbz-S-4-Hydroxyphenylglycine - Irritant."[1][2]

Physical & Chemical Properties Data

Understanding the physical state is crucial for predicting handling behavior.[2]

PropertyValueOperational Implication
Appearance White to Off-white Crystalline PowderHigh visibility on dark surfaces; easy to detect spills.[1][2]
Molecular Weight ~301.3 g/mol (Cbz-derivative)Heavier than air dust settling.[1][2]
Solubility Soluble in DMF, DMSO, MeOH; Poor in WaterUse organic solvents for cleaning equipment.[1]
Melting Point >150°C (Decomposes)Stable at room temperature; store cool and dry.[1][2]
Storage 2-8°C (Recommended)Keep tightly sealed to prevent hydrolysis or oxidation of the phenol.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92143, 4-Hydroxyphenylglycine (Parent Compound).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cbz-S-4-Hydroxyphenylglycine
Reactant of Route 2
Reactant of Route 2
N-Cbz-S-4-Hydroxyphenylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.